Bis(2-pyrrolidinoethyl) ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-pyrrolidin-1-ylethoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-6-13(5-1)9-11-15-12-10-14-7-3-4-8-14/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHAYUSMVWWPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622499 | |
| Record name | 1,1'-[Oxydi(ethane-2,1-diyl)]dipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100396-39-2 | |
| Record name | 1,1'-[Oxydi(ethane-2,1-diyl)]dipyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(oxydiethane-2,1-diyl)dipyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Bis(2-pyrrolidinoethyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-pyrrolidinoethyl) ether, a tertiary amine with a flexible ether linkage, presents a scaffold of interest in medicinal chemistry and materials science. Its synthesis and, critically, its purification to high standards are paramount for its application in research and development. This guide provides a comprehensive overview of plausible synthetic strategies and detailed purification methodologies for this compound, grounded in established chemical principles and analogous procedures for similar compounds. While direct literature on the explicit synthesis of this compound is sparse, this paper constructs a robust framework for its preparation and purification based on analogous reactions and established techniques for tertiary amines.
Introduction
The pyrrolidine moiety is a prevalent structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The incorporation of this saturated heterocycle can significantly influence the physicochemical properties of a molecule, including its solubility, basicity, and conformational flexibility, thereby impacting its pharmacokinetic and pharmacodynamic profile. This compound, with its two pyrrolidine rings connected by an ether chain, offers a unique combination of features. The tertiary amine functionalities provide sites for salt formation and potential interactions with biological targets, while the ether linkage imparts a degree of conformational freedom.
Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this guide will present a reasoned, expert-driven approach to its synthesis. The purification of the final product, a critical step for any application in drug development, will be discussed in detail, drawing upon established methods for the purification of tertiary amines.
Proposed Synthesis of this compound
A logical and efficient approach to the synthesis of this compound is the nucleophilic substitution reaction between pyrrolidine and a suitable dielectrophile, such as bis(2-chloroethyl) ether. This method is analogous to the well-established Williamson ether synthesis and the alkylation of secondary amines.
Reaction Scheme
The proposed two-step reaction involves the deprotonation of pyrrolidine followed by the alkylation of the resulting pyrrolidide anion with bis(2-chloroethyl) ether.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN106316868A - Bis(2-dimethylaminoethyl)ether synthesis method - Google Patents [patents.google.com]
- 3. Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-tetraoxidotetranickel(II)hexatantalum(V) nonadecahydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of Bis(2-pyrrolidinoethyl) ether
An In-depth Examination for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectral characterization of Bis(2-pyrrolidinoethyl) ether (CAS 100369-39-2). Due to the limited availability of public domain experimental data for this specific molecule, this document presents a detailed, predictive analysis based on established spectroscopic principles. It is designed to serve as a robust reference for researchers, scientists, and professionals in drug development, offering insights into the expected spectral features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations provided herein are grounded in authoritative spectroscopic theory and are intended to guide the analysis of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound, with the systematic name 1,1'-(oxybis(ethane-2,1-diyl))dipyrrolidine, is a tertiary amine and an ether. Its structure is characterized by a central ether linkage flanked by two ethyl chains, each terminating in a pyrrolidine ring. This combination of a flexible ether backbone and cyclic amine functionalities makes it an interesting scaffold in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques.
This guide will delve into the predicted spectral data for this compound and the underlying principles for their interpretation. We will explore ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Molecular Structure and Analytical Workflow
The structural formula of this compound is presented below, along with a typical workflow for its comprehensive spectral analysis.
Caption: Molecular structure and analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its symmetric structure.
Predicted ¹H NMR Spectral Data
The symmetry of the molecule simplifies the ¹H NMR spectrum. We expect to see four distinct signals corresponding to the four unique proton environments.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.60 | Triplet | 4H | -O-CH₂ -CH₂-N- |
| ~ 2.75 | Triplet | 4H | -O-CH₂-CH₂ -N- |
| ~ 2.60 | Triplet | 8H | -N-CH₂ -CH₂- (Pyrrolidine) |
| ~ 1.80 | Multiplet | 8H | -N-CH₂-CH₂ -CH₂ - (Pyrrolidine) |
Causality Behind Predictions:
-
-O-CH₂- (δ ~3.60): These protons are adjacent to the highly electronegative oxygen atom, which deshields them, shifting them downfield. The signal is a triplet due to coupling with the adjacent -CH₂-N- protons.
-
-CH₂-N- (δ ~2.75): These protons are adjacent to the nitrogen atom, which is also electronegative but less so than oxygen. Their signal is a triplet due to coupling with the -O-CH₂- protons.
-
-N-CH₂- (Pyrrolidine, δ ~2.60): These protons are on the carbons directly attached to the nitrogen of the pyrrolidine ring. They are expected to be triplets due to coupling with the adjacent methylene group in the ring.
-
-CH₂-CH₂- (Pyrrolidine, δ ~1.80): These protons are on the carbons beta to the nitrogen in the pyrrolidine ring and are the most upfield (shielded). They appear as a multiplet due to coupling with the adjacent -N-CH₂- protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with four expected signals.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 70 | -O-C H₂-CH₂-N- |
| ~ 55 | -O-CH₂-C H₂-N- |
| ~ 54 | -N-C H₂-CH₂- (Pyrrolidine) |
| ~ 23 | -N-CH₂-C H₂- (Pyrrolidine) |
Causality Behind Predictions:
-
-O-CH₂- (δ ~70): The carbon atom directly attached to the oxygen is the most deshielded and appears furthest downfield.
-
-CH₂-N- & -N-CH₂- (δ ~55 and ~54): The carbons attached to the nitrogen atoms have similar chemical environments and are expected to have close chemical shifts.
-
-CH₂-CH₂- (δ ~23): The carbons in the middle of the pyrrolidine ring are the most shielded and appear furthest upfield.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrum Data (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 212.34 (corresponding to the molecular formula C₁₂H₂₄N₂O). The molecular ion peak is expected to be of low to moderate intensity due to the facile fragmentation of ethers and amines.
-
Major Fragments:
-
m/z = 112: This would be a major peak resulting from alpha-cleavage adjacent to one of the nitrogen atoms, leading to the formation of the stable [CH₂=N(CH₂)₄CH₂CH₂OCH₃]⁺ ion.
-
m/z = 98: This fragment likely arises from the cleavage of the C-O bond, followed by the loss of a hydrogen atom, resulting in a [C₅H₁₀N=CH₂]⁺ ion.
-
m/z = 70: This corresponds to the pyrrolidinyl-methyl cation [C₄H₈N=CH₂]⁺, a very common fragment for N-alkylpyrrolidines.
-
m/z = 44: This could correspond to the [CH₂=NH₂]⁺ fragment.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC interface.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Infrared Absorption Bands
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (aliphatic) |
| 2800-2750 | Medium | C-H stretching (Bohlmann bands, characteristic of tertiary amines) |
| 1120-1080 | Strong | C-O-C stretching (ether) |
| 1465-1440 | Medium | C-H bending (methylene scissoring) |
Causality Behind Predictions:
-
C-H stretching (aliphatic): The strong absorptions in this region are characteristic of the numerous C-H bonds in the alkyl chains and pyrrolidine rings.
-
Bohlmann bands: These are characteristic overtones that appear in the spectra of tertiary amines with at least one α-hydrogen anti-periplanar to the nitrogen lone pair. Their presence would be a strong indicator of the tertiary amine environment.
-
C-O-C stretching: A strong, prominent band in this region is the hallmark of an ether functional group.
-
C-H bending: These absorptions are due to the bending vibrations of the methylene groups.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Conclusion
The combined application of NMR, MS, and IR spectroscopy provides a powerful and comprehensive approach to the structural elucidation of this compound. This guide has presented a detailed, predictive overview of the expected spectral data based on fundamental principles of chemical spectroscopy. While the data presented herein is hypothetical, the methodologies and interpretations provide a solid framework for the analysis of this compound and its analogs in a research and development setting. The validation of this predicted data through experimental work is a critical next step for any application of this molecule.
References
Spectroscopic Characterization of Bis(2-pyrrolidinoethyl) ether: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Bis(2-pyrrolidinoethyl) ether (CAS No. 100396-39-2).[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols to ensure data integrity and reproducibility. While experimental spectra for this specific compound are not widely published, this guide synthesizes established principles of organic spectroscopy to predict and interpret the spectral data with a high degree of confidence.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol , is a symmetrical molecule featuring two pyrrolidine rings linked by a central ether chain.[2][3] The structure contains two tertiary amine functionalities and an ether linkage, which dictate its chemical properties and, consequently, its spectroscopic signature. A thorough understanding of its NMR, IR, and MS profiles is essential for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectral Data
The symmetry of the molecule simplifies the ¹H NMR spectrum, leading to fewer signals than the total number of protons. We can predict the chemical shifts based on the electronic environment of the protons. Protons closer to the electronegative nitrogen and oxygen atoms will be deshielded and appear at a higher chemical shift (downfield).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.60 | Triplet | 4H | O-CH ₂-CH₂-N | Protons adjacent to the ether oxygen are significantly deshielded. |
| ~ 2.70 | Triplet | 4H | O-CH₂-CH ₂-N | Protons adjacent to the pyrrolidine nitrogen are deshielded. |
| ~ 2.55 | Triplet | 8H | N-CH ₂ (pyrrolidine ring) | Protons on the carbons directly bonded to the nitrogen in the pyrrolidine ring. |
| ~ 1.75 | Multiplet | 8H | CH ₂-CH₂ (pyrrolidine ring) | Protons on the internal carbons of the pyrrolidine ring. |
Predicted ¹³C NMR Spectral Data
Similarly, the ¹³C NMR spectrum will reflect the molecular symmetry. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 70.0 | C H₂-O-CH₂ | Carbons bonded to the ether oxygen are deshielded. |
| ~ 55.0 | O-CH₂-C H₂-N | Carbons adjacent to the tertiary amine nitrogen. |
| ~ 54.0 | N-C H₂ (pyrrolidine ring) | Carbons in the pyrrolidine ring directly attached to the nitrogen. |
| ~ 23.5 | C H₂-CH₂ (pyrrolidine ring) | Internal carbons of the pyrrolidine ring. |
Experimental Protocol for NMR Spectroscopy
A robust protocol is critical for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Tune and shim the probe to the specific sample and solvent.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
NMR Logical Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.
Predicted IR Spectral Data
The IR spectrum of this compound will be characterized by the vibrations of its C-H, C-O, and C-N bonds. A key diagnostic feature is the absence of N-H stretching bands, confirming its tertiary amine nature.[6][7][8][9][10]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2960-2850 | C-H stretch | Aliphatic (CH₂) | Characteristic of sp³ hybridized C-H bonds. |
| 1470-1450 | C-H bend | Aliphatic (CH₂) | Scissoring and bending vibrations of methylene groups. |
| ~1100 | C-O stretch | Ether (C-O-C) | Strong, characteristic absorption for the ether linkage. |
| 1250-1020 | C-N stretch | Tertiary Amine | Generally of medium to weak intensity.[8] |
| 3500-3300 | N-H stretch | (Amine) | Absent , confirming the tertiary nature of the amine.[6][7][8][9][10] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
-
Data Acquisition:
-
Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The acquired spectrum is typically displayed in terms of transmittance or absorbance.
-
Perform a background subtraction to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Label the significant peaks and correlate them to the corresponding bond vibrations.
-
IR Spectroscopy Logic Diagram
Caption: Key vibrational modes in IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity and structure.
Predicted Mass Spectral Data
For this compound (C₁₂H₂₄N₂O), the molecular weight is 212.33. The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at m/z = 212. The presence of two nitrogen atoms is consistent with the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[7]
The fragmentation of this molecule is expected to be dominated by α-cleavage, a characteristic fragmentation pathway for both ethers and amines.[7][9][11][12] This involves the cleavage of a C-C bond adjacent to a heteroatom.
| Predicted m/z | Fragment Ion Structure | Fragmentation Pathway |
| 212 | [C₁₂H₂₄N₂O]⁺ | Molecular Ion (M⁺) |
| 113 | [C₆H₁₃NO]⁺ | α-cleavage at the ether linkage |
| 98 | [C₆H₁₂N]⁺ | α-cleavage adjacent to the pyrrolidine nitrogen |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the ethyl chain from the pyrrolidine ring |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
For a volatile compound like this, direct infusion via a syringe pump or introduction through a gas chromatograph (GC-MS) are suitable methods.
-
For GC-MS, dissolve a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
-
Ionization:
-
Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra, which are useful for structural elucidation.
-
"Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the abundance of the molecular ion.
-
-
Mass Analysis and Detection:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
The detector records the abundance of each ion.
-
MS Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathways.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a predictive framework based on established spectroscopic principles for tertiary amines and ethers. The predicted data, along with the detailed experimental protocols, offer a robust starting point for researchers working with this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data for confident structural confirmation and purity assessment.
References
-
Pharmaffiliates. (n.d.). bis-(2-Pyrrolidinoethyl) ether. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
Quora. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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An In-depth Technical Guide to Bis(2-pyrrolidinoethyl) Ether: From Industrial Catalyst to a Potential Scaffold in Drug Discovery
This technical guide offers a comprehensive overview of Bis(2-pyrrolidinoethyl) ether, a molecule with a well-established industrial footprint and intriguing, yet largely unexplored, potential in the pharmaceutical sciences. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the known physical and chemical properties of this unique tertiary amine, details its primary application, and critically evaluates its prospects as a novel scaffold for therapeutic innovation.
Molecular Profile and Physicochemical Properties
This compound, identified by the CAS Number 100396-39-2, is a symmetrically substituted diamine ether. Its structure features a central ether linkage flanked by two ethyl groups, each terminating in a pyrrolidine ring. This arrangement of two tertiary amine moieties and a flexible ether chain imparts specific chemical characteristics that have been leveraged in industrial applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 100396-39-2 | [1][2] |
| Molecular Formula | C₁₂H₂₄N₂O | [1][3] |
| Molecular Weight | 212.33 g/mol | [1][3] |
| Boiling Point | 166-172 °C (at 22 Torr)282.3 °C (at 760 mmHg) | [1][2] |
| Density | 0.999 g/cm³ | [1] |
| Flash Point | 77.8 °C | [1] |
| LogP (Predicted) | 2.189 | [1] |
| Synonyms | 1-[2-(2-pyrrolidin-1-ylethoxy)ethyl]pyrrolidine | [1] |
The presence of two basic nitrogen atoms and a central oxygen atom suggests that this compound can act as a multidentate ligand, a property that could be of interest in coordination chemistry and catalysis beyond its current applications.
Established Application: Catalysis in Polyurethane Chemistry
The primary and well-documented application of this compound is as a tertiary amine catalyst in the production of polyurethane foams.[1][4][5] Tertiary amines are crucial in these polymerization reactions, as they catalyze both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which generates carbon dioxide gas to form the foam structure.[3][4][6]
The catalytic activity of a tertiary amine is influenced by its basicity and the steric hindrance around the nitrogen atoms.[3] The structure of this compound offers two accessible tertiary amine sites, making it an effective catalyst. Its use in polyurethane formulations is aimed at achieving a balance between the gelling and blowing reactions to control the foam's physical properties, such as density, cell structure, and curing time.[6]
Notably, there is a drive in the polyurethane industry to develop "non-fugitive" or "reactive" catalysts to reduce volatile organic compound (VOC) emissions from finished products.[2] While not inherently a reactive catalyst, the development of derivatives of such molecules that can be incorporated into the polymer backbone is an active area of research.[2]
The Pyrrolidine Scaffold in Drug Discovery: A Paradigm of Versatility
While this compound itself has not been prominently featured in medicinal chemistry literature, its core structural component, the pyrrolidine ring, is a highly privileged scaffold in drug discovery.[7][8][9] The five-membered saturated nitrogen heterocycle is present in numerous FDA-approved drugs and natural products.[8]
The value of the pyrrolidine motif stems from several key attributes:
-
Improved Physicochemical Properties: The inclusion of a pyrrolidine ring can enhance aqueous solubility and modulate other key properties of a drug candidate.[7]
-
Stereochemical Complexity: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the introduction of stereocenters, enabling a three-dimensional exploration of pharmacophore space.[8]
-
Hydrogen Bonding Capabilities: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[7]
Pyrrolidine derivatives have been successfully developed as anticancer, antibacterial, antidiabetic, and central nervous system-acting agents.[8] This vast body of research underscores the potential of novel pyrrolidine-containing molecules as starting points for new therapeutic agents.
This compound as a Potential Drug Discovery Scaffold: A Critical Perspective
Given the proven utility of the pyrrolidine ring, we can critically evaluate the structure of this compound as a potential starting point for a drug discovery program.
Structural Features of Interest
-
Symmetry and Bivalency: The molecule is symmetrical and possesses two identical pyrrolidine moieties. This bivalent nature could be exploited to design ligands that simultaneously engage two binding sites on a target protein or interact with two separate targets in a polypharmacological approach.
-
Flexible Linker: The diethylether linker is flexible, which could allow the two pyrrolidine "warheads" to adopt a variety of spatial orientations to optimize binding to a biological target. The length and composition of this linker could be systematically modified to probe structure-activity relationships (SAR).
-
Chemical Handles for Derivatization: While the core structure is relatively simple, the pyrrolidine rings offer potential sites for functionalization, although this would require chemical synthesis of modified precursors. More readily, the nitrogen atoms could be quaternized to introduce a permanent positive charge, which could be useful for targeting certain biological systems.
Potential Challenges
-
Lack of Precedent: The absence of this specific molecule in the medicinal chemistry literature means that any drug discovery program would be starting from a very early stage, without a known biological target or established SAR.
-
Metabolic Stability: The ether linkage could be a site of metabolic cleavage. The tertiary amine groups could also be susceptible to N-dealkylation or oxidation by cytochrome P450 enzymes.
-
Toxicology: There is a lack of publicly available, detailed toxicological data for this compound.[10] Any potential therapeutic application would require a thorough toxicological assessment.
Hypothetical Workflow for Biological Screening
For a molecule like this compound with no established biological activity, a logical first step in a drug discovery context would be to subject it to a broad panel of in vitro screening assays.
Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.
Experimental Protocol: Representative Cell Viability Assay
This protocol describes a typical method to assess the cytotoxic effect of a novel compound on a cancer cell line, a common starting point in phenotypic screening.
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture media, starting from a high concentration (e.g., 200 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: Remove the old media from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.
-
Viability Assessment: Add 10 µL of a resazurin-based reagent (e.g., alamarBlue™) to each well and incubate for 4 hours.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Synthesis and Reactivity
Caption: A plausible synthetic route to this compound.
Safety and Handling
As a tertiary amine, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Tertiary amines can be irritating to the skin, eyes, and respiratory tract.[1] It is important to consult the material safety data sheet (MSDS) from the supplier for specific handling and disposal instructions.[10]
Conclusion
This compound is a molecule with a clearly defined, albeit narrow, industrial application as a polyurethane catalyst. Its physicochemical properties are well-suited for this role. For the drug development professional, this compound is currently a blank slate. However, it should not be entirely dismissed. The presence of two pyrrolidine rings—a highly valued scaffold in medicinal chemistry—connected by a flexible linker, presents an intriguing, symmetrical structure. While significant challenges exist, including a lack of biological data and potential metabolic liabilities, the unique bivalent nature of this compound could offer a novel starting point for the design of ligands targeting dimeric proteins or for the development of polypharmacological agents. Future research would be required to synthesize analogs, perform initial biological screening, and assess the compound's drug-like properties to determine if its potential can be translated into tangible therapeutic opportunities.
References
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- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.).
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The Catalyst Core: An In-depth Technical Guide to the Mechanism of Action of Bis(2-pyrrolidinoethyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-pyrrolidinoethyl) ether, a tertiary amine catalyst, plays a pivotal role in accelerating key chemical transformations, most notably in the synthesis of polyurethanes. Its unique molecular architecture, featuring two sterically accessible pyrrolidine rings linked by a flexible ether bridge, dictates its catalytic efficacy. This guide delves into the fundamental mechanism of action of this compound, elucidating its role in both the gelling and blowing reactions critical to polyurethane foam production. By synthesizing established principles of tertiary amine catalysis with the specific structural attributes of this molecule, we provide a comprehensive understanding of its catalytic cycle, from substrate activation to product formation. This document serves as a technical resource for researchers and professionals seeking to optimize processes involving this versatile catalyst.
Introduction: The Significance of Tertiary Amine Catalysis
In the landscape of industrial chemistry, particularly in polymer synthesis, catalysts are indispensable for controlling reaction rates and influencing the properties of the final product. Tertiary amines have emerged as a crucial class of catalysts, especially in the production of polyurethanes.[1] Their primary function is to accelerate the reactions between isocyanates and active hydrogen-containing compounds, such as polyols and water.[2] These reactions, known as the gelling and blowing reactions respectively, are fundamental to the formation of polyurethane foams.[3]
This compound falls within this important class of catalysts. Its molecular structure, characterized by two pyrrolidine moieties connected by an ether linkage, provides a unique combination of basicity and steric accessibility that governs its catalytic performance. Understanding the precise mechanism by which this catalyst operates is paramount for fine-tuning reaction kinetics, controlling foam morphology, and ultimately, achieving desired material properties.
The Dual-Action Catalytic Mechanism of this compound
The catalytic activity of this compound in polyurethane formation is a tale of two competing yet cooperative reactions: the gelling reaction (urethane formation) and the blowing reaction (urea and carbon dioxide formation). The catalyst's effectiveness stems from its ability to influence the rates of both processes.
The Gelling Reaction: Urethane Linkage Formation
The gelling reaction involves the addition of a polyol's hydroxyl group to an isocyanate group, forming the characteristic urethane linkage of polyurethanes. The catalytic cycle, facilitated by this compound, can be conceptualized through the following steps, drawing parallels with computational studies on other tertiary amine catalysts.[4][5]
-
Activation of the Polyol: The lone pair of electrons on one of the nitrogen atoms of the pyrrolidine ring forms a hydrogen bond with the hydroxyl group of the polyol. This interaction polarizes the O-H bond, increasing the nucleophilicity of the oxygen atom.
-
Nucleophilic Attack: The activated polyol oxygen then attacks the electrophilic carbon atom of the isocyanate group.
-
Proton Transfer and Catalyst Regeneration: A proton is transferred from the polyol to the nitrogen atom of the isocyanate, forming the urethane linkage and regenerating the catalyst. The this compound molecule is then free to participate in another catalytic cycle.
The flexibility of the ether linkage in this compound allows the two pyrrolidine groups to act independently or cooperatively, potentially enhancing the catalytic turnover rate.
The Blowing Reaction: CO2 Generation
Simultaneously, this compound catalyzes the reaction between water and isocyanate, which is crucial for the expansion of polyurethane foams. This "blowing" reaction generates carbon dioxide gas and forms a urea linkage. The proposed mechanism mirrors that of the gelling reaction:
-
Activation of Water: A nitrogen atom of the catalyst forms a hydrogen bond with a water molecule, increasing its nucleophilicity.
-
Nucleophilic Attack: The activated water molecule attacks the isocyanate group.
-
Decarboxylation and Urea Formation: The resulting unstable carbamic acid intermediate rapidly decomposes to yield an amine and carbon dioxide. The amine then swiftly reacts with another isocyanate molecule to form a stable urea linkage.
The balance between the gelling and blowing reactions, often referred to as the "gel/blow ratio," is a critical parameter in foam production, and the choice and concentration of the catalyst, such as this compound, are key to controlling this balance.[6]
Visualizing the Catalytic Cycles
To better illustrate the proposed mechanisms, the following diagrams depict the catalytic cycles for both the gelling and blowing reactions.
Caption: Proposed catalytic cycle for the gelling reaction.
Caption: Proposed catalytic cycle for the blowing reaction.
Structure-Activity Relationship: The Role of Molecular Architecture
The catalytic prowess of this compound is intrinsically linked to its molecular structure. Several key features contribute to its activity:
-
Tertiary Amine Nitrogens: The nitrogen atoms within the pyrrolidine rings are tertiary amines, possessing a lone pair of electrons that are readily available for interaction with active hydrogen compounds. Their basicity is a crucial factor in their catalytic efficiency.[2]
-
Steric Accessibility: The five-membered pyrrolidine rings offer a degree of steric hindrance that can influence the selectivity of the catalyst. However, compared to bulkier amines, the nitrogen atoms remain relatively accessible to the reactants.
-
Ether Linkage: The ether linkage provides flexibility to the molecule, allowing the two catalytic centers to orient themselves optimally for interaction with the substrates. This flexibility may also play a role in the catalyst's solubility and compatibility within the reaction mixture. The oxygen atom in the ether bridge could also participate in hydrogen bonding, further influencing the local environment of the reaction.
Experimental Protocols for Mechanistic Investigation
To experimentally validate and further elucidate the catalytic mechanism of this compound, a combination of kinetic and spectroscopic studies can be employed.
Kinetic Analysis of Urethane and Urea Formation
Objective: To determine the reaction order and rate constants for the gelling and blowing reactions in the presence of this compound.
Methodology:
-
Reaction Setup: Prepare separate reaction mixtures for the gelling (polyol + isocyanate) and blowing (water + isocyanate) reactions in a suitable solvent (e.g., anhydrous toluene or N,N-dimethylformamide) within a thermostated reactor equipped with a magnetic stirrer.
-
Catalyst Introduction: Add a precise concentration of this compound to each reaction mixture at time zero.
-
Reaction Monitoring: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., with an excess of a primary or secondary amine for the isocyanate).
-
Analysis: Analyze the concentration of the remaining isocyanate or the formed urethane/urea using techniques such as:
-
Titration: Determine the concentration of unreacted isocyanate groups by titration with a standard solution of dibutylamine.
-
Infrared (IR) Spectroscopy: Monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane or urea carbonyl peaks.
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify the reactants and products.
-
-
Data Analysis: Plot the concentration of reactants or products versus time to determine the reaction rate. By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component and the rate constant can be determined.
Spectroscopic Investigation of Catalyst-Substrate Interactions
Objective: To obtain direct evidence of the interaction between this compound and the reactants (polyol and water).
Methodology:
-
Sample Preparation: Prepare solutions of this compound with the polyol and with water in an inert solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Observe changes in the chemical shifts of the hydroxyl proton of the polyol or the water protons upon addition of the catalyst. A downfield shift would indicate the formation of a hydrogen bond.
-
¹³C NMR: Monitor changes in the chemical shifts of the carbon atoms in both the catalyst and the substrates to identify sites of interaction.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Monitor shifts in the O-H stretching frequency of the polyol or water upon addition of the catalyst. A broadening and shifting to lower wavenumbers of the O-H band is indicative of hydrogen bonding.
-
Concluding Remarks
This compound stands as a highly effective catalyst in polyurethane synthesis due to its well-defined molecular structure that facilitates the activation of both polyols and water. The proposed mechanism, rooted in the principles of tertiary amine catalysis, highlights the crucial role of hydrogen bonding in lowering the activation energy for both the gelling and blowing reactions. The interplay between the basicity of the pyrrolidine nitrogens, the steric environment, and the flexibility imparted by the ether linkage culminates in its efficient catalytic performance. Further experimental and computational studies will undoubtedly provide deeper insights into the nuanced aspects of its mechanism, paving the way for the design of even more efficient and selective catalysts for a wide range of chemical transformations.
References
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Computational Study of Catalytic Urethane Formation. (2021). Polymers, 13(24), 4419. [Link]
- Huntsman Corporation. (2015).
- Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols catalyzed by tertiary amines. (1962). Journal of the American Chemical Society, 84(22), 4303–4307.
- Maris, J., & Overbeek, A. (2014). Polyurethane Catalysis by Tertiary Amines. Macromolecular Symposia, 345(1), 10-21.
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Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. (2008). Macromolecular Symposia, 269(1), 1-11. [Link]
- Sardon, H., & Hedrick, J. L. (2015). Organocatalysis: An alternative catalytic platform for the production of renewable polyesters. Progress in Polymer Science, 49-50, 1-28.
- Schwab, F. C. (1985). Polyurethanes using bis(aminoethyl)
-
Reaction principle of tertiary amine catalyst. (2022). Knowledge. [Link]
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Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. (2021). Polymers, 13(21), 3731. [Link]
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A Technical Guide to the Thermal Stability and Decomposition of Bis(2-pyrrolidinoethyl) ether
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of Bis(2-pyrrolidinoethyl) ether (CAS No. 100396-39-2). While specific experimental data for this compound is not extensively published, this document synthesizes information on analogous chemical structures—specifically tertiary amines and ethers—to establish a predictive assessment of its behavior under thermal stress. We outline authoritative, field-proven methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing detailed protocols for their application. Furthermore, we propose potential decomposition pathways and products based on fundamental chemical principles. This guide is intended to serve as a foundational resource for researchers initiating stability studies, enabling the design of robust experiments and the accurate interpretation of results.
Introduction: The Need for Thermal Characterization
This compound is a bifunctional molecule featuring two tertiary amine pyrrolidine rings linked by a flexible ether chain. Its structure suggests potential utility as a ligand in coordination chemistry, a catalyst in organic synthesis, or an intermediate in the development of pharmacologically active agents. In any of these applications, particularly those involving elevated temperatures such as synthesis, purification, or formulation, a thorough understanding of the compound's thermal stability is paramount. Thermal decomposition can lead to loss of product, generation of impurities, and potential safety hazards.
This document addresses the current gap in publicly available data by providing a theoretical and practical guide to characterizing this molecule. We will proceed by first summarizing its known physicochemical properties, then delving into the standard analytical techniques used to assess thermal stability, and finally, proposing the likely chemical pathways through which it decomposes.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties provides a baseline for further investigation. These values are critical for designing experimental conditions and interpreting analytical data.
| Property | Value | Reference |
| CAS Number | 100396-39-2 | [1][2] |
| Molecular Formula | C₁₂H₂₄N₂O | [1][3][4] |
| Molecular Weight | 212.33 g/mol | [1][3] |
| Boiling Point | 282.3°C at 760 mmHg | [1] |
| 166-172°C at 22 Torr | [5] | |
| Density | ~0.999 g/cm³ | [1] |
| Flash Point | 77.8°C | [1] |
| pKa | 10.05 (Predicted) | [5] |
Methodologies for Thermal Analysis
The cornerstone of any thermal stability investigation involves a combination of techniques that measure changes in mass and energy as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal methods employed for this purpose.[6][7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated over time.[6][9] This technique is exceptionally sensitive for detecting mass loss associated with processes like decomposition, evaporation, or desorption. A typical TGA experiment yields a thermogram, a plot of mass versus temperature, from which the onset temperature of decomposition and the stoichiometry of mass loss events can be determined.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is crucial for studying the inherent thermal stability of the molecule, preventing oxidative decomposition which would occur in the presence of air and complicate the analysis.[10]
-
Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution of thermal events and experimental time.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. Plot the mass (%) and the first derivative of the mass loss (DTG curve) against temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program.[7][11] This technique identifies thermal events by detecting the energy absorbed (endothermic) or released (exothermic). For this compound, DSC can reveal its melting point, boiling point, and the exothermic energy release associated with decomposition.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Causality: A sealed pan is essential to prevent mass loss due to evaporation before the boiling or decomposition point, ensuring that the detected heat flow corresponds to the bulk sample.
-
Instrument Setup:
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 0°C. Ramp the temperature from 0°C to 400°C at a heating rate of 10°C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic events (like melting or boiling) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks.
Evolved Gas Analysis (EGA): Identifying Decomposition Products
While TGA quantifies mass loss, it does not identify the gaseous products released. To achieve this, TGA is often coupled with a spectroscopic technique like Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).[12] As the sample decomposes in the TGA, the evolved gases are swept through a heated transfer line into the spectrometer for real-time identification. This is the most definitive method for confirming the proposed decomposition pathways.[13]
Caption: Workflow for comprehensive thermal analysis.
Predicted Thermal Decomposition Pathways
In the absence of direct experimental data for this compound, its decomposition mechanism can be predicted by considering the lability of its core functional groups: the central ether linkage and the two tertiary amine-containing pyrrolidine rings. Studies on analogous ethers and amines provide a strong basis for these predictions.[14][15]
The primary decomposition is likely initiated by the cleavage of the weakest bonds under thermal stress. The C-O ether bonds and the C-N bonds adjacent to the pyrrolidine ring are the most probable sites of initial fragmentation.
Proposed Pathways:
-
Pathway A: Ether Bond Cleavage (C-O Scission): Homolytic cleavage of the C-O-C bond is a common thermal degradation route for ethers. This would generate radical intermediates that can subsequently rearrange or abstract hydrogen atoms to form a variety of smaller molecules.
-
Pathway B: Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation. A common pathway for similar cyclic amines involves ring-opening followed by elimination reactions, potentially leading to the formation of unsaturated fragments. Pyrrolidine has been identified as a degradation product of a similar compound, 1-(2-hydroxyethyl)pyrrolidine.[14]
-
Pathway C: Side-Chain Elimination: Cleavage of the C-N bond connecting the ethyl chain to the pyrrolidine nitrogen could occur, leading to the formation of vinylpyrrolidine and other fragments.
Caption: Predicted decomposition pathways for the title compound.
Summary of Potential Decomposition Products
Based on the proposed pathways, a range of low-molecular-weight gaseous products would be expected. The identification of these via EGA would provide strong evidence for the operative decomposition mechanisms.
| Product | Formula | Likely Origin Pathway |
| Pyrrolidine | C₄H₉N | Pathway B, C |
| Ethylene | C₂H₄ | Pathway A, B |
| Acetaldehyde | C₂H₄O | Pathway A |
| N-Vinylpyrrolidine | C₆H₉N | Pathway C |
| Ammonia | NH₃ | Pathway B |
| Carbon Monoxide | CO | Pathway A |
Conclusion and Forward Outlook
This guide establishes a robust scientific framework for the characterization of the thermal stability of this compound. While specific degradation data for this molecule remains to be published, a predictive analysis based on its constituent functional groups allows for the design of targeted, effective experiments.
The combined application of TGA and DSC provides quantitative data on the temperature limits of stability and the energetics of decomposition. When augmented with Evolved Gas Analysis techniques such as TGA-FTIR, a complete picture of the degradation process, including the identification of decomposition products, can be achieved. The protocols and predictive models presented herein offer a self-validating system for researchers, ensuring that experimental design is grounded in established principles of thermal analysis and chemical reactivity. This foundational work is critical for the safe and effective application of this compound in research and development.
References
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Alfa Chemistry. CAS 100396-39-2 Bis-(2-pyrrolidinoethyl)ether.
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Constantinou, C. P., & Chaudhri, M. M. (1995). Measurement of the sensitization of nitrocompounds by amines using differential scanning calorimetry. Journal of Thermal Analysis, 44, 1301-1311.
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Stansbury, J. W., & Antonucci, J. M. (2007). EVALUATION OF TERTIARY AMINE CO-INTIATORS USING DIFFERENTIAL SCANNING PHOTOCALORIMETRY. Dental Materials, 10(4), 291-297.
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Pharmaffiliates. CAS No : 100396-39-2 | Product Name : bis-(2-Pyrrolidinoethyl) ether.
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Chemistry LibreTexts. Thermogravimetric analysis (TGA). (2022).
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da Silva, A. C. R., et al. (2022). Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)/Hydroxyapatite Nanocomposite for Application in Cranioplasty. MDPI.
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Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
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Chemistry LibreTexts. Differential Scanning Calorimetry. (2023).
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of Bis(2-pyrrolidinoethyl) ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-pyrrolidinoethyl) ether, a tertiary amine featuring two pyrrolidine rings linked by an ether chain, is a molecule of increasing interest in various chemical applications, including catalysis in polyurethane systems.[1][2] A fundamental understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This in-depth technical guide provides a comprehensive analysis of the solubility profile of this compound, synthesizes predictive insights based on its molecular structure, and offers detailed protocols for empirical solubility determination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C12H24N2O | [3][4] |
| Molecular Weight | 212.33 g/mol | [3][4] |
| Boiling Point | 166-172 °C at 22 Torr | [5] |
| Density | 0.999 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa (Predicted) | 10.05 ± 0.40 | [5] |
The structure of this compound, featuring two tertiary amine-containing pyrrolidine rings and a central ether linkage, dictates its solubility characteristics. The lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The overall molecule has a significant nonpolar hydrocarbon backbone, but the presence of the heteroatoms introduces polarity.
Predicted Solubility Profile
The pyrrolidine ring itself is a cyclic secondary amine that is miscible with water and most organic solvents. A structurally similar, smaller molecule, N-(2-Hydroxyethyl)pyrrolidine, is reported to be soluble in alcohol, ether, and benzene, and partially soluble in water. Given that this compound is a larger molecule with two pyrrolidine moieties and an ether linkage, its solubility in water is expected to be lower than that of N-(2-Hydroxyethyl)pyrrolidine due to the increased hydrophobic character.
The use of this compound as a catalyst in polyurethane foam formulations, where it is part of a homogenous mixture with polyols, suggests good solubility in polar, protic solvents.[1][2] Polyols are characterized by multiple hydroxyl groups. Furthermore, ethylene glycol has been mentioned as a potential solvent or diluent for similar catalysts, reinforcing the expectation of solubility in polar solvents.[2]
Based on these considerations, the following qualitative solubility profile is predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Ethylene Glycol | High | The ability of the solvent to hydrogen bond with the nitrogen and oxygen atoms of this compound, coupled with the polar nature of the solvent, is expected to lead to good solubility. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Moderate to High | The polarity of these solvents should facilitate the dissolution of the polar portions of the molecule. The absence of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | The ether linkage in the molecule suggests some affinity for ether solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | The hydrocarbon backbone of the molecule should allow for some interaction with nonpolar aromatic solvents. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity introduced by the nitrogen and oxygen atoms is likely to make it poorly soluble in nonpolar aliphatic solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that may allow for the dissolution of this compound. |
Experimental Determination of Solubility
For critical applications in research and development, empirical determination of solubility is essential. The following protocols provide methodologies for both qualitative and quantitative assessment.
Qualitative Miscibility Assessment
This protocol offers a rapid method to determine if this compound is miscible or immiscible in a given solvent at room temperature.
Materials:
-
This compound (high purity)
-
Test solvent (high purity)
-
Small, clear glass vials with caps (e.g., 4 mL)
-
Pipettes or graduated cylinders
-
Vortex mixer
Procedure:
-
To a clear glass vial, add 1 mL of the test solvent.
-
Add 1 mL of this compound to the same vial.
-
Securely cap the vial and vortex the mixture vigorously for 30-60 seconds.
-
Allow the vial to stand undisturbed for at least 5 minutes.
-
Visually inspect the vial for the presence of a single, clear phase or for two distinct layers, cloudiness, or precipitate.
-
Miscible: A single, clear, homogenous phase indicates miscibility.
-
Immiscible/Partially Soluble: The presence of two layers, turbidity, or solid precipitate indicates immiscibility or partial solubility.
-
Quantitative Solubility Determination (Shake-Flask Method)
This protocol details the widely accepted shake-flask method to determine the quantitative solubility of this compound in a solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Test solvent (high purity)
-
Sealed flasks or vials
-
Temperature-controlled orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
A validated analytical method for quantifying this compound (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, or High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed flask. The presence of undissolved material should be visible.
-
Equilibration: Place the sealed flask in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid material is disturbed.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any suspended microparticles.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method.
-
Calculation: The solubility is reported as the concentration of the analyte in the saturated solution (e.g., in g/L or mg/mL).
Workflow Diagrams
Caption: Experimental workflows for determining the solubility of this compound.
Conclusion
While a definitive, publicly available database on the solubility of this compound in common organic solvents is currently lacking, a systematic analysis of its molecular structure and analogous compounds provides a strong predictive framework. It is anticipated to exhibit high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents, with decreasing solubility in less polar and nonpolar environments. For applications demanding precise solubility data, the detailed experimental protocols provided in this guide will empower researchers to make accurate, empirical determinations. This foundational knowledge is critical for the successful application of this compound in diverse fields, from materials science to pharmaceutical development.
References
-
WO2020174030A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents.
-
EP3931177A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents.
-
N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol.
-
Pyrrolidine - Wikipedia.
-
1-(2-Pyrrolidin-1-ylethoxy)pyrrolidine | C10H20N2O | CID 177751572 - PubChem.
-
Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4) - Cheméo.
-
1-(2-Hydroxyethyl)pyrrolidine 97 2955-88-6 - Sigma-Aldrich.
-
This compound CAS#: 100396-39-2 - ChemicalBook.
-
Amine composition useful for making stable polyurethane foam systems - Google Patents.
-
This compound (CAS No. 100396-39-2) SDS - Guidechem.
-
CAS 100396-39-2 Bis-(2-pyrrolidinoethyl)ether - Alfa Chemistry.
-
This compound | 100396-39-2 - ChemicalBook.
-
CAS No : 100396-39-2 | Product Name : bis-(2-Pyrrolidinoethyl) ether | Pharmaffiliates.
-
Measured physical properties of bis-N-ethyl pyrrollidone - ResearchGate.
-
This compound [100396-39-2] | King-Pharm.
Sources
- 1. WO2020174030A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents [patents.google.com]
- 2. EP3931177A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents [patents.google.com]
- 3. CA3128574A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents [patents.google.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
Unveiling the Synthetic Potential of Bis(2-pyrrolidinoethyl) ether: A Technical Inquiry
To our valued audience of researchers, scientists, and drug development professionals,
In the dynamic field of organic synthesis, the exploration of novel reagents and ligands is a constant endeavor, driving the discovery of more efficient and selective chemical transformations. This guide was intended to provide an in-depth technical exploration of the potential applications of "Bis(2-pyrrolidinoethyl) ether" (CAS No. 100396-39-2) in organic synthesis. However, a comprehensive search of the current scientific literature and chemical databases reveals a significant gap in documented applications for this specific compound.
While the chemical structure of this compound, featuring two pyrrolidine moieties linked by a flexible ether chain, suggests potential as a bidentate ligand for metal catalysis or as a proton sponge in various reactions, there is a notable absence of published research detailing its use in these or any other synthetic contexts. Our investigation across numerous scientific databases and patent libraries did not yield any specific protocols, mechanistic studies, or established applications for this compound in organic synthesis.
The available information is primarily limited to its commercial availability from various chemical suppliers, along with basic physicochemical properties and safety data.
Chemical Identity and Properties of this compound:
| Property | Value | Source |
| CAS Number | 100396-39-2 | [1][2] |
| Molecular Formula | C12H24N2O | [1][2] |
| Molecular Weight | 212.33 g/mol | [1][2] |
| Synonym | 1,1'-(Oxybis(ethane-2,1-diyl))dipyrrolidine | [2] |
A Call for Exploratory Research
The absence of documented applications for this compound presents a unique opportunity for the research community. Its structural motifs, reminiscent of other successful ligands and bases in organic chemistry, suggest that its potential may be as yet untapped. We encourage researchers to consider the following potential avenues of investigation:
-
Coordination Chemistry and Catalysis: The two nitrogen atoms of the pyrrolidine rings and the ether oxygen present potential coordination sites for a variety of transition metals. Its utility as a ligand in cross-coupling reactions, hydrogenations, or oxidation catalysis could be a fruitful area of study. The flexibility of the ether linkage could allow for the formation of stable chelate complexes with various bite angles, potentially influencing the selectivity of catalytic reactions.
-
Base-Mediated Transformations: The tertiary amine functionalities suggest its potential as a non-nucleophilic base, similar to other hindered amines. Its efficacy in promoting elimination reactions, deprotonations, or as a scavenger for acidic byproducts warrants investigation.
-
Phase-Transfer Catalysis: The combination of lipophilic pyrrolidine rings and a more hydrophilic ether backbone could impart phase-transfer properties, making it a candidate for catalyzing reactions between immiscible phases.
Concluding Remarks
While this document cannot serve as a guide to the established applications of this compound in organic synthesis due to the current lack of available data, we hope that it serves as an impetus for future research. The exploration of this and other structurally intriguing, yet underutilized, chemical entities is essential for the continued advancement of synthetic methodology. We invite the scientific community to investigate the potential of this compound and share their findings to enrich our collective understanding of chemical reactivity and catalysis.
References
Due to the lack of specific applications in the scientific literature, the references below primarily point to sources confirming the chemical identity and availability of this compound.
Sources
An In-Depth Technical Guide to Bis(2-pyrrolidinoethyl) Ether as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of bis(2-pyrrolidinoethyl) ether, a flexible tridentate N,N,O-donor ligand, and its potential applications in coordination chemistry. While specific research on the coordination complexes of this compound is limited, this guide synthesizes information from analogous compounds, particularly its morpholine counterpart, to predict its coordination behavior, and potential utility in catalysis and materials science. This document serves as a foundational resource for researchers interested in exploring the unique properties of this ligand and its metal complexes. Included are detailed synthetic protocols for the ligand and a representative metal complex, characterization methodologies, and a discussion of potential research directions.
Introduction: The Potential of Flexible Tridentate Ligands
In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to tailoring the properties of metal complexes for specific applications, from catalysis to medicinal chemistry. Flexible tridentate ligands, which can bind to a metal center through three donor atoms with conformational adaptability, are of particular interest. This flexibility allows them to accommodate a variety of metal ions with different coordination preferences, leading to complexes with unique geometries and reactivities.
This compound, with its two nitrogen atoms from the pyrrolidine rings and a central ether oxygen, presents an intriguing N,N,O-donor set. The aliphatic backbone of the ligand imparts significant conformational freedom, suggesting that it can act as a versatile chelating agent for a range of transition metals and main group elements.
The pyrrolidine moieties, being saturated heterocyclic amines, are expected to be good sigma donors, forming stable metal-nitrogen bonds. The central ether oxygen, while generally a weaker donor than the nitrogen atoms, can participate in coordination, thereby enforcing a tridentate binding mode. The overall structure of the ligand suggests the formation of two stable five-membered chelate rings upon coordination to a metal center.
This guide will delve into the fundamental aspects of this compound as a ligand, providing a theoretical and practical framework for its application in coordination chemistry.
Synthesis of this compound
A reliable synthetic route to this compound is crucial for its exploration as a ligand. While specific literature for its synthesis is scarce, a general and effective method can be adapted from the synthesis of analogous amino ethers. The most common approach involves the Williamson ether synthesis, where a dihaloethane is reacted with an excess of the corresponding amine.
An alternative and potentially more efficient method is the reductive amination of a suitable dialdehyde or the reaction of a diol with the amine under catalytic conditions. A plausible synthetic route, adapted from the synthesis of bis(2-morpholinoethyl) ether, involves the reaction of diethylene glycol with pyrrolidine.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethylene glycol
-
Pyrrolidine (excess)
-
Hydrogenation catalyst (e.g., Raney Nickel, Copper chromite)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
-
Solvent (e.g., Toluene or neat)
-
Standard distillation apparatus
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge diethylene glycol and a molar excess of pyrrolidine. The use of excess pyrrolidine drives the reaction towards the desired product and minimizes the formation of mono-substituted byproducts.
-
Catalyst Addition: Add the hydrogenation catalyst to the reaction mixture. The choice of catalyst can influence the reaction rate and selectivity.
-
Reaction Conditions: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat it to the reaction temperature. The reaction is typically carried out at elevated temperatures and pressures to facilitate the amination process.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound. The excess pyrrolidine is removed in the initial fractions, followed by the desired product.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Coordination Chemistry: Predicted Behavior and Structural Aspects
Due to the lack of specific studies on this compound complexes, we can infer its coordination behavior by examining closely related systems. A highly relevant analogue is bis(2-morpholinoethyl) ether (DMDEE), which also features an N,N,O donor set. Furthermore, the coordination chemistry of 4-(2-aminoethyl)morpholine provides valuable insights into how the morpholine and, by extension, the pyrrolidine moiety can coordinate to a metal center.[2][3]
Expected Coordination Modes:
This compound is expected to act as a tridentate ligand, coordinating to a metal ion through the two pyrrolidine nitrogen atoms and the central ether oxygen atom. This coordination mode would result in the formation of two stable five-membered chelate rings.
Diagram of Predicted Coordination Mode:
Caption: Predicted tridentate coordination of this compound to a metal center (M).
Structural Considerations:
The flexible nature of the ethyl ether linkage will allow the ligand to adopt various conformations to accommodate the geometric preferences of the metal ion. For an octahedral complex, two molecules of the ligand could coordinate to the metal center in either a meridional (mer) or facial (fac) arrangement. The mer isomer is generally favored for linear, flexible tridentate ligands.
In the case of a square planar or tetrahedral geometry, one molecule of the ligand would likely coordinate along with other monodentate or anionic ligands.
The crystal structure of a nickel(II) complex with the related ligand 4-(2-aminoethyl)morpholine, [Ni(C₆H₁₄N₂O)₂(H₂O)₂]Cl₂, reveals that the morpholine-containing ligand acts as a bidentate chelating agent, coordinating through the amino nitrogen and the morpholine nitrogen.[2][3] This suggests that the pyrrolidine nitrogens in this compound will be strong donor atoms.
Characterization of Metal Complexes:
The formation of metal complexes with this compound can be confirmed using a variety of spectroscopic and analytical techniques:
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Shifts in the C-N and C-O stretching frequencies upon coordination to the metal center. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, shifts in the proton and carbon signals of the ligand upon coordination. |
| UV-Vis Spectroscopy | Appearance of d-d transitions for transition metal complexes, providing information about the coordination geometry. |
| Mass Spectrometry | Determination of the molecular weight of the complex and confirmation of its stoichiometry. |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry. |
Representative Experimental Protocol: Synthesis of a Copper(II) Complex
The following is a representative protocol for the synthesis of a copper(II) complex with this compound, based on general procedures for the synthesis of similar amine-ether complexes.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
Diethyl ether
-
Magnetic stirrer and hotplate
-
Standard glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Ligand Solution: Dissolve a specific molar amount of this compound in ethanol in a round-bottom flask with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve an equimolar amount of copper(II) chloride dihydrate in a minimum amount of ethanol. The solution should be a clear blue-green.
-
Complexation: Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring. A color change and/or the formation of a precipitate is expected.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture for a few hours to ensure complete complexation.
-
Isolation of the Complex: After cooling the reaction mixture to room temperature, the solid complex can be isolated by filtration. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation, followed by the addition of a less polar solvent like diethyl ether to induce precipitation.
-
Washing and Drying: Wash the isolated solid with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over a suitable drying agent.
Diagram of the Complexation Workflow:
Caption: General workflow for the synthesis of a copper(II) complex with this compound.
Potential Applications
While the applications of this compound complexes have not been explored, the properties of related compounds suggest several promising areas of research.
Catalysis: The analogous bis(2-morpholinoethyl) ether is known as a catalyst in the polyurethane industry.[4][5] This suggests that metal complexes of this compound could also exhibit catalytic activity. Potential applications include:
-
Polymerization Reactions: As catalysts for ring-opening polymerization of lactones or other monomers.
-
Oxidation Reactions: The coordination of a transition metal could activate it for various oxidation processes.
-
Cross-Coupling Reactions: As supporting ligands for palladium, nickel, or copper catalysts in C-C and C-N bond formation reactions.
Materials Science: The ability of this ligand to form stable complexes with a variety of metal ions could be exploited in the synthesis of new materials with interesting magnetic or optical properties.
Drug Development: The incorporation of pyrrolidine rings, which are common motifs in many biologically active molecules, suggests that metal complexes of this ligand could be investigated for their medicinal properties. The ligand could be designed to deliver a specific metal ion to a biological target.
Conclusion and Future Outlook
This compound represents an underexplored yet promising ligand in the field of coordination chemistry. Its flexible, tridentate N,N,O-donor nature makes it a versatile building block for the synthesis of a wide array of metal complexes. By drawing parallels with its morpholine analog and other related amine-ether ligands, we can anticipate a rich coordination chemistry with potential applications in catalysis, materials science, and medicinal chemistry.
This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and application of this compound and its metal complexes. Future research in this area will undoubtedly uncover novel structures, reactivities, and applications for this intriguing ligand.
References
-
Chidambaranathan, M., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine-κ2 N,N′]diaquanickel(II) dichloride. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 226–230. [Link]
- El-faqih, H., et al. (1998). Preparation of bis(2-morpholinoethyl) ether.
-
Acta Crystallographica Section E: Crystallographic Communications. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of bis-[4-(2-amino-eth-yl)morpholine-κ2 N, N']di-aqua-nickel(II) dichloride. [Link]
Sources
- 1. US6111100A - Preparation of bis(2-morpholinoethyl) ether - Google Patents [patents.google.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine-κ2 N,N′]diaquanickel(II) dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of bis-[4-(2-amino-eth-yl)morpholine-κ2 N, N']di-aqua-nickel(II) dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis(2-morpholinoethyl) Ether | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for "Bis(2-pyrrolidinoethyl) ether" as a Catalyst in Polyurethane Foam Production
Introduction: Unveiling the Potential of Bis(2-pyrrolidinoethyl) ether in Polyurethane Chemistry
The synthesis of polyurethane (PU) foams is a meticulously controlled chemical process, heavily reliant on the precise orchestration of two primary reactions: the gelling reaction, which forms the polymer backbone, and the blowing reaction, which generates the cellular structure.[1] The selection of an appropriate catalyst system is paramount to balancing these reactions and achieving the desired foam properties.[2] Within the diverse family of amine catalysts, tertiary amines play a crucial role due to their ability to effectively catalyze both the urethane (gelling) and urea (blowing) reactions.[2][3] This document provides a detailed technical guide on the application of "this compound," a tertiary amine catalyst, in the production of polyurethane foams.
"this compound" (CAS No. 100396-39-2) is a molecule of interest for polyurethane catalysis due to its unique structure, which combines two pyrrolidine rings with a flexible ether linkage. While specific performance data for this exact molecule is not extensively published in peer-reviewed literature, its structural similarity to other well-known ether-containing tertiary amine catalysts, such as bis(2-dimethylaminoethyl) ether, suggests its potential as a potent catalyst, likely with a significant influence on the blowing reaction.[4] This guide will, therefore, synthesize established principles of polyurethane catalysis with the known chemical properties of "this compound" to provide researchers, scientists, and drug development professionals with a comprehensive framework for its evaluation and application.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a catalyst is fundamental to its effective application. The following table summarizes the key properties of "this compound."
| Property | Value | Reference |
| CAS Number | 100396-39-2 | |
| Molecular Formula | C12H24N2O | |
| Molecular Weight | 212.33 g/mol | |
| Appearance | Likely a liquid at room temperature | Inferred from similar compounds |
| Boiling Point | Not readily available | |
| Density | Not readily available | |
| Solubility | Expected to be soluble in polyols and common organic solvents | Inferred from similar amine catalysts |
Catalytic Mechanism in Polyurethane Foam Formation
The formation of polyurethane foam is a complex process involving the simultaneous polymerization (gelling) and gas-generation (blowing) reactions. Tertiary amine catalysts, such as "this compound," play a critical role in accelerating both of these reactions.[1]
The gelling reaction involves the addition of a polyol hydroxyl group to an isocyanate group, forming a urethane linkage. This reaction is responsible for the build-up of polymer chains and the development of the foam's structural integrity.
The blowing reaction , in water-blown systems, is the reaction between an isocyanate group and water. This reaction produces an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide (CO2) gas. The CO2 acts as the blowing agent, creating the cellular structure of the foam.
The catalytic activity of a tertiary amine is largely dependent on its molecular structure, including the basicity of the nitrogen atoms and the steric hindrance around them.[3] The presence of the ether oxygen in "this compound" is anticipated to influence its catalytic behavior, potentially enhancing its basicity and its effectiveness as a blowing catalyst.
Caption: Proposed catalytic cycle for the gelling reaction.
Experimental Protocols
The following protocols are provided as a starting point for the evaluation of "this compound" as a catalyst in a model flexible polyurethane foam formulation. It is crucial to note that optimal catalyst concentration and processing parameters will vary depending on the specific polyol, isocyanate, and other additives used in the formulation.
Materials and Equipment
-
Polyol: A conventional polyether polyol for flexible foam (e.g., a glycerol-initiated polyoxypropylene triol with a hydroxyl number of 45-55 mg KOH/g).
-
Isocyanate: Toluene diisocyanate (TDI) 80/20 or a polymeric MDI (methylene diphenyl diisocyanate).
-
Catalyst: "this compound".
-
Surfactant: A silicone-based surfactant for stabilizing the foam cells.
-
Blowing Agent: Deionized water.
-
Co-catalyst (optional): An organotin catalyst (e.g., stannous octoate) to promote the gelling reaction.
-
Equipment:
-
High-speed laboratory mixer (2000-5000 rpm).
-
Paper cups or other suitable mixing containers.
-
A mold for foam expansion (e.g., a cardboard box).
-
A stopwatch.
-
An analytical balance.
-
A fume hood.
-
Personal protective equipment (safety glasses, gloves, lab coat).
-
Protocol for Flexible Polyurethane Foam Preparation
-
Preparation of the Polyol Premix:
-
In a paper cup, accurately weigh the required amounts of polyol, surfactant, water, and "this compound" according to the formulation table below.
-
Mix the components thoroughly for 30 seconds at 2000 rpm to ensure a homogeneous premix.
-
-
Foaming Process:
-
Place the cup containing the polyol premix under the high-speed mixer in a fume hood.
-
Accurately weigh the required amount of isocyanate in a separate container.
-
Add the isocyanate to the polyol premix and immediately start the mixer at 3000 rpm and the stopwatch simultaneously.
-
Mix for 5-7 seconds.
-
Quickly pour the reacting mixture into the mold.
-
-
Observation and Curing:
-
Record the following reaction parameters:
-
Cream time: The time from the start of mixing until the mixture turns creamy and starts to rise.
-
Gel time (or string time): The time when the foam becomes stringy and no longer tacky to the touch.
-
Rise time: The time taken for the foam to reach its maximum height.
-
-
Allow the foam to cure at room temperature for at least 24 hours before handling and characterization.
-
Model Formulation for Flexible Polyurethane Foam
The following table provides a starting point formulation for a flexible polyurethane foam. The concentration of "this compound" should be varied to study its effect on the foam properties.
| Component | Parts by Weight (pbw) |
| Polyether Polyol (OH# = 48) | 100 |
| Deionized Water | 4.0 |
| Silicone Surfactant | 1.0 |
| This compound | 0.1 - 1.0 (varied) |
| Stannous Octoate (optional) | 0.1 - 0.3 |
| Toluene Diisocyanate (TDI 80/20) | Index 105* |
*The isocyanate index is the ratio of the actual amount of isocyanate used to the theoretical stoichiometric amount required to react with all the active hydrogen-containing components in the formulation, multiplied by 100.
Caption: A typical experimental workflow for polyurethane foam synthesis.
Expected Performance and Application Insights
Based on its chemical structure, "this compound" is anticipated to be a highly active tertiary amine catalyst. The presence of two tertiary amine groups and an ether linkage suggests a strong catalytic effect, particularly on the water-isocyanate (blowing) reaction.[4] This characteristic can be advantageous in the production of low-density flexible foams where rapid gas generation is required.
Key Considerations for Formulation Development:
-
Gelling/Blowing Balance: Due to its likely strong blowing character, it may be necessary to use "this compound" in conjunction with a gelling catalyst, such as an organotin compound, to ensure proper polymer network formation and prevent foam collapse.[4]
-
Processability: The high activity of this catalyst may lead to a fast cream time, which could be beneficial for rapid production cycles but may require adjustments to mixing and pouring operations.
-
Foam Properties: The use of "this compound" is expected to influence the cell structure of the foam. A strong blowing catalyst can lead to a more open-cell structure, which can affect properties such as air permeability, resilience, and compression set.
-
Safety Precautions: Like most tertiary amine catalysts, "this compound" should be handled with care in a well-ventilated area, and appropriate personal protective equipment should be worn. Tertiary amines can be corrosive and may cause skin and eye irritation.[1]
Conclusion
"this compound" presents itself as a promising candidate for use as a catalyst in polyurethane foam production, particularly for applications requiring a potent blowing catalyst. Its unique molecular structure suggests a high level of activity that can be harnessed to control the foaming process and tailor the final properties of the polyurethane foam. The protocols and insights provided in this document serve as a foundational guide for researchers and formulators to explore the full potential of this catalyst. Further experimental work is encouraged to fully elucidate its performance characteristics and optimize its use in various polyurethane systems.
References
-
Sabtech Machine. What Are the Raw Materials of Flexible Polyurethane Foam?-Part 2. (2025-06-04). [Link]
-
American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.[Link]
- Google Patents.
-
BDMAEE. balanced polyurethane foaming catalyst for optimal blow and gel reaction control. (2025-05-07). [Link]
-
BDMAEE. exploring the application of gelling polyurethane catalyst in manufacturing high-resilience flexible foams with a stable open-cell structure. (2025-09-04). [Link]
-
Knowledge. Reaction principle of tertiary amine catalyst. (2022-05-25). [Link]
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Application Notes and Protocols for the Use of Bis(2-pyrrolidinoethyl) ether in Rigid Polyurethane Foam Formulations
Introduction: The Critical Role of Amine Catalysts in Rigid Polyurethane Foam
Rigid polyurethane (PUR) foams are a cornerstone of modern materials science, prized for their exceptional insulating properties, structural integrity, and versatility in applications ranging from building insulation and refrigeration to automotive components. The formation of these complex cellular structures is a rapid and exothermic process, orchestrated by a carefully selected suite of chemical components. Among these, the amine catalyst is paramount, acting as the conductor of the two primary reactions that govern foam formation: the gelling reaction and the blowing reaction.
The gelling reaction is the polymerization of a polyol and a polyisocyanate, which builds the polyurethane matrix and provides the foam with its structural rigidity. The blowing reaction , typically the reaction of isocyanate with water, generates carbon dioxide gas, which acts as the blowing agent to expand the foam and create its cellular structure. The delicate balance between these two reactions is critical; an imbalance can lead to foam collapse, poor cell structure, or suboptimal physical properties.
Tertiary amine catalysts are instrumental in controlling the kinetics of these reactions.[1] Their selection influences the cream time, gel time, tack-free time, and ultimately, the final properties of the foam. This document provides a detailed technical guide on the application of Bis(2-pyrrolidinoethyl) ether (BDPE) , a tertiary amine catalyst increasingly utilized in modern rigid polyurethane foam formulations.
This compound (BDPE): A Profile
This compound, with the CAS number 100396-39-2, is a tertiary amine catalyst characterized by the presence of two pyrrolidine rings connected by an ether linkage. This unique molecular structure imparts specific catalytic properties that are highly advantageous in certain rigid polyurethane foam applications.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 100396-39-2 |
| Molecular Formula | C12H24N2O |
| Molecular Weight | 212.33 g/mol |
| Appearance | Colorless to pale yellow liquid |
Mechanism of Catalysis: The Role of the Ether Linkage
The catalytic activity of tertiary amines in polyurethane chemistry is attributed to the availability of the lone pair of electrons on the nitrogen atom. This allows them to activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling) or by water (blowing).
The presence of the ether linkage in the BDPE molecule is particularly significant for the blowing reaction. It is theorized that the oxygen atom in the ether group can form a hydrogen bond with water molecules, bringing them into close proximity with the amine's nitrogen atom. This creates a "push-pull" mechanism, where the nitrogen activates the isocyanate and the ether oxygen presents the water molecule for reaction, thereby accelerating the formation of carbon dioxide. This makes BDPE a particularly effective blowing catalyst.
Diagram: Proposed Catalytic Mechanism of BDPE in the Blowing Reaction
Caption: Proposed mechanism of BDPE in the blowing reaction.
Key Application: Formulations with Hydrofluoroolefin (HFO) Blowing Agents
A significant advantage of BDPE is its stability and efficacy in formulations containing hydrofluoroolefin (HFO) blowing agents.[2] HFOs are a newer generation of blowing agents with a low global warming potential (GWP), making them environmentally preferable to their hydrofluorocarbon (HFC) predecessors. However, some traditional tertiary amine catalysts can react with HFOs, leading to catalyst deactivation and a loss of foam performance over time. The chemical structure of BDPE appears to be more stable in the presence of HFOs, ensuring consistent reactivity and a longer shelf life of the polyol blend. This makes BDPE a critical component for formulating sustainable and high-performance rigid polyurethane foams.
Experimental Protocol: Laboratory-Scale Preparation of a Rigid Polyurethane Foam
This protocol outlines a standard procedure for the preparation of a rigid polyurethane foam in a laboratory setting using BDPE as a catalyst.
Materials and Equipment:
-
Polyol: A polyether or polyester polyol suitable for rigid foam applications.
-
Isocyanate: A polymeric methylene diphenyl diisocyanate (pMDI).
-
This compound (BDPE): As the amine catalyst.
-
Surfactant: A silicone-based surfactant to stabilize the foam cells.
-
Blowing Agent: Deionized water and/or an HFO.
-
Ancillary Equipment:
-
Digital scale (accurate to 0.01 g)
-
Paper or plastic cups
-
Mechanical stirrer with a high-shear mixing blade
-
Thermometer or thermocouple
-
Fume hood
-
Stopwatch
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
-
Safety Precautions:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Wear appropriate PPE at all times.
-
Isocyanates are respiratory and skin sensitizers. Avoid all direct contact.
-
Tertiary amine catalysts can be corrosive and cause skin and eye irritation. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Formulation:
The following is a representative formulation for a rigid polyurethane foam. The exact quantities may be adjusted based on the specific polyol and isocyanate used, and the desired foam properties.
| Component | Parts by Weight (pbw) |
| Polyether Polyol (OH-value ~450 mg KOH/g) | 100 |
| Silicone Surfactant | 1.5 |
| Deionized Water | 2.0 |
| This compound (BDPE) | 1.0 - 2.5 |
| Polymeric MDI (NCO content ~31%) | ~115 (adjust to NCO index of 110) |
Procedure:
-
Preparation of the Polyol Blend (Component A):
-
In a cup, accurately weigh the polyether polyol.
-
Add the silicone surfactant, deionized water, and BDPE to the polyol.
-
Mix these components thoroughly with the mechanical stirrer at a low speed (e.g., 500 rpm) for 30 seconds, or until a homogeneous mixture is obtained.
-
-
Foaming Reaction:
-
Place the cup containing the polyol blend on the digital scale in the fume hood.
-
Tare the scale.
-
Accurately and quickly add the required amount of polymeric MDI (Component B) to the polyol blend.
-
Immediately begin stirring at high speed (e.g., 2000 rpm) for 5-10 seconds.
-
Simultaneously, start the stopwatch.
-
Observe and record the following reaction parameters:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time: The time until the foam becomes stringy when touched with a spatula.
-
Tack-Free Time: The time until the surface of the foam is no longer tacky to the touch.
-
-
Allow the foam to cure in the fume hood for at least 24 hours before cutting or testing.
-
Diagram: Experimental Workflow for Rigid PUR Foam Preparation
Caption: Laboratory workflow for preparing rigid polyurethane foam.
Expected Results and Influence on Foam Properties
The use of BDPE as a catalyst is expected to have a pronounced effect on the blowing reaction, leading to a rapid rise in the foam. The dosage of BDPE can be adjusted to control the rate of foam rise and the final density of the foam. A higher concentration of BDPE will generally lead to a faster blowing reaction and a lower density foam.
The final properties of the rigid polyurethane foam, such as its cell structure, compressive strength, and dimensional stability, are highly dependent on the balance between the gelling and blowing reactions. While BDPE is a strong blowing catalyst, it also contributes to the gelling reaction. For formulations requiring a faster gel time to improve dimensional stability or adhesion, BDPE can be used in conjunction with a dedicated gelling catalyst, such as certain organometallic compounds or other tertiary amines. This dual-catalyst approach allows for precise control over the foam formation process and the tailoring of the final foam properties to meet the demands of specific applications.
Handling and Safety of this compound
As with all tertiary amine catalysts, proper handling and safety procedures are essential when working with BDPE.
-
General Handling: Use in a well-ventilated area, preferably a fume hood, to minimize exposure to vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.
Always consult the manufacturer's Safety Data Sheet (SDS) for complete and detailed safety information before using this compound.
Conclusion
This compound is a valuable catalyst in the formulation of rigid polyurethane foams, particularly in systems utilizing HFO blowing agents. Its unique chemical structure, featuring an ether linkage, makes it a potent blowing catalyst, while its stability and compatibility with modern, environmentally friendly blowing agents position it as a key component in the development of sustainable and high-performance insulation materials. By understanding its catalytic mechanism and following proper handling and formulation protocols, researchers and formulators can effectively leverage the benefits of BDPE to create rigid polyurethane foams with optimized properties for a wide range of applications.
References
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-
Polyurethane Amine Catalysts: Safe Handling Guidelines. American Chemistry Council. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Catalytic Use of Tertiary Amine Ethers with HFO Blowing Agents in Polyurethane Foam Systems
A Note on Catalyst Selection: The topic of this guide specifies "Bis(2-pyrrolidinoethyl) ether." While this molecule is a theoretical tertiary amine catalyst[1][2], it is not a widely commercialized or extensively documented compound in polyurethane literature. To provide a robust and scientifically grounded protocol, this guide will utilize Bis(2-dimethylaminoethyl) ether (BDMAEE) , a well-characterized and commercially significant tertiary amine ether catalyst. The principles, experimental methodologies, and analytical techniques described herein are directly applicable to the evaluation of other tertiary amine ether catalysts, including this compound.
Introduction: The Evolving Landscape of Polyurethane Foam
Polyurethane (PU) foams are ubiquitous materials, integral to applications ranging from thermal insulation in buildings and appliances to comfort cushioning in furniture and vehicles.[3] The formation of PU foam is a precisely orchestrated set of chemical reactions, primarily the polymerization reaction between a polyol and an isocyanate (gelling) and a blowing reaction that generates gas to create the foam's cellular structure.[4] Catalysts are essential to control the speed and balance of these reactions, ensuring the foam expands and solidifies into a stable, functional matrix.[3]
Tertiary amine catalysts are a cornerstone of PU chemistry, accelerating the reactions to achieve desired production cycle times and foam properties.[5] Specifically, ether-containing tertiary amines like Bis(2-dimethylaminoethyl) ether (BDMAEE) are known to be highly effective, particularly in promoting the blowing reaction (isocyanate-water) which produces carbon dioxide gas.[6]
The industry is currently undergoing a significant technological shift away from hydrofluorocarbon (HFC) blowing agents due to their high Global Warming Potential (GWP).[7] The fourth generation of blowing agents, hydrofluoroolefins (HFOs) like HFO-1233zd(E) and HFO-1336mzz(Z), offer excellent insulation performance with a drastically lower environmental impact.[8][9] However, the introduction of HFOs is not a simple drop-in replacement. The unsaturated chemical bond in HFOs makes them susceptible to degradation by traditional amine catalysts, which can lead to a loss of catalytic activity and compromised foam quality.[10] This necessitates the development of HFO-stable catalyst systems and rigorous experimental protocols to validate their performance.[10][11]
This guide provides a comprehensive experimental framework for researchers and scientists to evaluate the performance of tertiary amine ether catalysts, using BDMAEE as a model, in rigid polyurethane foam formulations utilizing HFO blowing agents.
Part 1: Foundational Principles & Mechanistic Overview
The Dual Role of the Amine Catalyst
In a typical rigid PU foam system, two primary reactions occur simultaneously:
-
Gelling Reaction: The polyaddition of polyol hydroxyl (-OH) groups with isocyanate (-NCO) groups to form urethane linkages, building the polymer backbone.
-
Blowing Reaction: The reaction of water with isocyanate (-NCO) groups to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide (CO₂). The CO₂ acts as a chemical blowing agent, expanding the polymer matrix. The physical HFO blowing agent vaporizes due to the exothermic heat of the reaction, contributing significantly to the foam expansion.
Tertiary amine catalysts accelerate both reactions by activating the isocyanate group.[5] The lone pair of electrons on the nitrogen atom forms a complex with the carbon of the isocyanate, making it more susceptible to nucleophilic attack by either the polyol's hydroxyl group or water.[5][6] Catalysts like BDMAEE, with two nitrogen atoms separated by an ether linkage, are particularly adept at chelating and activating water molecules, thus strongly promoting the blowing reaction.[6]
The HFO Stability Challenge
Traditional tertiary amines can react with the double bond in HFO molecules.[10] This interaction degrades both the catalyst and the blowing agent, leading to several potential issues:
-
Loss of Catalytic Activity: Results in slower reaction times, poor foam rise, and incomplete curing.[12]
-
Poor Cell Structure: An imbalance in the gel/blow reaction can cause coarse cells, voids, or foam collapse.[12]
-
Reduced Insulation Performance: Degradation of the HFO means less gas is trapped in the foam cells, increasing thermal conductivity.[12]
Therefore, a primary goal of this experimental protocol is to assess the stability and efficacy of the catalyst in the presence of HFOs over time.
Part 2: Experimental Design & Protocol
This section outlines a detailed, step-by-step methodology for preparing and evaluating rigid polyurethane foam samples.
Materials & Equipment
A well-designed experiment begins with proper preparation and safety.
Table 1: Key Components and Equipment
| Category | Item | Function / Specification |
| Chemicals | Polymeric MDI (pMDI) | Isocyanate component (A-side), ~31% NCO content. |
| Polyether Polyol | Sucrose/glycerin-initiated, hydroxyl value 350-450 mg KOH/g. | |
| BDMAEE Catalyst | Tertiary amine ether catalyst. | |
| HFO Blowing Agent | e.g., HFO-1233zd(E) (Solstice® LBA) or HFO-1336mzz(Z). | |
| Silicone Surfactant | Stabilizes the rising foam cells and prevents collapse. | |
| Water | Chemical co-blowing agent. | |
| Safety (PPE) | Safety Glasses/Goggles | Essential eye protection.[13] |
| Solvent-Resistant Gloves | Nitrile or butyl gloves to prevent skin contact.[13] | |
| Lab Coat / Long Sleeves | Protects skin from splashes.[13] | |
| Equipment | Fume Hood | Mandatory for all mixing and pouring operations.[14] |
| Digital Scale | Accurate to at least 0.01 grams. | |
| High-Torque Mixer | Drill press or overhead stirrer capable of ~2,000 RPM.[9] | |
| Propeller-Type Mixing Blade | For efficient and rapid mixing.[15] | |
| Disposable Containers | Paper or plastic cups for mixing.[14] | |
| Wooden Tongue Depressors | For scraping and observing reaction times.[16] | |
| Stopwatch / Timer | To measure reaction kinetics.[13] | |
| Open-Top Mold | Cardboard box or similar, e.g., 10x10x10 cm.[13] |
Formulation
The following is a representative starting-point formulation for a rigid polyurethane foam. The catalyst level is a key variable to be explored. All parts are by weight (pbw).
Table 2: Example Rigid Foam Formulation
| Component | Function | Parts by Weight (pbw) |
| B-Side (Polyol Premix) | ||
| Polyether Polyol | Polymer Backbone | 100 |
| Silicone Surfactant | Cell Stabilizer | 1.5 |
| Water | Chemical Blowing Agent | 2.0 |
| BDMAEE Catalyst | Catalyst (Variable) | 0.5 - 2.0 |
| HFO-1233zd(E) | Physical Blowing Agent | 12 - 15 |
| A-Side | ||
| Polymeric MDI (pMDI) | Isocyanate | ~120 (Target NCO Index: 110) |
-
NCO Index: The ratio of isocyanate groups to hydroxyl groups. An index of 110 (or 1.1) is common for rigid foams, providing a slight excess of isocyanate to ensure complete reaction.
Experimental Workflow
The following diagram illustrates the complete experimental process from preparation to final analysis.
Caption: Experimental workflow from preparation to foam analysis.
Step-by-Step Protocol
This protocol details the "hand-mix" procedure for creating lab-scale foam samples.[13][15]
-
Safety First: Don all required PPE. Ensure the fume hood is operating correctly. All steps involving open chemicals must be performed inside the hood.[14][17]
-
Prepare the B-Side Premix:
-
In a disposable container, accurately weigh the polyol, silicone surfactant, water, and the desired amount of BDMAEE catalyst.
-
Mix thoroughly with a clean tongue depressor until homogenous.
-
Place the container in a water bath to bring it to a controlled temperature (e.g., 20°C). Temperature control is critical for reproducible results.
-
-
Add Blowing Agent:
-
Once the B-side is at the target temperature, place it back on the scale and tare.
-
Add the specified amount of HFO blowing agent. Mix gently to incorporate without causing premature vaporization.[13]
-
-
Weigh the A-Side: In a separate disposable cup, weigh the required amount of pMDI. Isocyanates are moisture-sensitive, so do this step immediately before mixing.[18]
-
The Reaction:
-
Place the B-side container under the high-torque mixer.
-
Start the timer. Simultaneously, pour the entire contents of the A-side (isocyanate) into the B-side container.[16]
-
Immediately begin mixing at high speed (~2,000 RPM) for 5-7 seconds. The mixing time is critical; too short leads to an incomplete mix, while too long can disrupt cell formation.[13]
-
At the end of the mixing time, stop the mixer and immediately pour the reacting liquid into the center of the mold.[18]
-
-
Observe and Record Reactivity:
-
Cream Time: The time from the start of mixing until the liquid turns opaque or creamy and begins to rise.[16]
-
Gel Time (String Time): The time when the foam becomes "stringy" when touched with a tongue depressor.
-
Tack-Free Time: The time when the foam surface is no longer sticky to the touch.[16]
-
End of Rise Time: The time when the foam stops expanding vertically.
-
-
Curing: Allow the foam block to cure in the fume hood for at least 24 hours at room temperature before cutting or testing.[18]
Part 3: Foam Characterization & Analysis
After curing, the foam must be analyzed to quantify its properties. This data is crucial for comparing the effectiveness of different catalyst levels.
Core Physical Properties
Standardized test methods are essential for generating reliable and comparable data.
Table 3: Key Foam Properties and Standard Test Methods
| Property | ASTM Standard | Description |
| Core Density | ASTM D1622[19] | The mass per unit volume of the foam, excluding any surface skin. A primary indicator of foam quality and cost. |
| Compressive Strength | ASTM D1621[19] | The foam's ability to resist deformation under a compressive load. Important for structural applications. |
| Closed-Cell Content | ASTM D2856 / D6226 | The percentage of cells that are completely enclosed by polymer walls. Higher closed-cell content is critical for good insulation performance. |
| Thermal Conductivity (k-factor) | ASTM C518[19][20] | The measure of a material's ability to conduct heat. Lower k-factor means better insulation. This is a critical performance metric for insulation foams. |
| Dimensional Stability | ASTM D2126[19] | Measures the change in foam dimensions after exposure to various temperature and humidity conditions. |
B-Side Stability (Self-Validation)
A key aspect of this protocol is to validate the stability of the catalyst with the HFO. This is a trustworthiness check.
-
Prepare a B-Side Masterbatch: Create a larger B-side premix containing the polyol, surfactant, water, catalyst, and HFO.
-
Age the Premix: Store the masterbatch in a sealed container at a controlled temperature (e.g., 50°C) to accelerate any potential degradation reactions.[8]
-
Test at Intervals: At specified time points (e.g., Day 0, Day 3, Day 7, Day 14), take an aliquot of the aged B-side, bring it to the standard processing temperature (20°C), and use it to produce a foam sample according to the protocol in section 2.4.
-
Analyze and Compare: Compare the reactivity profiles (cream, gel, tack-free times) and the final physical properties of the foams produced at each time interval. A stable system will show minimal changes in reactivity and final foam properties over time.
Caption: Workflow for assessing B-Side stability over time.
Part 4: Data Interpretation & Troubleshooting
-
Slow Reactivity / Foam Collapse: This often indicates catalyst instability or insufficient catalyst loading. The amine may have degraded during storage with the HFO. Verify with results from the stability test.
-
High Density / Poor Rise: Can be caused by a loss of blowing agent (due to reaction with the catalyst) or an imbalanced reaction where gelling occurs too quickly before the blowing agent can fully expand the foam.
-
Poor k-factor: This is a direct consequence of a poor cellular structure, high open-cell content, or degradation of the HFO blowing agent. Microscopic analysis (Scanning Electron Microscopy - SEM) of the cell structure can provide valuable insights.
-
Friable / Brittle Foam: Often results from a reaction that is too fast (over-catalyzed) or a poor balance between the gelling and blowing reactions.
By systematically varying the catalyst loading and performing the B-side stability test, a comprehensive performance map can be generated for the BDMAEE catalyst in an HFO-blown system. This rigorous, self-validating approach ensures that the selected catalyst system is not only effective but also robust for commercial application.
References
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- Sonnenschein, M. (n.d.). Tertiary amines - Catalyst. Chapter 2.
- Chemical Properties of this compound. (n.d.).
- Preferred Foam Products. (n.d.). Hand Mixing - Polyurethane Foam.
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- American Chemical Society. (2021, May 19). Introduction to Polyurethane Chemistry.
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- Arkema. (n.d.). The Impact of Using a Coblowing Agent with HFO-1233zd(E) on the Performance and Properties of a Polyurethane Foam System.
- Polyurethane Foam Association. (n.d.). Industry Standards.
- Flinn Scientific. (2016). Polyurethane Foam. Publication No. 91056.
- Spray Polyurethane Foam Alliance. (n.d.). HFO Blowing Agent Update.
- Concentrol. (2021, December 17). Surfactants for HFO, the blowing agent of tomorrow in the polyurethane industry.
- SprayFoamMagazine.com. (n.d.). Polyurethane Foam ASTM Test Methods.
- Honeywell. (n.d.). How to Prepare a Rigid Polyurethane Foam Hand Mix.
- Huntsman Corporation. (2021, September 20). HFO-stable Catalyst Solutions.
- ChemicalBook. (n.d.). This compound | 100396-39-2.
- Chem960. (n.d.). Bis(2-Pyrrolidinoethyl)ether.
- Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applic
- Yakushin, V., et al. (2021).
- Purdue e-Pubs. (n.d.). Chemical Stability of HFO and HCO Refrigerants.
- Google Patents. (n.d.). KR100224545B1 - Process for producing blowing agent and polyurethane foam.
- Honeywell. (2019, February 28). How to Prepare a Hand Mix of Polyurethane Foam. YouTube.
- DDL, Inc. (n.d.). ASTM D3574 Polyurethane Foam Testing.
- National Bureau of Standards. (n.d.). Rigid Polyurethane Foam.
- Consumer Product Safety Commission. (2012, September 19).
- BDMAEE. (2025, April 30). Delayed amine catalysts in high-performance rigid polyurethane foam for refrigeration systems.
- MOFAN POLYURETHANE CO., LTD. (n.d.). Guidance Table For Polyurethane Catalyst.
- Scribd. (n.d.). PU Foam Insulation Test Report.
- Nathan Kimmel Company. (n.d.). Rigid Polyurethane Foam Mixing Instructions.
- Mofan Polyurethane. (n.d.). China Polyurethane Amine Catalysts Exporter & Suppliers.
- BDMAEE. (2025, September 4). A comparative study of bis(2-dimethylaminoethyl) ether, dmdee, cas:6425-39-4 in different polyurethane rigid foam formulations.
- Huntsman Corporation. (n.d.). HFO-Stable Polyurethane Catalyst Solutions.
- Fluorocarbons.org. (n.d.). Insulation Foam Blowing Agent.
- Google Patents. (n.d.). Polyurethanes using bis(aminoethyl)ether derivatives as catalysts.
- ResearchGate. (n.d.). Thermal stability and decomposition behavior of HFO-1234ze(E) as a working fluid in the supercritical organic Rankine cycle. Request PDF.
- Fluorocarbons.org. (2024, February 13). Update on the atmospheric degradation of HFOs and HCFOs.
- Google Patents. (n.d.). WO2020174030A1 - Amine composition useful for making stable polyurethane foam systems.
- Google Patents. (n.d.). Amine composition useful for making stable polyurethane foam systems.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- Alliance for the Polyurethanes Industry. (2000, November).
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Application Note: The Influence of Bis(2-pyrrolidinoethyl) Ether Concentration on Polyurethane Reaction Kinetics
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effects of Bis(2-pyrrolidinoethyl) ether concentration on the reaction kinetics of polyurethane (PU) synthesis. As a tertiary amine catalyst, this compound plays a critical role in controlling the curing profile of polyurethane systems. Understanding its concentration-dependent effects is paramount for optimizing material properties, processing parameters, and final product performance. This document outlines the theoretical framework of tertiary amine catalysis in polyurethane chemistry, followed by detailed, step-by-step protocols for investigating these effects using Fourier Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Rheometry. Expected outcomes and data interpretation are also discussed to provide a complete experimental context.
Introduction: The Pivotal Role of Tertiary Amine Catalysts in Polyurethane Chemistry
Polyurethanes are a versatile class of polymers, with applications ranging from flexible foams and elastomers to rigid plastics and high-performance adhesives. Their synthesis is based on the polyaddition reaction between a polyol and a polyisocyanate. While this reaction can proceed without a catalyst, it is often too slow for practical applications.[1] Catalysts are therefore essential for accelerating the reaction rate and controlling the final properties of the polyurethane material.[2][3]
Tertiary amines are a widely used class of catalysts in polyurethane production.[4][5][6] Their catalytic activity stems from the lone pair of electrons on the nitrogen atom, which can interact with either the isocyanate or the polyol, thereby lowering the activation energy of the urethane-forming reaction.[7] this compound, the subject of this note, is a tertiary amine catalyst whose ether linkages can also influence its catalytic activity and solubility in the polyol matrix.
The concentration of the tertiary amine catalyst is a critical parameter that directly influences the kinetics of two primary reactions in polyurethane foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[8] An imbalance between these two reactions can lead to defects in the final product, such as foam collapse or a closed-cell structure with poor dimensional stability.[8][9] Therefore, a systematic investigation of the catalyst concentration effect is crucial for formulation development and process optimization.
Catalytic Mechanism of Tertiary Amines
The catalytic mechanism of tertiary amines in the urethane reaction is generally understood to proceed through the formation of an activated complex. There are two predominantly accepted mechanisms:
-
Nucleophilic Catalysis: The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive intermediate. This intermediate then readily reacts with the hydroxyl group of the polyol to form the urethane linkage and regenerate the catalyst.
-
General Base Catalysis: The tertiary amine forms a hydrogen bond with the hydroxyl group of the polyol, increasing its nucleophilicity. The activated polyol then attacks the isocyanate group, leading to the formation of the urethane bond.[7]
The prevailing mechanism can depend on the specific structure of the tertiary amine, the reactivity of the isocyanate and polyol, and the reaction conditions.
Experimental Design and Protocols
This section outlines a comprehensive experimental plan to investigate the effect of this compound concentration on polyurethane reaction kinetics.
Materials and Reagents
-
Polyol: A suitable polyether or polyester polyol (e.g., a 3000 g/mol molecular weight triol for flexible foam applications).
-
Isocyanate: A corresponding polyisocyanate (e.g., Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)).
-
Catalyst: this compound.
-
Blowing Agent (for foam applications): Deionized water.
-
Surfactant: A silicone-based surfactant to stabilize the foam structure.
-
Solvent (for non-foam applications): Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide) if required for viscosity reduction or to ensure homogeneity.
Safety Precaution: this compound is a hazardous substance. It may be corrosive to metals, is toxic if swallowed, and causes severe skin burns and eye damage.[10] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for this study.
Caption: General Base Catalysis Mechanism of a Tertiary Amine.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.
| Catalyst Concentration (pphp) | Initial Reaction Rate (mol L⁻¹ s⁻¹) (from FTIR) | Time to Peak Exotherm (min) (from Isothermal DSC) | Peak Exotherm Temperature (°C) (from Dynamic DSC) | Gel Time (min) (from Rheometry) |
| 0.2 | Value | Value | Value | Value |
| 0.5 | Value | Value | Value | Value |
| 1.0 | Value | Value | Value | Value |
| 2.0 | Value | Value | Value | Value |
Note: The values in this table are placeholders and should be populated with experimental data.
Conclusion
The concentration of this compound has a profound impact on the reaction kinetics of polyurethane formation. By systematically varying the catalyst concentration and employing analytical techniques such as FTIR, DSC, and rheometry, researchers can gain a quantitative understanding of these effects. This knowledge is essential for the rational design of polyurethane formulations with tailored curing profiles and optimized final properties, which is of particular importance in the development of advanced materials for various scientific and industrial applications.
References
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N,N-DIMETHYLCYCLOHEXYLAMINE. Retrieved from [Link]
-
Consumer Product Safety Commission. (2012). Staff Review of Five Amine Catalysts in Spray Polyurethane Foam. Retrieved from [Link]
-
MINGXU CHEMICALS. (2024). Amines in Polyurethane Production and the Role of DABCO Catalysts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Polyurethane: Understanding the Role of Tin Catalysts. Retrieved from [Link]
-
Publications, A. C. S. (2021). Introduction to Polyurethane Chemistry. ACS Symposium Series. [Link]
-
ResearchGate. (2014). Effects of Catalyst Concentration on the Morphology and Mechanical Properties of Polyisobutylene-based Thermoplastic Polyurethanes. Retrieved from [Link]
-
TA Instruments. (n.d.). Gelation Kinetics from Rheological Experiments. Retrieved from [Link]
-
TA Instruments. (n.d.). Rheological Evaluation of Thermosetting Urethane Sealants. Retrieved from [Link]
-
Vertex AI Search. (n.d.). Tertiary amines - Catalyst - Capítulo 2. Retrieved from [Link]
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Application Notes and Protocols: Bis(2-pyrrolidinoethyl) ether in Spray Foam Systems
Introduction
Polyurethane (PU) spray foams are versatile materials synthesized through the exothermic reaction of polyols and diisocyanates.[1] The kinetics of this polymerization, which dictates the final properties of the foam, is controlled by a delicate balance of catalysts. Amine catalysts, in particular, play a pivotal role in accelerating the blowing (water-isocyanate reaction) and gelling (polyol-isocyanate reaction) processes.[2][3] This document provides detailed application notes and protocols for the use of Bis(2-pyrrolidinoethyl) ether, a tertiary amine catalyst, in the formulation of polyurethane spray foam systems. While direct literature on this specific catalyst in spray foam is limited, its structural similarity to other well-known amine catalysts, such as Bis(2-dimethylaminoethyl) ether, allows for the extrapolation of its function and application.[3][4]
This compound (CAS No. 100396-39-2) is a nitrogen-containing organic compound with the molecular formula C12H24N2O.[5][6][7] Its structure, featuring two tertiary amine groups linked by an ether chain, suggests its potential as a catalyst in polyurethane chemistry. The lone pair of electrons on the nitrogen atoms can activate the isocyanate group, facilitating its reaction with hydroxyl groups from the polyol and water.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 100396-39-2 | [5][6][7][8][9][10][11] |
| Molecular Formula | C12H24N2O | [5][6][7] |
| Molecular Weight | 212.33 g/mol | [5][6] |
| Boiling Point | 282.3°C at 760 mmHg | [5] |
| Density | 0.999 g/cm³ | [5] |
| Flash Point | 77.8°C | [5] |
Mechanism of Catalysis in Polyurethane Foam Formation
In polyurethane foam production, two primary reactions occur simultaneously: the gelling reaction and the blowing reaction.[3]
-
Gelling Reaction: The reaction between the isocyanate and the polyol forms the urethane linkages, building the polymer network.
-
Blowing Reaction: The reaction between the isocyanate and water generates carbon dioxide gas, which acts as the blowing agent to create the foam's cellular structure.[3]
This compound, as a tertiary amine catalyst, is expected to influence both reactions. The lone pair of electrons on the nitrogen atoms can form a complex with the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol and water. The ether linkage within the molecule can also contribute to the catalytic activity and influence the solubility of the catalyst in the polyol blend. The balance between the gelling and blowing reactions is crucial for achieving the desired foam properties, such as density, cell structure, and mechanical strength.[12]
Figure 1: Catalytic cycle of this compound in polyurethane foam formation.
Experimental Protocol: Preparation of Rigid Polyurethane Foam
This protocol describes a laboratory-scale preparation of a rigid polyurethane foam using a two-component system, where this compound is incorporated into the polyol blend (Component B).
Materials and Equipment:
-
Polyol (e.g., a sucrose-based polyether polyol)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI) (Component A)
-
This compound (Catalyst)
-
Surfactant (e.g., a silicone-based surfactant)
-
Blowing agent (e.g., water)
-
Disposable paper or plastic cups
-
Mechanical stirrer with a high-speed mixing blade
-
Digital scale (accurate to 0.01 g)
-
Stopwatch
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
Procedure:
-
Preparation of the Polyol Blend (Component B):
-
In a disposable cup, accurately weigh the polyol, surfactant, water, and this compound according to the desired formulation.
-
Mix the components thoroughly using the mechanical stirrer at a low speed (e.g., 500 rpm) for 2 minutes to ensure a homogeneous blend.
-
-
Foam Preparation:
-
Place the cup containing the polyol blend on the digital scale in a fume hood.
-
Weigh the required amount of pMDI (Component A) into a separate cup. The amount is calculated based on the desired isocyanate index (typically 105-115 for rigid foams).
-
Add the pMDI to the polyol blend and immediately start the mechanical stirrer at high speed (e.g., 2000 rpm) and the stopwatch simultaneously.
-
Mix for 5-10 seconds until the mixture is homogeneous.
-
Quickly pour the reacting mixture into a mold or a larger container to allow for free rise.
-
-
Observation and Curing:
-
Record the following reaction times:
-
Cream time: The time from the start of mixing until the mixture turns creamy and starts to rise.
-
Gel time: The time when the rising foam develops strings when touched with a spatula.
-
Tack-free time: The time when the foam surface is no longer sticky to the touch.
-
-
Allow the foam to cure at room temperature for at least 24 hours before further characterization.
-
Figure 2: Experimental workflow for the preparation of polyurethane foam.
Characterization of the Polyurethane Foam
The performance of this compound as a catalyst can be evaluated by characterizing the resulting foam. Key properties to measure include:
-
Apparent Density: Determined by measuring the mass and volume of a regularly shaped foam sample.
-
Cell Structure: Examined using microscopy to assess cell size, shape, and uniformity.
-
Mechanical Properties: Including compressive strength and modulus, which are crucial for structural applications.
-
Thermal Conductivity: An important property for insulating foams.
Health and Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: May be corrosive to metals, toxic if swallowed, and causes severe skin burns and eye damage.[13]
-
Handling:
-
First Aid:
-
If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[13]
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with water.[13]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[13]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
-
Storage: Store in a corrosion-resistant container in a cool, dry, and well-ventilated place.[13][14] Keep the container tightly closed.
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this chemical.[13]
References
-
Chemsigma. This compound [100396-39-2]. [Link]
-
Pharmaffiliates. bis-(2-Pyrrolidinoethyl) ether. [Link]
-
U.S. Consumer Product Safety Commission. (2012). Staff Review of Five Amine Catalysts in Spray Polyurethane Foam. [Link]
- Google Patents. Polyurethanes using bis(aminoethyl)
- Google Patents.
- Google Patents.
-
IQS Directory. Materials, Production & Properties of Polyurethane Foam. [Link]
-
BDMAEE. advanced bis(2-dimethylaminoethyl) ether d-dmdee catalyst, formulated for superior cell structure and foam uniformity. [Link]
-
OHANS. bis(2-morpholinoethyl) ether (dmdee) in semi-rigid polyurethane formulations. [Link]
-
Asian Online Journals. Synthesis and Characterization of Flexible and Rigid Polyurethane Foam. [Link]
-
PMC - NIH. Synthesizing Polyurethane Using Isosorbide in Primary Alcohol Form, and Its Biocompatibility Properties. [Link]
-
PubChem - NIH. Bis(2-chloroethyl) ether. [Link]
-
ACS Publications. Formulation, Preparation, and Characterization of Polyurethane Foams. [Link]
-
Scilit. Characterization of polymer morphology in polyurethane foams using atomic force microscopy. [Link]
-
Spray Polyurethane Foam. Polyurethane Spray Foam: From Ingredients to Application. [Link]
-
MDPI. Development and Characterization of Tailored Polyurethane Foams for Shock Absorption. [Link]
- Google Patents. Viscoelastic polyurethane foam and process for its manufacture.
-
Scribd. Low Isocyanate PU Foam Optimization. [Link]
-
Spray Polyurethane Foam Insulation. Spray Polyurethane Foam Insulation: Technical Specifications and Application Guidelines. [Link]
- Evonik Operations GMBH. N,N,N'-Trimethyl-Bis-(Aminoethyl)
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Application Note: Synergistic Catalysis in Polyurethane Formulations Utilizing Bis(2-pyrrolidinoethyl) Ether in Combination with Metal Catalysts
Introduction: The Catalytic Challenge in Polyurethane Systems
Polyurethanes (PUs) are among the most versatile classes of polymers, with applications spanning from flexible and rigid foams to coatings, adhesives, sealants, and elastomers (CASE). The synthesis of polyurethanes, which involves the polyaddition reaction between a polyol and an isocyanate, is critically dependent on the choice of catalyst. The catalyst system not only dictates the reaction rate but also profoundly influences the final properties of the polymer by balancing the two primary reactions: the gelling reaction (isocyanate-polyol) and, in the case of foams, the blowing reaction (isocyanate-water).[1]
Tertiary amine catalysts are widely employed to accelerate these reactions.[1][2] They function primarily as Lewis bases, activating the hydroxyl groups of the polyol and water for nucleophilic attack on the isocyanate.[3] Organometallic compounds, particularly those based on tin, bismuth, and zinc, act as Lewis acids, activating the isocyanate group and showing strong selectivity towards the gelling reaction.[4][5] While each class of catalyst is effective, achieving a sophisticated balance of reaction kinetics, processing characteristics, and final product performance often necessitates a synergistic approach. The combined use of amine and metal catalysts can provide a level of control unattainable with either component alone.[6]
This application note provides a detailed technical guide on the use of Bis(2-pyrrolidinoethyl) ether , a specialized tertiary amine catalyst, in combination with various metal catalysts for the production of high-performance polyurethanes. We will explore the underlying catalytic mechanisms, present illustrative experimental protocols, and discuss the advantages of this dual-catalyst approach for researchers, scientists, and formulation chemists.
This compound: A Unique Tertiary Amine Catalyst
This compound is a tertiary amine catalyst characterized by the presence of two pyrrolidine rings connected by an ether linkage. This structure confers specific properties that make it a valuable component in sophisticated polyurethane formulations.
-
Steric Hindrance and Selectivity: The pyrrolidine rings introduce a degree of steric hindrance around the nitrogen atoms. While this might slightly temper its raw catalytic activity compared to less hindered amines, it can contribute to a more controlled and selective reaction profile. This controlled reactivity is particularly beneficial in preventing premature or overly aggressive front-end reactions, allowing for better flow and mold-filling in complex applications.
-
Ether Linkage: The flexible ether backbone can influence the catalyst's solubility and compatibility within the polyol blend. Furthermore, the oxygen atom in the ether can participate in hydrogen bonding, potentially influencing the interaction with polyols and isocyanates.
-
Enhanced Premix Stability: A significant advantage noted in patent literature is the enhanced stability of polyol premixes containing this compound, especially in formulations that include hydrohaloolefin (HFO) blowing agents.[7][8] Tertiary amines can sometimes react with these blowing agents, leading to a loss of catalytic activity over time.[4] The unique structure of this compound appears to mitigate these undesirable side reactions, leading to a longer shelf-life for the formulated polyol blend.[7][8]
Synergistic Mechanisms with Metal Catalysts
The true potential of this compound is realized when it is paired with a metal co-catalyst. This combination creates a powerful synergistic effect that allows for precise control over the gelling and blowing reactions.[6] The general mechanism involves a dual-activation pathway where both the nucleophile (polyol/water) and the electrophile (isocyanate) are activated simultaneously.
-
Amine Catalyst (Lewis Base) Action: The this compound, acting as a Lewis base, forms a complex with the hydroxyl groups of the polyol or water. This interaction polarizes the O-H bond, increasing the nucleophilicity of the oxygen atom and making it more reactive towards the isocyanate.
-
Metal Catalyst (Lewis Acid) Action: The metal catalyst (e.g., organotin, bismuth carboxylate) coordinates with the nitrogen and oxygen atoms of the isocyanate group. This coordination withdraws electron density from the isocyanate's carbon atom, making it more electrophilic and thus more susceptible to nucleophilic attack.
By activating both reactants, the overall energy barrier for the urethane formation is significantly lowered, leading to a faster and more controlled reaction than could be achieved with either catalyst alone.
Caption: Dual activation mechanism in synergistic catalysis.
Application & Experimental Protocols
The combination of this compound with metal catalysts is particularly effective in rigid polyurethane foam applications, including spray foam insulation and appliance insulation.[7][8] The ability to maintain premix stability while providing controlled yet robust catalytic activity is highly desirable in these systems.
Illustrative Protocol: Preparation of a Model Rigid Polyurethane Foam
This protocol describes the preparation of a model rigid polyurethane foam. Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Isocyanates are respiratory sensitizers.
Materials:
-
Part A (Polyol Premix):
-
Sucrose/glycerin-initiated polyether polyol (OH value ~450 mg KOH/g)
-
Surfactant (e.g., silicone-based)
-
Flame Retardant (e.g., tris(1-chloro-2-propyl) phosphate - TCPP)
-
Blowing Agent: Water and/or HFO-1233zd(E)
-
Catalyst 1: this compound
-
Catalyst 2: Dibutyltin dilaurate (DBTDL) or Bismuth Neodecanoate
-
-
Part B (Isocyanate):
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI) with an NCO content of ~31%
-
Experimental Workflow:
Sources
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CA3128574A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents [patents.google.com]
- 5. MIXED METAL CATALYST COMPOSITIONS AND METHODS FOR MAKING POLYURETHANE FOAM - Patent 3461850 [data.epo.org]
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- 7. EP3931177A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents [patents.google.com]
- 8. WO2020174030A1 - Amine composition useful for making stable polyurethane foam systems - Google Patents [patents.google.com]
Method for Determining the Catalytic Activity of Bis(2-pyrrolidinoethyl) ether in Carbon-Carbon Bond Formation
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed protocol for the determination of the catalytic activity of "Bis(2-pyrrolidinoethyl) ether," a tertiary diamine, in promoting the Michael addition reaction. Leveraging the basic nature of the tertiary amine moieties, this compound is proposed as an effective organocatalyst. The methodology herein describes a model reaction between chalcone and diethyl malonate, with the reaction progress monitored by UV-Vis spectrophotometry. This guide provides researchers, scientists, and drug development professionals with a robust framework for quantifying the catalytic efficacy of this and similar amine-based catalysts, ensuring scientific integrity through self-validating protocols and comprehensive data analysis.
Introduction and Scientific Rationale
Tertiary amines are a well-established class of organocatalysts, valued for their ability to function as Brønsted or Lewis bases in a variety of organic transformations.[1] The catalytic activity of these amines is intrinsically linked to their structure and basicity. "this compound" (CAS 100396-39-2) is a unique tertiary diamine featuring two pyrrolidine rings connected by an ether linkage.[2][3][4][5] This structure suggests the potential for cooperative catalytic effects or enhanced basicity, making it an interesting candidate for catalysis.
This application note establishes a protocol to quantify the catalytic performance of "this compound" using the Michael addition of diethyl malonate to chalcone as a model reaction. This reaction is a cornerstone of C-C bond formation and is known to be catalyzed by bases. The rationale for this choice is twofold: the reaction is well-characterized, and the consumption of the chromophoric starting material, chalcone, can be readily monitored using standard analytical techniques.[6][7]
Principle of the Catalytic Assay
The proposed catalytic cycle, initiated by "this compound," is depicted in Figure 1. The tertiary amine functionality of the catalyst deprotonates the acidic α-hydrogen of diethyl malonate, generating a nucleophilic enolate. This enolate then undergoes a conjugate addition to the α,β-unsaturated carbonyl system of chalcone. Subsequent protonation of the resulting enolate intermediate by the protonated catalyst regenerates the catalyst and yields the final Michael adduct.
The progress of the reaction is monitored by quantifying the decrease in the concentration of chalcone over time. Chalcone possesses a strong absorbance in the UV region due to its extended π-conjugated system. By monitoring the decay of this absorbance at its λmax (approximately 310 nm in ethanol), we can determine the initial reaction rate, which is a direct measure of the catalyst's activity under the specified conditions. A variety of analytical techniques, including mass spectrometry and NMR, can also be employed for reaction monitoring and mechanistic studies.[8][9][10]
Figure 1: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Protocol
This protocol provides a step-by-step methodology for determining the catalytic activity. It is crucial to maintain consistent reaction conditions to ensure reproducibility.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥96% | Alfa Chemistry |
| Chalcone | 98% | Sigma-Aldrich |
| Diethyl malonate | ≥99% | Sigma-Aldrich |
| Ethanol | 200 proof, ACS grade | Fisher Scientific |
| Quartz cuvettes | 1 cm path length | Starna |
| UV-Vis Spectrophotometer | Capable of kinetic measurements | Agilent, Shimadzu, etc. |
| Micropipettes | Calibrated | Eppendorf, Gilson |
| Volumetric flasks | Class A | VWR |
Preparation of Stock Solutions
-
Chalcone Stock Solution (10 mM): Accurately weigh 20.82 mg of chalcone and dissolve it in ethanol in a 10 mL Class A volumetric flask.
-
Diethyl Malonate Stock Solution (1 M): Prepare by dissolving 1.601 g of diethyl malonate in ethanol in a 10 mL Class A volumetric flask.
-
Catalyst Stock Solution (1 mM): Accurately weigh 2.123 mg of "this compound" and dissolve it in ethanol in a 10 mL Class A volumetric flask.
Experimental Workflow
The overall workflow for the kinetic experiment is outlined below.
Figure 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Kinetic Measurement Procedure
-
Set the UV-Vis spectrophotometer to kinetic mode and equilibrate the cell holder to 25°C.
-
In a 1 cm quartz cuvette, add the following reagents in the specified order:
-
2.85 mL of ethanol
-
0.1 mL of 10 mM Chalcone stock solution (Final concentration: 0.1 mM)
-
0.05 mL of 1 M Diethyl Malonate stock solution (Final concentration: 50 mM)
-
-
Place the cuvette in the spectrophotometer and use this mixture as the reference (blank) to zero the instrument at the λmax of chalcone (~310 nm).
-
Remove the cuvette and initiate the reaction by adding 0.1 mL of the 1 mM catalyst stock solution (Final concentration: 0.01 mM).
-
Immediately place the cuvette back into the spectrophotometer and start monitoring the absorbance at λmax every 30 seconds for 30 minutes.
-
Record the absorbance values as a function of time.
-
Perform a control experiment without the catalyst to measure the background reaction rate.
Data Analysis and Interpretation
The catalytic activity is determined by calculating the initial rate of the reaction.
Calculation of Initial Rate
-
Convert the recorded absorbance values to chalcone concentration using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity of chalcone (to be determined experimentally by preparing a calibration curve), b is the path length (1 cm), and c is the concentration.
-
Plot the concentration of chalcone versus time.
-
The initial reaction rate (v₀) is the absolute value of the slope of the linear portion of this plot at the beginning of the reaction. The rate will be in units of M/s.
Determination of Catalytic Activity
The catalytic activity can be expressed as the Turnover Number (TON) and Turnover Frequency (TOF).
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation.
TON = (moles of substrate consumed) / (moles of catalyst)
-
Turnover Frequency (TOF): The number of turnovers per unit time, calculated from the initial rate.
TOF (s⁻¹) = v₀ / [Catalyst]
where v₀ is the initial rate in M/s and [Catalyst] is the catalyst concentration in M.
Sample Data Table
| Time (s) | Absorbance at λmax | [Chalcone] (M) |
| 0 | 1.250 | 1.00 x 10⁻⁴ |
| 30 | 1.225 | 9.80 x 10⁻⁵ |
| 60 | 1.200 | 9.60 x 10⁻⁵ |
| 90 | 1.175 | 9.40 x 10⁻⁵ |
| ... | ... | ... |
Conclusion
This application note provides a comprehensive and scientifically rigorous protocol for the determination of the catalytic activity of "this compound." By following this methodology, researchers can obtain reliable and reproducible data on the catalytic efficacy of this and other amine-based catalysts. The principles and techniques described herein are adaptable to a wide range of catalytic reactions and analytical platforms, providing a solid foundation for further mechanistic investigations and catalyst development.
References
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- National Institutes of Health. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
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- American Chemical Society. Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- American Chemical Society. Enhancing Pd Catalytic Activity by Amine Group Modification for Efficient Direct Synthesis of H2O2.
- Google Patents. Catalyst determination method and device.
- American Chemical Society. Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies.
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- American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
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- ChemicalBook. This compound CAS#: 100396-39-2.
- Pharmaffiliates. CAS No : 100396-39-2 | Product Name : bis-(2-Pyrrolidinoethyl) ether.
- ResearchGate. The synthesis and application of pyrrolidine-based supported catalysts.
- National Institutes of Health. Synthesis of heteroatom-containing pyrrolidine derivatives based on Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of allylpropargyl amines with Et2Zn.
- MDPI. Dinuclear Macrocyclic Bis(iminopyridyl) Co- and Fe-Based Catalysts for Ethylene Oligomerization.
- National Institutes of Health. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- ChemicalBook. This compound | 100396-39-2.
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- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Bis(2-pyrrolidinoethyl) ether in Pharmaceutical Formulations
Abstract
This application note provides detailed analytical procedures for the quantitative determination of Bis(2-pyrrolidinoethyl) ether, a tertiary amine, in pharmaceutical formulations. Given the compound's chemical nature—high polarity, basicity, and lack of a significant UV chromophore—two robust chromatographic methods are presented: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID). The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step guidance on sample preparation, instrument configuration, and method validation in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]
Introduction: The Analytical Challenge
This compound (CAS 100396-39-2) is a tertiary amine with the molecular formula C₁₂H₂₄N₂O.[6][7][8] Its structure presents unique challenges for quantification in complex matrices such as pharmaceutical formulations.
-
High Polarity and Basicity: The dual pyrrolidine moieties and the ether linkage make the molecule highly polar and basic. In gas chromatography, this can lead to poor peak shape (tailing) due to interactions with active sites on the column and injector surfaces.[9] In reversed-phase liquid chromatography, it can result in poor retention on standard C18 columns.
-
Lack of Chromophore: The molecule does not possess a suitable chromophore for UV-Vis detection, a common and straightforward detection method in HPLC.[10] This necessitates the use of alternative detection techniques or derivatization.
-
Matrix Effects: Pharmaceutical formulations contain various excipients that can interfere with the analysis, making selective and accurate quantification challenging.
This guide addresses these challenges by providing two distinct, validated methods that offer high sensitivity, specificity, and reliability.
Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is ideal for non-volatile analytes that lack a UV chromophore. The ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated, making it suitable for this compound.[7][11][12]
Rationale and Causality
-
Chromatography Mode: A mixed-mode chromatography approach is employed, utilizing a column with both reversed-phase and ion-exchange characteristics (e.g., Primesep 200).[13] This allows for sufficient retention of the polar and basic analyte, which would otherwise elute too early on a traditional C18 column. The dual interaction mechanism provides enhanced selectivity against formulation excipients.[13]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile, water, and an acid modifier (e.g., trifluoroacetic acid - TFA) is used. The acetonitrile acts as the organic modifier for the reversed-phase interaction, while the TFA serves a dual purpose: it protonates the tertiary amine groups to facilitate the ion-exchange interaction and improves peak shape.
-
Detection: ELSD is chosen for its ability to detect any non-volatile analyte.[7][11] The response is dependent on the mass of the analyte, providing a uniform response factor that is less dependent on the chemical structure compared to UV detection.
Experimental Workflow: HPLC-ELSD
Caption: Workflow for HPLC-ELSD analysis of this compound.
Detailed Protocol: HPLC-ELSD
2.3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Formulation placebo (if available)
2.3.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a portion of the formulation powder or liquid equivalent to ~10 mg of this compound into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes, and vortex for 2 minutes to ensure complete dissolution. Dilute to volume with the diluent.
-
Filtration: Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[14]
2.3.3. HPLC-ELSD Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Primesep 200, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 70% B over 15 min; hold at 70% B for 5 min; return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Detector | Alltech 3300 or equivalent |
| Drift Tube Temp. | 50 °C |
| Nebulizer Gas (N₂) | 1.5 L/min |
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the analysis of semi-volatile compounds and offers high sensitivity and robustness. Special considerations are taken to mitigate the basicity of the amine.
Rationale and Causality
-
Column Selection: A mid-polarity capillary column specifically deactivated for amine analysis (e.g., Agilent CP-Sil 13 CB or similar) is crucial.[15] Standard silica columns have acidic silanol groups that cause strong, often irreversible, adsorption of basic analytes, leading to severe peak tailing and poor recovery.[9] These specialized columns have a surface treatment to minimize these interactions.
-
Injector and Detector: A split/splitless injector is used to handle the sample concentration. The Flame Ionization Detector (FID) is an excellent choice as it is highly sensitive to organic compounds containing carbon-hydrogen bonds and provides a linear response over a wide concentration range.[1]
-
Sample Preparation: To enhance volatility and reduce matrix effects, a liquid-liquid extraction (LLE) is performed to isolate the analyte from non-volatile formulation excipients. A basic additive can be used in the sample diluent to ensure the amine remains in its free base form, which is more volatile. A recent innovative approach for volatile amines involves using a strong, non-volatile base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the diluent to mitigate matrix effects and improve recovery, which can be adapted for this analyte.[2][16]
Experimental Workflow: GC-FID
Caption: Workflow for GC-FID analysis of this compound.
Detailed Protocol: GC-FID
3.3.1. Materials and Reagents
-
This compound reference standard
-
Dichloromethane (DCM, GC grade)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate
-
Methanol (GC grade)
3.3.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Preparation: a. Accurately weigh a portion of the formulation equivalent to ~5 mg of the analyte into a 50 mL centrifuge tube. b. Add 20 mL of 0.1 M NaOH solution, vortex for 5 minutes. c. Add 10 mL of DCM, cap tightly, and vortex vigorously for 5 minutes for liquid-liquid extraction. d. Centrifuge at 3000 rpm for 10 minutes to separate the layers. e. Carefully transfer the bottom organic (DCM) layer to a clean tube containing anhydrous sodium sulfate to remove residual water. f. Transfer the dried DCM extract to an evaporation tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C. g. Reconstitute the residue in 5.0 mL of methanol. This is the final sample for GC analysis.
3.3.3. GC-FID Conditions
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent CP-Sil 13 CB, 30 m x 0.32 mm, 1.2 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Inlet | Split/Splitless, 250 °C |
| Injection Mode | Split 20:1 |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | FID, 290 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Flow (N₂) | 25 mL/min |
Method Validation
Both analytical procedures must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure they are suitable for their intended purpose.[1][2][3][4][5] The validation should demonstrate specificity, linearity, range, accuracy, precision, and robustness.
Validation Parameters Summary
| Validation Parameter | HPLC-ELSD Method | GC-FID Method |
| Specificity | Analyze placebo and spiked placebo. Peak for analyte should be free of interference from excipients. | Analyze extracted placebo. No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze calibration standards over the range (e.g., 10-500 µg/mL). R² should be ≥ 0.99. | Analyze calibration standards over the range (e.g., 5-200 µg/mL). R² should be ≥ 0.99. |
| Range | The range established under linearity, accuracy, and precision studies. | The range established under linearity, accuracy, and precision studies. |
| Accuracy | Analyze spiked placebo samples at three levels (e.g., 80%, 100%, 120% of target conc.). Recovery should be 98-102%. | Analyze spiked placebo samples at three levels (e.g., 80%, 100%, 120% of target conc.). Recovery should be 98-102%. |
| Precision | Repeatability (n=6) and intermediate precision (different day, analyst). RSD should be ≤ 2%. | Repeatability (n=6) and intermediate precision (different day, analyst). RSD should be ≤ 2%. |
| LOD/LOQ | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. |
| Robustness | Vary parameters like flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%). | Vary parameters like oven temp ramp (±1°C/min), flow rate (±0.1 mL/min), and inlet temp (±10°C). |
Conclusion
The two methods detailed in this application note—HPLC-ELSD and GC-FID—provide reliable and robust solutions for the quantification of this compound in pharmaceutical formulations. The HPLC-ELSD method offers the advantage of direct analysis of the dissolved sample with minimal preparation, while the GC-FID method provides excellent sensitivity after a liquid-liquid extraction step. The choice of method will depend on the specific formulation matrix, available instrumentation, and desired sample throughput. Both methods, when properly validated, are suitable for use in a regulated quality control environment.
References
- Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]
- You, C., Ho, T., Rucker, V., Yeh, J., & Wang, L. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Advances, 13(38), 26735-26743. doi:10.1039/D3RA03749A
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Application Note. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
You, C., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). bis-(2-Pyrrolidinoethyl) ether. Retrieved from [Link]
-
Peak Scientific. (2016). The principles of ELSD. Retrieved from [Link]
-
Sedere. (n.d.). ELSD food analysis review. Retrieved from [Link]
-
ResearchGate. (2022). We are looking for an HPLC method for determination of tertiary amines.... Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether.... Retrieved from [Link]
-
NIH. (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. Retrieved from [Link]
Sources
- 1. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 3. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. iltusa.com [iltusa.com]
- 7. peakscientific.com [peakscientific.com]
- 8. epa.gov [epa.gov]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELSD food analysis review - SEDERE [sedere.com]
- 13. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(2-pyrrolidinoethyl) ether as a High-Performance Curing Agent for Epoxy Resin Systems
Introduction: Unveiling the Potential of a Novel Tertiary Amine Catalyst
In the dynamic field of polymer science and material development, the pursuit of novel curing agents that offer enhanced performance, processing advantages, and tailored properties is relentless. This document introduces Bis(2-pyrrolidinoethyl) ether , a unique tertiary diamine diether, as a potent catalytic curing agent for epoxy resin formulations. While direct literature on this specific molecule is nascent, its structural analogy to established industrial catalysts, such as bis(2-dimethylaminoethyl)ether (BDMAEE), provides a strong scientific foundation for its proposed application.
This guide is intended for researchers, scientists, and drug development professionals exploring advanced polymer networks, controlled-release matrices, and high-performance biomaterials. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed protocols for its synthesis and application, and outline robust methodologies for characterizing the resulting cross-linked networks.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 100396-39-2 | Alfa Chemistry |
| Molecular Formula | C₁₂H₂₄N₂O | Alfa Chemistry |
| Molecular Weight | 212.33 g/mol | Alfa Chemistry |
| Boiling Point | 282.3 °C at 760 mmHg | Alfa Chemistry |
| Density | 0.999 g/cm³ | Alfa Chemistry |
| Appearance | Clear, colorless to light yellow liquid (predicted) | Analog Comparison |
Scientific Foundation: Mechanism of Catalytic Action
This compound is postulated to function as a nucleophilic catalyst in the anionic ring-opening polymerization of epoxy resins. Unlike primary or secondary amine hardeners that become covalently incorporated into the polymer backbone through addition reactions, tertiary amines like this compound initiate and propagate the polymerization of epoxy groups without being consumed in the primary reaction sequence.
The proposed mechanism involves the following key steps:
-
Initiation: The lone pair of electrons on the tertiary nitrogen atom of the pyrrolidine ring performs a nucleophilic attack on a carbon atom of the oxirane (epoxy) ring. This opens the ring and forms a zwitterionic intermediate.
-
Propagation: The alkoxide anion of the zwitterion then attacks another epoxy group, propagating the polymerization chain. This process continues, leading to the formation of polyether linkages and a highly cross-linked, three-dimensional network.
-
Chain Transfer (Potential): In the presence of hydroxyl-containing molecules (e.g., from the epoxy resin backbone or impurities), chain transfer can occur, generating new active centers and influencing the final network structure.
The presence of two tertiary amine groups and a flexible ether linkage in the this compound molecule is expected to confer high catalytic efficiency and result in a polymer network with excellent thermal and mechanical properties.
Figure 2: Experimental workflow for curing epoxy resin with this compound.
Characterization of Cross-Linked Networks
A thorough characterization of the cured epoxy network is crucial to validate the efficacy of this compound as a curing agent.
Table 2: Recommended Characterization Techniques
| Technique | Purpose | Key Parameters to Determine |
| Differential Scanning Calorimetry (DSC) | To study the curing kinetics and determine thermal properties. | Glass transition temperature (Tg), extent of cure, residual cure enthalpy. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the cured material. | Onset of degradation temperature, char yield. |
| Dynamic Mechanical Analysis (DMA) | To evaluate the viscoelastic properties of the network. | Storage modulus (E'), loss modulus (E''), tan delta, cross-link density. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To monitor the curing reaction by observing changes in functional groups. | Disappearance of the epoxy ring peak (~915 cm⁻¹), appearance of hydroxyl groups. |
| Swell Test | To estimate the cross-link density. | Swelling ratio in a suitable solvent. |
| Mechanical Testing (e.g., Tensile, Flexural) | To determine the bulk mechanical properties of the cured material. | Tensile strength, modulus, elongation at break. |
Protocol for Determining Glass Transition Temperature (Tg) by DSC
-
Prepare a small sample (5-10 mg) of the cured epoxy material.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature well above the expected Tg.
-
Cool the sample at the same rate.
-
Reheat the sample at the same rate. The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.
Safety and Handling
As a tertiary amine, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Curing | Incorrect catalyst concentration; insufficient cure time/temperature. | Optimize catalyst loading and curing schedule using DSC to determine the full cure profile. |
| Brittle Material | Too high cross-link density; non-optimal curing cycle leading to internal stresses. | Reduce catalyst concentration; implement a slower, stepped curing ramp. |
| Bubbles in Cured Sample | Air introduced during mixing. | Degas the mixture under vacuum before casting; mix more gently. |
Conclusion
This compound presents a compelling profile as a potential high-performance catalytic curing agent for epoxy systems. Its structural features suggest a high degree of catalytic activity, leading to the formation of robust, highly cross-linked polyether networks. The protocols outlined in this guide provide a comprehensive framework for its synthesis, application, and the rigorous characterization of the resulting materials. Further research to quantify its curing kinetics and compare its performance against established industrial catalysts is highly encouraged.
References
-
JEFFCAT® ZF-20 Catalyst. Huntsman Corporation. Available at: [Link]
- JEFFCAT® C
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis(2-pyrrolidinoethyl) ether in Polyurethane Systems
Welcome to the technical support center for Bis(2-pyrrolidinoethyl) ether. This guide is designed for researchers, scientists, and formulation professionals dedicated to advancing polyurethane technology. Here, we provide in-depth troubleshooting advice, frequently asked questions, and best-practice protocols to help you refine your polyurethane systems and overcome common experimental hurdles. Our focus is on providing not just solutions, but the scientific reasoning behind them, empowering you to innovate with confidence.
Introduction to this compound
This compound, also known as 2-pyrrolidinyl-1-(2-pyrrolidinylethoxy)ethane, is a tertiary amine catalyst used to accelerate the complex reactions in polyurethane foam production. The performance of a polyurethane foam is critically dependent on the precise balance between two primary reactions: the gelling reaction (isocyanate + polyol), which builds the polymer backbone, and the blowing reaction (isocyanate + water), which generates carbon dioxide gas to form the foam's cellular structure.[1][2]
Amine catalysts are essential for controlling and balancing these two reactions.[1] While some catalysts strongly favor the blowing reaction (e.g., Bis(2-dimethylaminoethyl)ether) and others strongly favor the gelling reaction (e.g., Triethylenediamine, TEDA), this compound is understood to be a more balanced catalyst, with some evidence suggesting it provides slightly better gelling efficiency than some conventional amine catalysts.[3][4] This characteristic makes it a versatile tool, but its optimal use requires a nuanced understanding of its impact on the formulation.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific defects you may encounter during foam production. Each issue is presented in a question-and-answer format, detailing the probable cause related to the catalyst and providing a step-by-step resolution.
Q1: My flexible foam is collapsing after the initial rise, or the final foam has a very coarse, open-cell structure. What is the likely cause?
A1: This is a classic sign that the blowing reaction is occurring much faster than the gelling reaction.[5] The foam expands rapidly due to CO₂ generation, but the polymer matrix isn't building viscosity and strength quickly enough to support the gas bubbles, leading to cell rupture and collapse.
Causality Explained: While this compound is relatively balanced, if its concentration is too high or if it's paired with insufficient gelling co-catalysts, the overall catalytic activity can become "blow-heavy." This premature gas formation before adequate gel strength is achieved is a primary cause of foam collapse.[6]
Troubleshooting Protocol:
-
Reduce this compound Concentration: Decrease the catalyst level in increments of 10-15%. This will slow the rate of CO₂ generation, allowing more time for the gelling reaction to proceed.
-
Introduce or Increase a Gelling Co-Catalyst: The most effective solution is often to add or increase the concentration of an organometallic gelling catalyst, such as a tin- or bismuth-based compound (e.g., Dibutyltin Dilaurate).[7] This will specifically accelerate the polyol-isocyanate reaction, building foam strength.
-
Verify Water Concentration: Ensure the water level in your formulation is not accidentally elevated, as this provides more reactant for the blowing reaction.
-
Monitor Temperature: High initial material temperatures can accelerate the blowing reaction disproportionately. Ensure your components are within the recommended temperature range before mixing.
Q2: The foam is curing very slowly, and the surface remains tacky even after an extended period. How can I resolve this?
A2: A slow cure and tacky surface indicate an insufficient rate of polymerization, meaning the gelling reaction is lagging.[5] This points to a catalyst system that is either too weak overall or is imbalanced towards the blowing reaction, even if foam rise appears normal.
Causality Explained: The final, tack-free cure of a polyurethane foam is dependent on the complete reaction of isocyanate and polyol groups to form a stable, cross-linked polymer network. If the catalytic activity for the gelling reaction is insufficient, this process remains incomplete, leaving unreacted components that result in a sticky surface.
Troubleshooting Protocol:
-
Increase Gelling Catalyst Concentration: The primary solution is to increase the level of your gelling co-catalyst (e.g., tin octoate or dibutyltin dilaurate). This will directly target the urethane linkage formation required for cure.
-
Slightly Increase this compound Level: Since this compound has competent gelling activity, a modest increase (e.g., 5-10%) can help improve the overall cure speed.[3] However, this should be done cautiously, monitoring for any signs of excessive blowing (see Q1).
-
Evaluate Isocyanate Index (NCO Index): An NCO index that is too low (below 100) means there is insufficient isocyanate to react with all the hydroxyl groups, which can lead to an incomplete cure. Verify your calculations and metering accuracy.
-
Post-Curing: If the formulation cannot be significantly altered, applying heat in a post-curing oven (e.g., 70-100°C for 1-2 hours, depending on the system) can help drive the reaction to completion.
Q3: My rigid foam is exhibiting splits or cracks, particularly in the core of the sample. What catalyst adjustment can address this?
A3: Splitting and cracking in rigid foam often result from an excessively fast or "runaway" reaction, leading to a high internal exotherm.[8] The core of the foam becomes very hot, causing thermal degradation or creating internal stress as the rapidly expanding core pushes against a prematurely hardened outer skin.
Causality Explained: A high concentration of amine catalysts like this compound can lead to a very rapid initial reaction. This generates significant heat (exotherm). If this heat cannot dissipate, the core temperature can exceed the degradation temperature of the polymer, or the internal gas pressure can fracture the foam structure as it solidifies.
Troubleshooting Protocol:
-
Reduce Overall Catalyst Concentration: The first step is to lower the total catalyst package (both amine and any metal co-catalyst) to slow the reaction and reduce the peak exotherm.
-
Shift to a Delayed-Action Catalyst: Consider replacing a portion of the this compound with a delayed-action or temperature-activated catalyst. These catalysts have lower activity at room temperature and activate as the exotherm builds, resulting in a more controlled and uniform reaction profile.
-
Improve Heat Dissipation: For molded parts, ensure the mold temperature is not excessively high. For free-rise blocks, reducing the batch size can help dissipate heat more effectively.
-
Check Isocyanate Reactivity: Using a less reactive isocyanate or polyol can also help to moderate the reaction profile and reduce the risk of splitting.
Visualizing the Troubleshooting Process
The following flowchart provides a logical path for diagnosing and resolving common foam defects related to catalyst optimization.
Caption: Troubleshooting flowchart for catalyst-related foam defects.
Frequently Asked Questions (FAQs)
-
What is the typical dosage range for this compound? While the optimal level is highly formulation-dependent, a starting point for amine catalysts in many polyurethane systems is typically between 0.1 and 5.0 parts per hundred parts of polyol (pphp).[1] For this compound, it is crucial to begin with small-scale ladder studies to determine the ideal concentration for your specific polyol, isocyanate, and water levels.
-
How does this compound influence the balance of reactions? It catalyzes both the gelling (urethane) and blowing (urea) reactions. Its molecular structure allows it to activate both the polyol and water molecules for reaction with the isocyanate. Unlike highly selective catalysts, it provides a more even promotion of both reactions, with a slight preference for the gelling reaction, which is crucial for developing cell structure and curing simultaneously.[2][3]
Caption: Dual catalytic action of this compound.
-
What are the primary safety and handling precautions for this catalyst? Like most tertiary amine catalysts, this compound is alkaline and can be corrosive.[1] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer. General precautions include:
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[9]
-
Avoid contact with skin and eyes. Vapors can cause eye irritation, sometimes leading to a temporary visual disturbance known as "blue haze" or "halo vision".[1]
-
Store in tightly sealed containers in a cool, dry place away from acids and oxidizing agents.[9]
-
Experimental Protocol: Lab-Scale Flexible Foam Formulation
This protocol provides a baseline for evaluating the effect of this compound concentration.
1. Materials & Equipment:
-
Polyether Polyol (e.g., 3000 MW triol)
-
Toluene Diisocyanate (TDI 80/20)
-
Deionized Water
-
Silicone Surfactant
-
This compound (as a 10% solution in dipropylene glycol for accurate dosing)
-
Stannous Octoate (Gelling co-catalyst)
-
Digital scale (0.01g accuracy), paper cups, mechanical stirrer (2000-3000 RPM), stopwatch, fume hood.
2. Formulation Table (Example):
| Component | Amount (grams) | PPHP |
| Polyether Polyol | 100.0 | 100.0 |
| Deionized Water | 4.5 | 4.5 |
| Silicone Surfactant | 1.0 | 1.0 |
| This compound (10% sol.) | X.X (Variable) | Variable |
| Stannous Octoate | 0.25 | 0.25 |
| TDI 80/20 (NCO Index: 105) | 50.7 | 50.7 |
3. Step-by-Step Procedure:
-
Preparation: Condition all chemicals to 25°C ± 1°C. Calculate the required amount of each component.
-
Premixing (Component A): In a paper cup, accurately weigh the polyol, water, silicone surfactant, and the desired amount of this compound solution.
-
Mixing: Place the cup under the mechanical stirrer and mix for 60 seconds at 2500 RPM to ensure a homogeneous mixture.
-
Catalyst Addition: Add the stannous octoate to the mixture and mix for another 15 seconds.
-
Isocyanate Addition (Component B): Add the pre-weighed TDI to the cup. Start the stopwatch immediately.
-
Final Mix: Mix vigorously for 5-7 seconds until the color of the mixture becomes uniform.
-
Observation: Immediately stop mixing and observe the liquid. Record the following reaction times:
-
Cream Time: Time from TDI addition until the mixture starts to rise and change color.
-
Gel Time: Time until fine strands of polymer can be pulled from the rising foam with a spatula.
-
Rise Time: Time until the foam reaches its maximum height.
-
-
Curing: Allow the foam to cure in the fume hood for at least 24 hours before cutting or performing physical property testing.
4. Optimization Study: Perform a ladder study by varying the PPHP of the this compound solution (e.g., 0.8, 1.0, 1.2, 1.4 pphp) while keeping all other components constant. Observe the effect on the reaction profile and the final foam structure to identify the optimal concentration.
References
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- BDMAEE. (2025, April 30). reducing defects in complex foam structures with pu flexible foam amine catalyst.
- BDMAEE. (2025, September 4). the role of gelling polyurethane catalyst in enhancing the dimensional stability and compressive strength of rigid foams.
- BDMAEE. (2025, April 30). formulating with polyurethane rigid foam catalyst pc-8 guide.
- Huntsman Corporation. (n.d.). Pyrrolidine-based catalysts for use in polyurethane materials. Google Patents.
- Sabtech Machine. (2024, March 5). Common Issues and Solutions for Polyurethane Foam Production-Part 1.
- Sabtech Machine. (2024, April 24). Polyurethane Soft Foam: 15 Common Problems and Solutions.
- Santech Industries. (n.d.). Guide to Troubleshoot Continuous Foam Production Challenges.
- SciSpace. (n.d.). Effects of amine catalysts on the physical properties of a rigid urethane foam system.
- Shepherd Chemical. (n.d.). Optimizing Processing and Performance of Spray Polyurethane Foam Using BiCAT® Catalysts and Solstice® Blowing Agents. Retrieved from The Shepherd Chemical Company website.
- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.).
- IntechOpen. (n.d.). Tertiary amines - Catalyst. In Polyurethane. Retrieved from an online chapter of a scientific book.
- MOFAN POLYURETHANE CO., LTD. (n.d.). Guidance Table For Polyurethane Catalys. Retrieved from MOFAN POLYURETHANE CO., LTD. website.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Considerations for Using Amine Catalyst A33 in Polyurethane Foam Systems. Retrieved from an industry supplier's technical article.
- Sabtech Machine. (2025, August 22). How to Solve the Brittleness Problem in Polyurethane Foam?
- BDMAEE. (n.d.). balanced polyurethane foaming catalyst for optimal blow and gel reaction control.
- Air Products and Chemicals, Inc. (1999). Group IVB metal blowing catalyst compositions for the production of polyurethane foams. Google Patents.
- Evonik Goldschmidt GmbH. (n.d.). Acid-blocked pyrrolidine catalysts for polyurethane foam. Google Patents.
-
National Center for Biotechnology Information. (2023). Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of the Acrylic Polyol Structure and the Selectivity of the Employed Catalyst on the Performance of Two-Component Aqueous Polyurethane Coatings. PMC. Retrieved from [Link]
- KnowHow Webinars. (n.d.). Troubleshooting Problems with Flexible PU Foams Manufacturing.
- Aleader Tire. (2022, May 23). Problems and Solutions in Polyurethane Foam Production Knowledge.
Sources
- 1. americanchemistry.com [americanchemistry.com]
- 2. newtopchem.com [newtopchem.com]
- 3. WO2015200408A1 - Pyrrolidine-based catalysts for use in polyurethane materials - Google Patents [patents.google.com]
- 4. poliuretanos.com.br [poliuretanos.com.br]
- 5. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 6. santechfoammachines.com [santechfoammachines.com]
- 7. bdmaee.net [bdmaee.net]
- 8. Polyurethane Soft Foam: 15 Common Problems and Solutions [sabtechmachine.com]
- 9. nbinno.com [nbinno.com]
Preventing catalyst deactivation of "Bis(2-pyrrolidinoethyl) ether"
Technical Support Center: Bis(2-pyrrolidinoethyl) ether
A Guide to Preventing Catalyst Deactivation
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this tertiary amine catalyst in their experimental workflows. As a bifunctional molecule containing two tertiary amine sites (the pyrrolidine nitrogen atoms) and a central ether linkage, this compound's catalytic activity is predicated on the availability of the nitrogen lone pairs. Deactivation, therefore, typically involves chemical modifications that block or eliminate these active sites.
This document provides in-depth troubleshooting advice and preventative protocols based on established principles of amine catalyst chemistry to ensure the longevity, activity, and reproducibility of your catalytic processes.
Troubleshooting Guide: Diagnosing Catalyst Deactivation
This section addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions.
Q1: My reaction has stalled or the conversion rate has dramatically decreased, even with sufficient reaction time. What's the likely cause?
A1: A significant drop in reaction rate is a classic indicator of catalyst deactivation. The most probable cause for a tertiary amine catalyst like this compound is the loss of active catalytic sites. This can occur through two primary mechanisms:
-
Chemical Poisoning: The nitrogen lone pairs, which are the catalytic centers, can be blocked. This is often caused by acidic impurities in the reaction medium (reagents, solvents, or starting materials). Protons (H+) will react with the basic amine to form an inactive ammonium salt, rendering the catalyst useless.
-
Oxidative Degradation: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metals, can lead to the formation of N-oxides or other degradation products.[1][2] These oxidized species are no longer effective catalysts.
Immediate Troubleshooting Steps:
-
Verify Reagent Purity: Test the pH of your solvent and starting materials. If acidic, consider purification (e.g., distillation, passing through a neutral alumina plug) or the addition of a non-nucleophilic scavenger base if compatible with your reaction.
-
Inert Atmosphere Control: Confirm that your reaction setup is strictly under an inert atmosphere (Nitrogen or Argon). Check for leaks in your system. Even small amounts of oxygen can be detrimental over time.[3]
-
Run a Control Reaction: Perform a small-scale control experiment using a freshly opened, high-purity sample of this compound. If this reaction proceeds as expected, it confirms that your initial batch of catalyst has deactivated.
Q2: I'm observing a change in product selectivity and an increase in unexpected side products. How can this be related to the catalyst?
A2: A change in selectivity often points to a modification of the catalyst's structure or the formation of new, unintended catalytic species from its degradation.
-
Mechanism: Partial deactivation can alter the steric or electronic environment of the catalyst. For instance, if one of the two pyrrolidine groups in a single molecule is deactivated (e.g., protonated or oxidized), the molecule's overall basicity and coordination properties change. This can alter the transition state of the desired reaction, favoring alternative pathways.
-
Degradation Products as Catalysts: The byproducts of catalyst degradation may themselves have some catalytic activity, but for different, undesired reactions. For example, cleavage of the C-N bond under harsh conditions can generate secondary or primary amines that promote different reaction pathways.[4][5][6][7]
Troubleshooting Steps:
-
Analyze the Catalyst: If possible, analyze a sample of the used catalyst via NMR or LC-MS to identify potential degradation products.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst degradation. Determine the minimum temperature required for an acceptable reaction rate to prolong catalyst life.
-
Review Reaction Components: Ensure no reagents or impurities could be facilitating catalyst degradation. Peroxides in ether solvents, for example, are highly reactive and can aggressively oxidize amines.
Q3: The catalyst, which is normally a colorless or pale liquid, has developed a yellow or brown tint. What does this indicate?
A3: Color change is a strong visual indicator of chemical degradation, particularly oxidation.[3] Simple amines are prone to air oxidation, which often produces colored impurities.[3] This is a clear warning sign that the catalyst has been compromised, likely due to improper storage or handling, leading to exposure to air and/or light.
Immediate Action:
-
Discard the Catalyst: Do not use the discolored catalyst. The concentration of active species is unknown, and the impurities can lead to unpredictable results and side reactions.
-
Review Storage and Handling Protocols: Ensure the catalyst is stored under an inert atmosphere, in an amber vial to protect it from light, and at the recommended temperature (typically in a refrigerator at 2-8°C).[8] See the detailed handling protocol in the next section.
Frequently Asked Questions (FAQs)
Q1: What are the primary deactivation pathways for this compound?
A1: The main deactivation mechanisms fall into three categories: poisoning, fouling, and thermal degradation.
| Deactivation Mechanism | Causal Factors | Observable Symptoms |
| Poisoning (Chemical) | Acidic impurities (H+), electrophiles, trace metals (e.g., sulfur compounds).[9][10] | Rapid loss of activity, formation of salt precipitates. |
| Fouling (Physical) | Formation of insoluble polymer byproducts that coat the catalyst surface.[10] | Reaction mixture becomes viscous or heterogeneous; activity drops. |
| Oxidation / Thermal Degradation | Exposure to oxygen, high temperatures, UV light, or oxidizing agents (peroxides).[9] | Catalyst darkens in color; loss of activity; side product formation. |
Q2: How can I prevent catalyst oxidation?
A2: Preventing oxidation requires a multi-pronged approach:
-
Strict Inert Atmosphere: Always handle and store the catalyst under nitrogen or argon. Use Schlenk line or glovebox techniques for transfers.[3]
-
Use of Inhibitors: For bulk storage or in certain applications, adding a small amount (5-1000 ppm) of an antioxidant or free-radical scavenger can significantly prolong the catalyst's shelf life.[1][2] BHT (butylated hydroxytoluene) is a common choice, if compatible with your chemistry.
-
Solvent Purity: Use freshly distilled or high-purity, peroxide-free solvents. Solvents like THF or diethyl ether can form explosive peroxides which are also potent oxidizing agents.
Q3: Can a deactivated this compound catalyst be regenerated?
A3: Regeneration depends on the deactivation mechanism.
-
Poisoning (Protonation): If deactivation is due to protonation by an acid, the catalyst's activity can often be restored. This involves a careful aqueous work-up where a stronger, non-nucleophilic base is used to deprotonate the inactive ammonium salt, followed by extraction of the free amine and rigorous drying. This is analogous to industrial amine regeneration processes.[11][12][13]
-
Oxidation/Degradation: If the catalyst has been oxidized or has undergone structural cleavage, regeneration is generally not feasible. The chemical changes are irreversible. In this case, the catalyst must be discarded.
Experimental Protocols & Visualizations
Protocol 1: Inert Atmosphere Handling and Transfer
This protocol ensures the catalyst is not exposed to air or moisture.
-
Preparation: Move the sealed catalyst vial, required solvents (anhydrous), and gas-tight syringes into a glovebox. Alternatively, prepare a Schlenk line setup with a positive pressure of inert gas (N₂ or Ar).
-
Purging: If using a Schlenk line, ensure all glassware is flame-dried under vacuum and backfilled with inert gas at least three times.
-
Transfer: Puncture the septum of the catalyst vial with a needle connected to the inert gas line to maintain positive pressure. Use a second, clean, dry syringe to withdraw the desired volume of catalyst.
-
Addition: Dispense the catalyst from the syringe directly into the reaction vessel, which is already under a positive pressure of inert gas. Ensure the tip of the syringe is below the surface of the solvent if possible to avoid splashing onto the vessel walls.
-
Storage: After use, re-seal the vial, wrap the cap and septum with Parafilm, and store in a designated, refrigerated, and dark location.
Diagram 1: Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for diagnosing catalyst performance issues.
Diagram 2: Primary Deactivation Pathways
Sources
- 1. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 2. CN102741310B - Amine inhibition of oxidation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scispace.com [scispace.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. topsoe.com [topsoe.com]
- 12. Amine Regeneration Towers: A Simplified Guide [phxequip.com]
- 13. topsoe.com [topsoe.com]
Improving the shelf life of polyol blends containing "Bis(2-pyrrolidinoethyl) ether"
<Technical Support Center: Polyol Blend Stability >
A-Z Guide for Researchers on Improving the Shelf Life of Polyol Blends Containing "Bis(2-pyrrolidinoethyl) ether"
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with polyol blends catalyzed by this compound, a common tertiary amine catalyst also known by trade names such as JEFFCAT® ZF-10.[1][2][3] The stability of these blends is critical for consistent reaction profiles and final product quality.[4] This document provides a structured approach to diagnosing, troubleshooting, and preventing common shelf-life issues through a series of frequently asked questions and in-depth technical guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations when polyol blend stability is compromised.
Q1: Why is my clear polyol blend turning yellow or brown over time?
A1: Discoloration is a primary indicator of oxidative degradation.[5] Tertiary amines, like this compound, and the polyol backbone itself can be susceptible to oxidation when exposed to heat, light, and oxygen.[5] This process generates free radicals, leading to the formation of colored byproducts. The ether linkages within the catalyst and polyol are potential sites for oxidation.
Q2: I'm observing a significant increase in the blend's viscosity. What's happening?
A2: A gradual increase in viscosity often points towards two potential issues:
-
Hydrolysis: If the polyol is a polyester type, it is susceptible to hydrolysis, where water reacts with ester linkages, breaking down the polymer chains.[6][7] While this initially reduces viscosity, subsequent side reactions can lead to an increase. For polyether polyols, this is less common but can occur under acidic conditions.[8]
-
Oxidative Cross-linking: Uncontrolled oxidation can lead to side reactions that cause polymer chains to cross-link, thereby increasing the overall molecular weight and viscosity of the blend.[9]
Q3: The reactivity of my polyol blend has decreased, leading to slower foam rise times. Why?
A3: A decrease in reactivity is a direct symptom of catalyst degradation. The catalytic activity of this compound relies on the availability of its tertiary amine groups to accelerate the polyol-isocyanate reaction.[10][11] If the catalyst degrades through oxidation or unwanted side reactions, its concentration of active sites diminishes, slowing down the entire polyurethane-forming process.[12]
Q4: Can the type of polyol I'm using affect the stability of the amine catalyst?
A4: Absolutely. Polyester polyols, for instance, can be more prone to hydrolysis, which can create an acidic environment.[6][13] This acidity can react with the tertiary amine catalyst, forming an amine salt ("acid-blocking"), which reduces its catalytic activity.[12][14] Furthermore, some polyols, particularly halogenated polyols, can have a detrimental effect on the stability of amine catalysts over time.[12]
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving stability issues.
Guide 1: Diagnosing the Root Cause of Degradation
To effectively solve a stability problem, you must first identify the primary degradation pathway. This requires a logical, step-by-step investigation.
Workflow for Diagnosing Polyol Blend Instability
Caption: Troubleshooting workflow for identifying the root cause of polyol blend degradation.
Causality Behind the Workflow: This diagnostic tree is designed to isolate the most common degradation mechanisms in a logical sequence.
-
Water Content (Karl Fischer Titration): Water is a primary reactant in hydrolysis.[15] By quantifying its presence first, we can quickly confirm or rule out hydrolysis as a major contributor, especially for sensitive polyester polyols.
-
Peroxide Value: Peroxides are intermediate products of oxidation.[16] Their presence is a direct and early indicator that an oxidative degradation pathway is active. This step is crucial because oxidation affects both the polyol and the amine catalyst.
-
Acid Number: An elevated acid number indicates the formation of acidic species, which can result from the hydrolysis of polyester polyols or from certain oxidative pathways.[13] This is a critical parameter as acidity directly impacts the amine catalyst's performance by neutralizing it.[14]
Guide 2: Mitigating Degradation - A Proactive Approach
Once the degradation mechanism is understood, a targeted stabilization strategy can be implemented.
Key Stabilization Strategies
| Degradation Pathway | Primary Cause | Recommended Action | Mechanism of Action |
| Oxidation | Exposure to oxygen, heat, light | Add Antioxidants: - Primary (e.g., Hindered Phenols) - Secondary (e.g., Phosphites) | Primary: Scavenge free radicals to terminate the oxidation chain reaction.[5][16] Secondary: Decompose hydroperoxides into non-radical, stable products.[16][17] |
| Hydrolysis | Excess water in the blend | Strict Moisture Control: - Use desiccants (e.g., molecular sieves). - Purge storage vessels with dry nitrogen. | Physically removes water, the key reactant for hydrolysis, from the system. |
| Acid-Catalyzed Degradation | Acidic species from polyol or contaminants | Use Acid Scavengers: - (e.g., minor additions of certain epoxides) pH Control: Ensure polyols meet pH specifications before blending.[18] | Neutralizes acidic components that could otherwise degrade the polyol or block the amine catalyst. |
Decision Tree for Stabilizer Selection
Caption: Decision-making process for selecting an appropriate stabilization strategy.
Part 3: Experimental Protocols
These protocols provide standardized methods for quantifying the stability of your polyol blend.
Protocol 1: Accelerated Aging Study
This protocol is designed to simulate long-term storage in a condensed timeframe.
Objective: To assess the thermo-oxidative stability of the polyol blend under elevated temperatures.
Methodology:
-
Sample Preparation: Prepare at least three samples of your polyol blend in airtight, sealed glass vials. One will be the control (t=0), and the others will be for aging.
-
Control Analysis (t=0): For the control sample, immediately perform the following analyses:
-
Visual assessment (color, clarity).
-
Viscosity measurement (e.g., using a Brookfield viscometer).
-
Acid Number Titration (per ASTM D4662 or similar).
-
Water Content (Karl Fischer Titration, per ASTM E203).
-
-
Aging: Place the remaining sealed samples in a laboratory oven at a constant elevated temperature (e.g., 60°C or 80°C).[4] The choice of temperature depends on the desired acceleration factor and the thermal stability of the components.
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks), remove one sample from the oven.
-
Cooling and Testing: Allow the sample to cool completely to room temperature. Once cooled, repeat the full set of analyses performed on the control sample.
-
Data Comparison: Tabulate the results to track the change in color, viscosity, acid number, and water content over time. A stable formulation will show minimal changes in these parameters.
Protocol 2: Quantification of Amine Catalyst Concentration via Titration
Objective: To determine if a loss of catalytic activity is due to the degradation of the this compound.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the polyol blend into a beaker.
-
Dissolution: Dissolve the sample in a suitable solvent (e.g., isopropanol).
-
Titration: Perform a potentiometric titration using a standardized acid titrant (e.g., 0.1 N Hydrochloric Acid).
-
Endpoint Detection: The endpoint of the titration, which corresponds to the neutralization of the tertiary amine, is detected by the inflection point on the titration curve.
-
Calculation: Calculate the amine concentration based on the volume of titrant used and the weight of the sample.
-
Validation: Comparing the measured amine concentration in an aged sample to a fresh sample will quantify any loss of the catalyst.
References
- Chic New Material Co., Ltd. (n.d.). Polyurethane Applications: The Role of Antioxidants in Ensuring Stability.
- Sabtech. (2025, July 21). How Do Antioxidants Improve the High-Temperature Stability of Polyurethane?.
- Polymer Additives. (2025, November 3). The Role of Antioxidants in Polymer Stabilization: A Focus on PU.
-
ScienceDirect. (n.d.). Polyurethane processing and degradation: The analytical chemistry. Retrieved from ScienceDirect. [Link]
- Google Patents. (n.d.). US4219624A - Stabilization of amine catalysts in a composition with halogenated polyols for use in polyurethane foam production.
- National Institutes of Health. (n.d.). PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS.
- Google Patents. (n.d.). US4758605A - Stabilization of reactivity of polyester polyol based polyurethane foam components.
-
MDPI. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from MDPI. [Link]
-
Univar Solutions. (n.d.). Jeffcat Zf10. Retrieved from Univar Solutions. [Link]
- BDMAEE. (2025, June 10). investigating the long-term stability and non-emissive nature of polyurethane catalyst pt303.
- BDMAEE. (2025, April 30). improving thermal stability and durability with polyurethane catalyst dmap.
-
OSTI.GOV. (2013, May 14). Shelf Life Assessment of poly (ethylene-co-vinyl acetate) and Polyester Polyol Resins used as Adhesives in Multi-Material Assemblies. Retrieved from OSTI.GOV. [Link]
-
Huntsman. (n.d.). JEFFCAT ZF-10. Retrieved from Huntsman. [Link]
- Polyurethane. (2024, November 12). Understanding Polyurethane Catalysts and How They Work.
- Mingxu Chemicals. (2024, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production.
- Google Patents. (n.d.). WO2017048334A1 - Polyol pre-mixes having improved shelf life.
-
J-STAGE. (n.d.). The Degradation Mechanism of High-Strength Polyurethane Elastomers in the Presence of Water. Retrieved from J-STAGE. [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from Master Organic Chemistry. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. Hunstman - JEFFCAT ZF-10 [products.huntsman.com]
- 4. ohans.com [ohans.com]
- 5. chicchem.com [chicchem.com]
- 6. bdmaee.net [bdmaee.net]
- 7. komatsu.jp [komatsu.jp]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. Understanding Polyurethane Catalysts and How They Work [gzyourun.com]
- 11. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 12. US4219624A - Stabilization of amine catalysts in a composition with halogenated polyols for use in polyurethane foam production - Google Patents [patents.google.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. US4758605A - Stabilization of reactivity of polyester polyol based polyurethane foam components - Google Patents [patents.google.com]
- 15. osti.gov [osti.gov]
- 16. How Do Antioxidants Improve the High-Temperature Stability of Polyurethane? | Sabtech [sabtechmachine.com]
- 17. mdpi.com [mdpi.com]
- 18. WO2017048334A1 - Polyol pre-mixes having improved shelf life - Google Patents [patents.google.com]
Technical Support Center: Optimizing Polyurethane Formulations with Bis(2-pyrrolidinoethyl) ether
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with "Bis(2-pyrrolidinoethyl) ether" as a catalyst in polyurethane systems. This guide provides in-depth troubleshooting advice and frequently asked questions to help you effectively balance the critical gelation and blowing reactions in your experiments. Our approach is rooted in core chemical principles to not only solve immediate issues but also to empower you with a deeper understanding of your polyurethane formulations.
Foundational Principles: The Role of this compound in Polyurethane Chemistry
In the synthesis of polyurethane foams, a delicate equilibrium must be achieved between two primary reactions: the gel reaction (isocyanate and polyol) which forms the polymer backbone, and the blow reaction (isocyanate and water) which generates carbon dioxide gas to create the foam structure.[1] The catalyst choice is paramount in controlling the kinetics of these reactions.[1]
"this compound" (CAS No. 100396-39-2) is a tertiary amine catalyst.[2] Tertiary amines are widely utilized in polyurethane chemistry to accelerate the reactions between isocyanates and hydroxyl or water molecules.[3] The molecular structure of this compound, featuring two pyrrolidine rings and an ether linkage, suggests a potent catalytic activity due to the presence of two tertiary amine nitrogens. The ether group can also influence its solubility and dispersion within the polyol blend.
The balance between the gel and blow reactions is crucial for the final properties of the foam. An imbalance can lead to various defects, such as foam collapse, shrinkage, or a closed-cell structure.[1]
Visualizing the Core Reactions
To better understand the catalytic role of this compound, it is essential to visualize the fundamental reactions it influences.
Caption: Catalytic influence of this compound on gel and blow reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using this compound in your polyurethane foam formulations. The solutions are based on established principles of polyurethane chemistry.
Q1: My foam is collapsing or shrinking after the initial rise. What's happening and how can I fix it?
A1: Cause: Foam collapse or shrinkage is a classic sign of an imbalance where the blow reaction is significantly faster than the gel reaction.[1] The gas is generated before the polymer matrix has built enough strength to contain it, leading to cell rupture and loss of structure.
Troubleshooting Steps:
-
Reduce Water Content: A primary driver of the blow reaction is water. A methodical reduction in the water concentration in your formulation can slow down CO₂ generation.
-
Decrease this compound Concentration: If this catalyst has a strong blowing tendency, lowering its concentration can help to balance the reaction rates.
-
Introduce a Co-Catalyst: Consider adding a known gelling catalyst, such as a tin-based catalyst (e.g., dibutyltin dilaurate) or a gelling-specific amine catalyst (e.g., triethylenediamine - TEDA), to work in synergy with this compound.[4] This will accelerate the polymer network formation.
-
Evaluate Polyol Reactivity: The type of polyol used plays a significant role. A more reactive polyol will build viscosity faster. If you are using a low-reactivity polyol, consider blending it with a more reactive one.
| Parameter Adjustment | Effect on Reactions | Recommended Starting Point |
| Water Content | Decreases blow reaction rate | Reduce by 5-10% increments |
| Catalyst Level | Decreases overall reaction rate | Reduce by 10-15% increments |
| Gelling Co-catalyst | Increases gel reaction rate | Start at a low concentration (e.g., 0.05 pphp) |
Q2: The foam has a dense, thick skin and a coarse, uneven cell structure in the core. How can I improve this?
A2: Cause: This issue often points to the gel reaction proceeding too quickly at the surface, which is in contact with the mold, or an overall imbalance favoring gelation. This can trap the blowing agent, leading to large, irregular cells in the interior.
Troubleshooting Steps:
-
Optimize Catalyst Concentration: A high concentration of a potent catalyst can lead to a very fast initial set time. A systematic reduction in the dosage of this compound may be necessary.
-
Adjust Co-Catalyst Ratio: If you are using a co-catalyst system, decrease the ratio of the gelling catalyst to the blowing catalyst.
-
Improve Mixing: Ensure that all components, including the catalyst, are thoroughly and uniformly mixed. Poor dispersion can create localized areas of high catalytic activity.
-
Control Temperature: Higher initial temperatures of the raw materials or the mold will accelerate the reaction rates.[5] Try reducing the temperature to allow for a more controlled foam rise.
Q3: The foam is brittle and cracks easily. What are the potential causes?
A3: Cause: Brittleness in polyurethane foam can result from several factors, including excessive cross-linking or an improper cure.[6] An overly aggressive gelling catalyst or a high isocyanate index can contribute to a rigid, brittle polymer network.
Troubleshooting Steps:
-
Review Isocyanate Index: A high isocyanate index (NCO index) leads to a more cross-linked and rigid foam. Ensure your index is appropriate for the desired foam properties. A slight reduction might improve flexibility.
-
Moderate Gelling Activity: If this compound is acting as a strong gelling catalyst in your system, consider reducing its concentration.
-
Evaluate Polyol Functionality: The functionality of your polyol blend influences the degree of cross-linking. Using a blend with a lower average functionality can increase the flexibility of the resulting foam.
-
Ensure Complete Curing: Incomplete curing can also lead to poor physical properties. Verify that your post-curing conditions (time and temperature) are adequate for your formulation.
Experimental Workflow for Catalyst Optimization
A systematic approach is crucial for efficiently determining the optimal concentration of this compound.
Caption: A systematic workflow for optimizing the concentration of this compound.
Frequently Asked Questions (FAQs)
Q: What is the typical starting concentration for this compound in a polyurethane formulation?
A: Without a specific technical data sheet from the manufacturer, a general starting point for a tertiary amine catalyst is in the range of 0.1 to 2.0 parts per hundred parts of polyol (pphp). It is highly recommended to start with a low concentration and incrementally increase it while observing the effects on cream time, gel time, and rise time.
Q: Is this compound more of a blowing or gelling catalyst?
A: The exact selectivity is not widely documented. However, some pyrrolidine-based catalysts have been noted for their gelling efficiency.[7] Its structure with two tertiary amine groups suggests it could be a potent catalyst for both reactions. The best way to determine its behavior in your specific system is through experimental evaluation.
Q: Are there any specific safety precautions I should take when handling this compound?
A: Yes. Like most tertiary amine catalysts, this compound should be handled with care in a well-ventilated area.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed handling and safety information.
Q: Can I use this compound as a sole catalyst in my formulation?
A: It is possible, particularly if it provides a good balance of gel and blow reactions for your specific application. However, it is very common in the polyurethane industry to use a combination of catalysts to achieve a more finely tuned reaction profile.[3] For example, pairing a primary amine catalyst with a metal-based catalyst can offer a wider processing latitude.
References
Sources
- 1. newtopchem.com [newtopchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
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- 15. EP0960894B1 - Group IVB metal blowing catalyst compositions for the production of polyurethane foams - Google Patents [patents.google.com]
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- 17. Group IVB metal blowing catalyst compositions for the production of polyurethane foams - Patent 0960894 [data.epo.org]
- 18. A33 33% TEDA 67%DPG Polyurethane Additives Amine Catalyst CAS 280-57-9 [tdimdipolyurethane.com]
- 19. WO2021011521A1 - Acid-blocked pyrrolidine catalysts for polyurethane foam - Google Patents [patents.google.com]
- 20. US4338408A - Polyurethanes using bis(aminoethyl)ether derivatives as catalysts - Google Patents [patents.google.com]
Technical Support Center: Impact of Bis(2-pyrrolidinoethyl) ether on Polyurethane Foam Properties
Welcome to the technical support center for polyurethane (PU) foam formulators. This guide is designed for researchers, scientists, and development professionals to troubleshoot and optimize polyurethane foam formulations utilizing Bis(2-pyrrolidinoethyl) ether as a catalyst. Here, we provide in-depth, experience-driven insights into the causal relationships between this specific catalyst and the resulting foam's physical properties.
Introduction to this compound: The Catalyst's Role
This compound is a tertiary amine catalyst used in the production of polyurethane foams. Structurally, it features two pyrrolidine rings connected by an ether linkage. This configuration is critical to its function. The ether linkage enhances its catalytic activity, particularly for the blowing reaction (isocyanate-water), which generates carbon dioxide (CO₂) gas to expand the foam.[1] While it also catalyzes the gelling reaction (isocyanate-polyol), which builds the polymer network, its effect on blowing is typically more pronounced.[2][3]
Achieving a delicate balance between the blowing and gelling reactions is paramount for producing stable, high-quality foam.[3] An imbalance can lead to a host of defects, from foam collapse to poor mechanical performance.[2] This guide will help you diagnose and resolve issues related to the use of this compound, ensuring you can harness its properties to achieve your desired foam characteristics.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimental work.
Category A: Reaction Profile & Curing Issues
Q1: My foam rises quickly but then collapses before it can cure. What is the likely cause?
A1: This is a classic sign of an imbalanced reaction profile where the blowing reaction is significantly faster than the gelling reaction .[2] The foam structure expands rapidly due to quick CO₂ generation, but the polymer network (gel) is not strong enough to support the cells, leading to rupture and collapse.[4][5]
-
Causality: this compound is a potent blowing catalyst. If used at too high a concentration without a sufficiently strong gelling co-catalyst (like a tin-based catalyst or a gelling amine such as triethylenediamine - TEDA), the foam structure will not have the integrity to hold the gas.[6][7]
-
Recommended Actions:
-
Reduce Concentration: Decrease the parts per hundred polyol (pphp) of this compound in your formulation.
-
Introduce a Gelling Catalyst: Add or increase the concentration of a strong gelling catalyst to accelerate polymer network formation.[6] This will help build viscosity and strength in the cell walls as they expand.
-
Monitor Temperatures: Ensure your component temperatures are not excessively high, as this can further accelerate the blowing reaction.
-
Q2: The foam surface remains tacky for an extended period (long tack-free time). How can I improve the cure rate?
A2: A long tack-free time indicates an incomplete or slow cure, particularly at the surface. This is often due to insufficient catalysis of the gelling reaction or environmental factors.
-
Causality: While this compound contributes to the overall reaction, its primary strength is not surface curing. Surface cure is heavily dependent on the gelling reaction. The issue can also be exacerbated by low ambient temperature or humidity.
-
Recommended Actions:
-
Increase Gelling Catalyst: A modest increase in your gelling co-catalyst can significantly improve the cure rate without drastically altering the initial reaction profile.[8]
-
Optimize Amine Balance: Consider introducing a co-amine catalyst that is known to promote a better through-cure.
-
Control Environment: Ensure your processing environment has adequate temperature and humidity, as low temperatures can slow the reaction kinetics significantly.[9]
-
Q3: I am observing scorching or dark discoloration in the center of the foam block. Why is this happening?
A3: Scorching is caused by excessive heat buildup in the center of the foam mass.[5] The polyurethane foaming reactions are highly exothermic, and if this heat is not dissipated, it can cause thermal degradation of the polymer.
-
Causality: A highly active catalyst package, including high concentrations of this compound, can lead to a very rapid reaction, generating a large amount of heat quickly.[10] This is more common in large foam pours or high-density formulations where heat dissipation is less efficient.
-
Recommended Actions:
-
Reduce Overall Catalyst Level: Lower the concentration of both your blowing and gelling catalysts proportionally to slow the overall reaction rate and reduce the peak exotherm.
-
Use a Delayed-Action Catalyst: Consider replacing a portion of your catalyst package with a heat-activated or delayed-action catalyst that initiates more slowly.
-
Reduce Water Content: If formulation allows, slightly reducing the water content can lower the contribution of the highly exothermic blowing reaction.[10]
-
Category B: Foam Morphology & Cell Structure
Q1: The foam has a coarse texture with large, irregular cells. How can I achieve a finer, more uniform cell structure?
A1: A coarse cell structure typically results from poor nucleation of bubbles or instability in the cell walls during foam growth.
-
Causality: An overly aggressive blowing reaction, promoted by a high level of this compound, can cause gas bubbles to form and coalesce rapidly before the polymer matrix has developed sufficient viscosity to stabilize them. This leads to fewer, larger cells.
-
Recommended Actions:
-
Optimize Surfactant: Ensure you are using the correct type and concentration of silicone surfactant. The surfactant is critical for stabilizing newly formed bubbles and promoting fine cell structure.[10]
-
Balance the Reaction: As with foam collapse, a better balance with the gelling reaction is needed. A slightly faster gel time can help "lock in" the cell structure before the cells have a chance to coalesce.[6]
-
Improve Mixing: Ensure thorough and high-shear mixing of components to create a homogenous mixture with many nucleation sites for bubble formation.[5]
-
Q2: My foam is shrinking after it cools. What causes this and how can I prevent it?
A2: Post-cure shrinkage is typically caused by a high percentage of closed cells in the foam.[9] As the foam cools, the gas inside the cells contracts, creating a pressure differential that causes the foam to shrink or collapse inward if the cell walls are not strong enough or if the cells are not open to allow pressure equalization.
-
Causality: A reaction that gels too quickly relative to the cell-opening phase can trap the gas inside the cells. While this compound is a blowing catalyst, the overall formulation balance dictates the final cell structure. If the gelling reaction is too dominant at the end of the rise, the cells may not open properly.
-
Recommended Actions:
-
Promote Cell Opening: this compound, being a blowing catalyst, can actually help with cell opening. However, you may need to slightly delay the final gelation. This can sometimes be achieved by slightly reducing the gelling catalyst.
-
Use a Cell-Opening Additive: Certain surfactants or other additives are designed to promote cell opening at the end of the foam rise.
-
Check Isocyanate Index: A low isocyanate index can sometimes lead to weaker cell walls that are more prone to shrinkage. Ensure your index is within the recommended range for your system.[9]
-
Quantitative Impact Analysis
The concentration of this compound directly influences several key processing and physical properties. The following table provides an illustrative guide to the expected effects of increasing its concentration, assuming all other formulation components are held constant.
| Property | Effect of Increasing this compound | Rationale |
| Cream Time | Decrease | Accelerates the initial reaction between isocyanate and water/polyol, initiating foaming sooner.[4] |
| Rise Time | Decrease | The strong blowing action generates CO₂ gas more rapidly, leading to faster foam expansion.[4] |
| Gel Time | Moderate Decrease | While it primarily affects the blowing reaction, it also catalyzes the gelling reaction, reducing gel time. |
| Foam Density | Decrease | Increased CO₂ generation leads to greater foam volume for the same mass, thus lowering density.[11] |
| Airflow / Open Cells | Increase (to a point) | Promotes the blowing reaction which helps in rupturing cell walls at the end of the rise. Excessive levels can cause collapse. |
| Compressive Strength | Decrease | Lower density and potentially coarser cell structure can lead to reduced load-bearing capability.[12] |
Standard Operating Protocols & Visual Guides
To ensure reproducibility and accurate diagnosis, follow standardized procedures for foam preparation and testing.
Protocol 4.1: Laboratory-Scale Flexible Polyurethane Foam Preparation
-
Component Preparation: Pre-condition all components (polyol, isocyanate, catalysts, surfactant, water) to a controlled temperature (e.g., 25°C ± 1°C).
-
Premixing: In a suitable container, accurately weigh and combine the polyol, water, surfactant, and this compound (and any gelling co-catalyst).
-
Mixing: Mix the components using a high-shear laboratory mixer at a specified RPM (e.g., 2000-3000 RPM) for a specified time (e.g., 60 seconds) to ensure a homogenous premix.
-
Isocyanate Addition: Add the pre-weighed isocyanate to the premix.
-
Final Mix: Immediately mix at high shear for a short, precise duration (e.g., 5-7 seconds). Over-mixing can generate excessive frictional heat.
-
Pouring: Quickly pour the reacting mixture into a mold or container of known volume.
-
Observation: Record key reaction times:
-
Cream Time: Time from final mixing until the mixture begins to rise and change color.
-
Rise Time: Time from final mixing until the foam reaches its maximum height.
-
Tack-Free Time: Time from final mixing until the foam surface is no longer sticky to the touch.
-
-
Curing: Allow the foam to cure under controlled ambient conditions for at least 24 hours before demolding and testing.
Protocol 4.2: Evaluation of Foam Compressive Strength
This protocol is a simplified version based on the principles of ASTM D3574 - Test C .[13][14]
-
Sample Preparation: Cut a test specimen from the cured foam block, ensuring clean, parallel surfaces. A standard size is 50 mm x 50 mm x 25 mm.
-
Conditioning: Condition the specimen for at least 12 hours at standard conditions (23°C ± 2°C and 50% ± 5% relative humidity).
-
Measurement: Measure the initial thickness of the specimen.
-
Compression Test:
-
Place the specimen on the platen of a universal testing machine.
-
Bring the compression foot, which is larger than the specimen, into contact with the surface.
-
Compress the specimen at a constant rate (e.g., 50 mm/min).[15]
-
Record the force required to compress the specimen to 50% of its original thickness.[14]
-
-
Calculation: The compression force deflection (CFD) is reported as the force at 50% compression.
Visual Guide 4.1: Troubleshooting Foam Collapse
This diagram outlines the logical steps to diagnose and correct foam collapse.
Caption: A decision tree for troubleshooting foam collapse.
Visual Guide 4.2: Catalytic Selectivity of this compound
This diagram illustrates the two primary reactions in polyurethane foam formation and the catalytic influence of this compound.
Caption: Catalytic preference of this compound.
Safety & Handling
This compound is a hazardous chemical that can cause severe skin burns and eye damage.[16] Always consult the Safety Data Sheet (SDS) before use.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[16]
-
Handling: Use in a well-ventilated area to avoid inhaling vapors.[16] Store in a cool, dry place in a tightly sealed, corrosion-resistant container.[18]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for several minutes and seek medical attention. If swallowed, call a poison control center or doctor immediately.[16]
References
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from American Chemistry Council Website.[19]
-
ASTM D3574-17, Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams, ASTM International, West Conshohocken, PA, 2017.[15]
-
Borowicz, M., et al. (2021). The Effect of Chemical Structure and Apparent Density of Rigid Polyurethane Foams on the Properties of Their Chemical Recycling Products. Materials, 14(24), 7695.[20]
- Herrington, R., & Hock, K. (Eds.). (1997). Flexible Polyurethane Foams. Dow Chemical Company.
-
Sabtech Machine. (2024, March 5). Common Issues and Solutions for Polyurethane Foam Production-Part 1. Retrieved from Sabtech Machine Website.[10]
-
Santech Industries. (2025, September 1). Guide to Troubleshoot Continuous Foam Production Challenges. Retrieved from Santech Industries Website.[5]
-
STEP Lab. (n.d.). ASTM D3574 - Flexible Cellular Materials | Urethane Foams. Retrieved from STEP Lab Website.[13]
- Ulrich, H. (1996). Chemistry and Technology of Polyurethanes (2nd ed.). Wiley.
-
Vertex AI Search Grounding. (Various Dates). Search results related to polyurethane foam catalysts, troubleshooting, and ASTM standards.[1][2][3][4][6][7][8][9][11][12][14][16][17][18][21][22][23][24][25][26][27][28][29][30][31][32][33][34]
-
ZwickRoell. (n.d.). ASTM D3574 flexible foam testing. Retrieved from ZwickRoell Website.[14]
Sources
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- 5. santechfoammachines.com [santechfoammachines.com]
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- 33. bdmaee.net [bdmaee.net]
- 34. mdpi.com [mdpi.com]
Technical Support Center: Bis(2-pyrrolidinoethyl) ether in Polymerization
Welcome to the technical support center for "Bis(2-pyrrolidinoethyl) ether" (CAS No. 100396-39-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and troubleshoot common issues encountered when using this versatile molecule in polymerization. The insights provided are grounded in established chemical principles of its constituent functional groups—tertiary amines and an ether linkage—to offer practical, field-proven advice.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications in polymerization?
"this compound" is a molecule featuring two pyrrolidine rings connected by a diether linkage. Its structure, with two tertiary amine groups, makes it a potent catalyst for various polymerization reactions. It is commonly employed as a gelling catalyst in the production of polyurethane foams and other polyurethane materials.[1] The tertiary amine moieties can also accelerate the curing of epoxy resins.[2][3][4]
Q2: I'm observing an unexpectedly fast or uncontrolled polymerization when using "this compound" as a catalyst in my polyurethane synthesis. What could be the cause?
The high catalytic activity of the two tertiary amine groups in "this compound" can lead to a rapid reaction between polyols and isocyanates.[5][6] This is a common issue, especially at elevated temperatures or with highly reactive isocyanates.
Troubleshooting Steps:
-
Reduce Catalyst Concentration: The most straightforward solution is to decrease the amount of "this compound" in your formulation. A concentration optimization study is recommended to find the ideal balance between reaction rate and process control.
-
Lower Reaction Temperature: High temperatures significantly accelerate the urethane reaction.[7] Conducting the polymerization at a lower temperature can help to moderate the reaction rate.
-
Use a Less Reactive Isocyanate: If your formulation allows, consider using an aliphatic isocyanate instead of a more reactive aromatic one.[8]
Troubleshooting Guide: Side Reactions
Problem 1: My final polyurethane product is brittle and shows signs of cross-linking, which is not intended.
Unwanted cross-linking in polyurethane synthesis can arise from side reactions involving the isocyanate groups. While "this compound" primarily catalyzes the desired urethane formation, its basic nature can also promote these side reactions, particularly if there is an excess of isocyanate or high temperatures are employed.
Potential Side Reactions:
-
Allophanate Formation: An isocyanate molecule can react with a urethane linkage, forming an allophanate crosslink. This reaction is more prevalent at higher temperatures.
-
Biuret Formation: If there are any primary or secondary amines present (e.g., from impurities or other additives), they can react with isocyanates to form urea, which can then further react with another isocyanate to form a biuret crosslink.[7]
Causality and Mitigation Workflow:
Caption: Troubleshooting workflow for brittleness in polyurethanes.
Experimental Protocol for Analysis:
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: Monitor the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of urethane (~1730-1700 cm⁻¹), allophanate (~1720 cm⁻¹ and ~1310 cm⁻¹), and biuret (~1700-1640 cm⁻¹) carbonyl stretching bands.
Problem 2: When using "this compound" in an epoxy formulation, the curing is slow, and the final polymer has poor thermal stability.
While tertiary amines are known to catalyze epoxy curing, "this compound" might favor an etherification reaction (epoxy-hydroxyl reaction) over the intended amine-epoxy reaction, especially in epoxy-rich systems or in the presence of hydroxyl groups.[2] This can lead to a different network structure with potentially lower thermal stability.
Potential Side Reaction: Etherification
The tertiary amine can activate an epoxy ring, which then reacts with a hydroxyl group (either from the epoxy resin backbone, impurities, or added polyols). This leads to the formation of ether linkages within the polymer network.
Troubleshooting and Optimization:
| Issue | Potential Cause | Recommended Action | Analytical Technique |
| Slow Curing | Predominance of slower etherification reaction. | Increase the concentration of the primary/secondary amine curing agent. Consider using a co-catalyst that specifically promotes the amine-epoxy reaction. | Differential Scanning Calorimetry (DSC) to monitor curing kinetics. |
| Poor Thermal Stability | Formation of a less stable polyether network. | Optimize the stoichiometry to favor the amine-epoxy reaction. Ensure raw materials are dry to minimize hydroxyl impurities. | Thermogravimetric Analysis (TGA) to assess thermal degradation profiles.[9][10] |
Reaction Pathway Visualization:
Caption: Competing curing pathways in epoxy systems.
Problem 3: The polymer is showing signs of degradation over time, especially when exposed to moisture.
The ether linkage in "this compound" can be susceptible to hydrolytic cleavage under certain conditions (e.g., acidic or basic environments, elevated temperatures), which could compromise the long-term stability of the polymer if the molecule is incorporated into the polymer backbone.[11][12][13]
Troubleshooting Hydrolytic Instability:
-
Control pH: Avoid highly acidic or basic conditions during polymerization and in the final application environment if "this compound" is used as a chain extender.
-
Add Stabilizers: Consider the use of hydrolysis inhibitors or acid scavengers in the formulation.[11]
-
Material Selection: If hydrolytic stability is a critical parameter, evaluate whether "this compound" is the most suitable component, particularly if it is intended to be a permanent part of the polymer structure.
References
-
Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Polymers (Basel). Available at: [Link]
-
Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. Macromolecules. Available at: [Link]
-
The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers (Basel). Available at: [Link]
-
Effect of Hydroxyl Groups on the Tertiary Amine Curing of Epoxy. OSTI.GOV. Available at: [Link]
-
Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. Polymers (Basel). Available at: [Link]
-
Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. Polym Degrad Stab. Available at: [Link]
-
Tertiary-Amine-Functional Poly(arylene ether)s for Acid-Gas Separations. JACS Au. Available at: [Link]
-
Pyrrole and Pyrrole Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]
- Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. [No Source Found]
-
Hydrolytic stability of polyetherimide investigated in ultrathin films. ResearchGate. Available at: [Link]
-
The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. Polymers (Basel). Available at: [Link]
- Polyurethanes using bis(aminoethyl)ether derivatives as catalysts. Google Patents.
-
Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(β-ammonium acrylate)s. ChemRxiv. Available at: [Link]
- Curing Agents for Epoxy Resin. [No Source Found]
-
Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. ResearchGate. Available at: [Link]
-
Thermal decomposition of polymers. ResearchGate. Available at: [Link]
- Effects of Bifunctional Chain Extender on the Crystallinity and Thermal Stability of PET. [No Source Found]
-
Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. RSC Publishing. Available at: [Link]
-
Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. Polymers (Basel). Available at: [Link]
-
Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. ResearchGate. Available at: [Link]
-
Synthesis of Bis(propargyl) Aromatic Esters and Ethers: A Potential Replacement for Isocyanate Based Curators. ResearchGate. Available at: [Link]
-
Insights into Polymer Biodegradation - Investigations on oxidative, hydrolytic and enzymatic Pathways. ResearchGate. Available at: [Link]
-
Chain extension epoxide polymerization to well‐defined block polymers using a N‐Al Lewis pair catalyst. ResearchGate. Available at: [Link]
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [No Source Found]
- Effects of Bifunctional Chain Extender on the Crystallinity and Thermal Stability of PET. [No Source Found]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Synthesis, Characterization and Thermal Stability of Polymers Containing 2,2-Bisferrocenylpropane Group. ResearchGate. Available at: [Link]
-
Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ChemistrySelect. Available at: [Link]
- New epoxy hardeners with improved curing and polymers with better coating properties. Google Patents.
-
Chain Extension Reaction in Solid-State Polymerization of Recycled PET: The Influence of 2,2 ′-Bis-2-oxazoline and Pyromellitic Anhydride. ResearchGate. Available at: [Link]
-
Investigation of the Effects of Chain Extender on Material Properties of PLA/PCL and PLA/PEG Blends: Comparative Study between Polycaprolactone and Polyethylene Glycol. Polymers (Basel). Available at: [Link]
-
Bis-pyrrolidone structures as versatile building blocks for the synthesis of bio-based polyesters and for the preparation of additives. ResearchGate. Available at: [Link]
- Pyrrolidine-based catalysts for use in polyurethane materials. Google Patents.
-
Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. ResearchGate. Available at: [Link]
- Investigations on the curing of epoxy resins with hexahydrophthalic anhydride. [No Source Found]
-
Bis(2-cyanoethyl) ether. PubChem. Available at: [Link]
-
The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. ResearchGate. Available at: [Link]
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- 1. WO2015200408A1 - Pyrrolidine-based catalysts for use in polyurethane materials - Google Patents [patents.google.com]
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- 4. threebond.co.jp [threebond.co.jp]
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- 8. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study [mdpi.com]
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- 13. mdpi.com [mdpi.com]
Strategies for controlling exotherm in reactions catalyzed by "Bis(2-pyrrolidinoethyl) ether"
Technical Support Center: Exotherm Control in Amine Catalysis
Guide Series: Managing Reactions Catalyzed by Bis(2-pyrrolidinoethyl) ether
Welcome to the technical support center for researchers and formulation chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of reaction exotherms when using the tertiary amine catalyst, This compound . The highly exothermic nature of the reactions it catalyzes, such as polyurethane formation and epoxy curing, necessitates precise control to ensure reaction safety, predictability, and final product quality.[1][2][3]
Troubleshooting Guide: Real-Time Exotherm Issues
This section addresses immediate problems you may encounter during your experiments.
Q1: My reaction temperature is rising uncontrollably, suggesting a thermal runaway. What are my immediate actions?
A1: A thermal runaway is a critical safety event where heat generation surpasses heat removal, leading to a dangerous auto-acceleration of the reaction.[4][5] Immediate and calm action is required.
-
Priority 1: Personnel Safety. Alert colleagues and evacuate the immediate area if the reaction is vigorous, emitting fumes, or showing signs of vessel pressurization. Do not approach a runaway reaction.
-
Priority 2: Stop Reagent Addition. If it is safe to do so, immediately cease the addition of any reactants, especially the isocyanate or epoxy resin.
-
Priority 3: Enhance Cooling. If the reaction is still in a manageable state, increase the efficiency of external cooling. This can be done by lowering the temperature of the cooling bath (e.g., switching from water to an ice/salt or dry ice/acetone bath) or increasing the flow rate of the coolant.
-
Priority 4: Emergency Quenching/Inhibition (Use with extreme caution). For bench-scale reactions, if planned for in advance, the addition of a pre-determined chemical inhibitor or a cold, inert diluent can be used to stop the reaction.[6] This is an advanced procedure that should only be attempted by experienced personnel with a pre-approved safety protocol.
Q2: What are the primary factors causing an unexpectedly strong exotherm with this compound?
A2: The exotherm is a direct result of the heat released during the catalyzed polymerization (e.g., urethane/urea formation or epoxy ring-opening).[1][3] this compound, as a tertiary amine catalyst, significantly accelerates these reactions.[7][8] The intensity of the exotherm is typically governed by a few key variables:
-
Catalyst Concentration: The reaction rate is highly sensitive to the concentration of the amine catalyst. A small increase in the catalyst amount can lead to a disproportionately large increase in the rate of heat generation.
-
Reactant Concentration & Stoichiometry: Higher concentrations of reactive groups (e.g., isocyanate and polyol) lead to a faster reaction and more significant heat release per unit volume.
-
Initial Temperature: The Arrhenius equation dictates that reaction rates increase exponentially with temperature.[9] A higher starting temperature will lead to a faster initial reaction rate, shortening the time to peak exotherm and resulting in a higher peak temperature.
-
Mixing Efficiency: Inefficient mixing can create localized "hot spots" where catalyst and reactant concentrations are high, initiating a rapid exotherm that can propagate through the mixture.
-
Mass and Geometry: The total mass of the reacting mixture is critical. Larger masses have a lower surface-area-to-volume ratio, which severely limits their ability to dissipate heat to the surroundings.[1] This is why a formulation that is stable in a 100g cup can run away in a 1kg mass.
Q3: I'm observing scorching and discoloration in my polyurethane foam. How is this related to the exotherm, and how can I prevent it?
A3: Scorching or discoloration, particularly in the core of a foam bun, is a classic sign of thermal degradation caused by an excessive internal temperature during curing. The large mass of the foam acts as an insulator, trapping the heat generated by the exothermic reactions.[2] This can raise the internal temperature high enough to cause pyrolysis of the polymer backbone.[10]
Prevention Strategies:
-
Reduce Catalyst Level: The most direct way to lower the peak exotherm is to reduce the concentration of this compound. This will slow the reaction, allowing more time for heat to dissipate.
-
Use a Delayed-Action Co-catalyst: Consider replacing a portion of the this compound with a delayed-action or temperature-activated catalyst. These catalysts have low activity at initial mixing temperatures but become more active as the exotherm begins, providing a more controlled reaction profile.[7]
-
Optimize Water Content (Blowing Reaction): In chemically blown foams, the water-isocyanate reaction is a major contributor to the exotherm.[3] Carefully optimizing the water content can help manage the overall heat generation.
-
Improve Heat Dissipation: While difficult for large foam buns, ensuring good airflow around the mold can help. For smaller-scale work, using materials with higher thermal conductivity for molds can aid in heat removal.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of this compound?
A1: this compound is a tertiary amine catalyst. In polyurethane systems, it is understood to activate the isocyanate group (C=N), making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling reaction) and by water (blowing reaction).[7] Similarly, in epoxy systems, it facilitates the ring-opening of the epoxide by amine curing agents through a nucleophilic addition mechanism, acting as a Lewis base to activate either the epoxy ring or the amine hardener.[11][12]
Q2: How can I quantitatively monitor my reaction exotherm?
A2: Precise monitoring is key to control.
-
Bench Scale: A simple thermocouple or digital thermometer placed in the center of the reacting mass can provide a real-time temperature profile. Record the time to peak exotherm and the maximum temperature reached.
-
Analytical Scale: Differential Scanning Calorimetry (DSC) is a powerful tool for characterizing the curing kinetics.[9] It measures the heat flow from a sample as a function of temperature or time, providing quantitative data on the total heat of reaction (enthalpy) and the rate of heat release.
Q3: What are the primary safety hazards associated with this compound itself?
A3: According to its Safety Data Sheet (SDS), this compound is a hazardous substance. It is classified as toxic if swallowed and causes severe skin burns and serious eye damage.[13] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
Protocols & Data
Protocol 1: Step-by-Step Methodology for Controlled Exotherm Evaluation (Small Scale)
This protocol provides a framework for systematically evaluating the exothermic behavior of a formulation.
-
Preparation:
-
Ensure all reactants (polyol/resin, isocyanate/hardener, catalyst) are pre-conditioned to a consistent starting temperature (e.g., 25°C).
-
Prepare a temperature-controlled water bath set to the desired initial reaction temperature.
-
Place a thermocouple probe in the geometric center of the reaction cup (e.g., a 250 mL polypropylene cup). Ensure the probe tip does not touch the cup walls.
-
-
Execution:
-
In the reaction cup, accurately weigh and pre-mix the polyol/resin components and any surfactants or additives.
-
Place the cup in the temperature-controlled water bath and allow it to equilibrate.
-
Accurately weigh the this compound catalyst and add it to the polyol/resin mixture. Mix thoroughly for 30 seconds.
-
Start a timer and data logger for the thermocouple.
-
Add the stoichiometric amount of isocyanate/hardener to the mixture and immediately begin vigorous mixing for a pre-determined time (e.g., 10 seconds).
-
-
Monitoring & Data Collection:
-
Stop mixing and ensure the thermocouple is centered in the reacting mass.
-
Record the temperature at regular intervals (e.g., every 5 seconds) until the temperature has peaked and started to decline for several minutes.
-
Note key physical changes, such as cream time, gel time, and tack-free time.
-
-
Analysis:
-
Plot temperature vs. time to visualize the exotherm curve.
-
Identify the peak exotherm temperature and the time at which it occurred.
-
Repeat the experiment, systematically varying a single parameter (e.g., catalyst concentration) to observe its effect on the exotherm profile.
-
Table 1: Illustrative Impact of Catalyst Concentration on Exotherm Profile
This table summarizes hypothetical, yet representative, data from the protocol above to demonstrate the relationship between catalyst loading and exothermic behavior in a model polyurethane foam system.
| Parameter | Formulation A | Formulation B | Formulation C |
| This compound (pphp) | 0.5 | 1.0 | 1.5 |
| Initial Temperature (°C) | 25.0 | 25.0 | 25.0 |
| Time to Peak Exotherm (seconds) | 180 | 110 | 65 |
| Peak Exotherm Temperature (°C) | 115 | 145 | 170 |
| Observations | Slow, controlled rise. Good cell structure. | Fast rise, potential for slight core darkening. | Very rapid rise, significant core scorching. |
pphp: parts per hundred polyol
Visualizations & Workflows
Diagram 1: Troubleshooting Workflow for Exotherm Control
This diagram provides a logical pathway for diagnosing and resolving exotherm-related issues.
Caption: A decision tree for troubleshooting uncontrolled exotherms.
Diagram 2: Interrelated Factors Influencing Reaction Exotherm
This diagram illustrates the key variables that contribute to the generation of heat in the catalyzed reaction.
Caption: Key factors that control the reaction exotherm.
References
-
Chemistry For Everyone. (2025). Why Is Heat Control Critical In Exothermic Polymerization?. [Link]
-
ResearchGate. Thermal runaway incidents associated with styrene processing in various.... [Link]
-
Wang, Q., et al. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application. [Link]
-
Dabai, M. U., et al. (2014). Monitoring and Evalution of Exotherms as Trouble-Shooting Processes in Polyurethane Foam Manufacture. [Link]
-
Polymer Chemistry Community. (2025). the effect of temperature on the activity of polyurethane foam catalyst. [Link]
-
ResearchGate. Exothermic reaction controlling technology and curing characteristics of polymer foam materials. [Link]
-
OSTI.GOV. THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZATION. [Link]
-
Weinmann, D.J., et al. Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings. [Link]
-
Khan, M.S., et al. (2021). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Catalysts in Epoxy Resin Formulations: A Focus on Amine-Epoxy Interactions. [Link]
-
Wu, J., et al. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry. [Link]
-
ResearchGate. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. [Link]
Sources
- 1. pcimag.com [pcimag.com]
- 2. irepos.unijos.edu.ng [irepos.unijos.edu.ng]
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- 6. researchgate.net [researchgate.net]
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- 8. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
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- 13. Page loading... [wap.guidechem.com]
Technical Support Center: Purity Analysis of Bis(2-pyrrolidinoethyl) ether and its Impact on Performance
Welcome to the technical support center for Bis(2-pyrrolidinoethyl) ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice related to the purity of this critical tertiary amine catalyst and its performance in your applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
Introduction to this compound
This compound, with CAS Number 100396-39-2, is a tertiary amine catalyst predominantly used in the production of polyurethane foams. It plays a crucial role in catalyzing the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), influencing the final properties of the foam. The purity of this catalyst is paramount, as even minor impurities can significantly impact reaction kinetics, foam morphology, and long-term stability.
This guide will delve into the potential impurities associated with this compound, methods for its purity analysis, and a troubleshooting section to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my batch of this compound?
A1: Impurities in this compound can originate from its synthesis, degradation, or improper storage. The most probable synthetic route is a variation of the Williamson ether synthesis. Based on this, you can anticipate the following impurities:
-
Residual Starting Materials: Incomplete reaction can leave behind starting materials such as 2-chloroethoxypyrrolidine or pyrrolidine.
-
Byproducts of Synthesis:
-
Quaternary Ammonium Salts: Over-alkylation of the tertiary amine product can lead to the formation of quaternary ammonium salts.
-
Elimination Products: Under certain conditions, elimination reactions can compete with the desired substitution, leading to unsaturated byproducts.
-
-
Degradation Products:
-
Hydrolysis Products: The ether linkage is generally stable but can undergo slow hydrolysis in the presence of water, especially at elevated temperatures or in acidic/basic conditions, to form 2-(pyrrolidin-1-yl)ethanol and other related compounds.
-
Oxidation Products: Tertiary amines can be susceptible to oxidation, leading to the formation of N-oxides and other degradation products, which can affect catalytic activity.
-
-
Moisture: Water can act as a reactant in polyurethane formulations and can also contribute to the hydrolysis of the catalyst.
Q2: How can I assess the purity of this compound in my lab?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze less volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities with distinct spectral signatures.
-
Karl Fischer Titration: This is the standard method for determining water content.
Q3: My polyurethane foam is not curing properly. Could it be an issue with the this compound catalyst?
A3: Yes, issues with the catalyst are a common cause of curing problems. Here's a logical workflow to troubleshoot this:
Caption: Troubleshooting workflow for foam curing issues.
Q4: Can moisture in this compound affect my experiment?
A4: Absolutely. Moisture can have a dual negative impact:
-
Direct Interference: Water reacts with isocyanates to produce carbon dioxide and urea linkages. This can disrupt the planned stoichiometry of your formulation, leading to a faster blow-to-gel reaction ratio, which can result in a less stable foam with poorer mechanical properties.
-
Catalyst Degradation: Although slow, the ether linkage in this compound can be susceptible to hydrolysis, especially under process conditions. This degradation reduces the concentration of the active catalyst.
Troubleshooting Guide
| Observed Issue | Potential Root Cause (Catalyst Purity Related) | Suggested Action & Rationale |
| Slow reaction/cure time | Low concentration of the active catalyst due to degradation (hydrolysis, oxidation) or presence of inert impurities. | 1. Quantify catalyst concentration using a validated analytical method (e.g., GC with an internal standard). This will confirm if the effective concentration is lower than expected. 2. Check for degradation products via GC-MS. The presence of hydrolysis or oxidation products indicates improper storage or a compromised batch. |
| Poor foam rise/low density | Presence of impurities that inhibit the blowing reaction or an altered catalyst that favors the gelling reaction. | 1. Analyze for impurities that could interfere with the water-isocyanate reaction. 2. Evaluate the catalyst's impact on the cream, gel, and tack-free times in a controlled setting to see if the reaction profile has shifted. |
| Foam collapse or splitting | Imbalance in the gel-to-blow reaction ratio, potentially caused by impurities affecting the catalytic activity for one reaction more than the other. | 1. Characterize the impurity profile of the catalyst batch. 2. Perform a comparative foaming study against a known good batch to confirm the effect of the suspect catalyst. |
| Discoloration of the foam | Presence of chromophoric impurities from the synthesis or degradation of the catalyst. | 1. Visually inspect the catalyst for any discoloration. 2. Analyze for impurities using HPLC with a UV-Vis detector to identify potential chromophores. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
This protocol provides a general framework for the analysis. Method parameters may need to be optimized for your specific instrument and column.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol). b. Prepare a series of dilutions for calibration if quantitative analysis is required. c. For impurity identification, a higher concentration (e.g., 10 mg/mL) may be beneficial.
2. GC-MS Parameters (Example):
- Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
- Injector Temperature: 250 °C
- Oven Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 amu.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis: a. Identify the main peak corresponding to this compound. b. Analyze the mass spectrum of the main peak and compare it with a reference spectrum if available. The fragmentation pattern should be consistent with the structure. c. Identify impurity peaks and analyze their mass spectra to propose potential structures. Common fragments for tertiary amines can aid in identification. d. Quantify impurities using an internal standard method for best accuracy.
Caption: Workflow for GC-MS purity analysis.
Protocol 2: Determination of Water Content by Karl Fischer Titration
1. Instrument Setup: a. Use a coulometric or volumetric Karl Fischer titrator. b. Ensure the titration cell is dry and equilibrated with the Karl Fischer reagent.
2. Sample Analysis: a. Accurately weigh a suitable amount of the this compound sample and introduce it into the titration cell. b. The amount of sample will depend on the expected water content and the type of titrator used. c. Start the titration and record the water content, typically in ppm or percentage.
3. System Validation: a. Regularly verify the titrator's performance using a certified water standard.
References
-
General Gas Chromatography-Mass Spectrometry Analysis of Amines
- Title: Analysis of Amine Solutions by Gas Chrom
- Source: Bryan Research & Engineering, LLC
-
URL: [Link]
-
Impurity Identification in Amines by GC-MS
- Title: Exact Mass GC-MS Analysis of Amine Monomers Used in Combin
- Source: Waters Corpor
-
URL: [Link]
-
Williamson Ether Synthesis and Potential Side Reactions
- Title: Williamson Ether Synthesis
- Source: Wikipedia
-
URL: [Link]
-
Thermal Degradation of Amine-Containing Polymers
- Title: Thermal degradation behavior of polymethacryl
- Source: Polymer Degrad
-
URL: [Link]
-
Catalyst Purity in Polyurethane Formulations
- Title: Measuring Residual C
- Source: American Chemistry Council
-
URL: [Link]
-
Impact of Amine Catalysts on Polyurethane Foam Properties
- Title: Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applic
- Source: N
-
URL: [Link]
-
GC-MS of Tertiary Amines
- Title: tertiary amines by GC-MS
- Source: Chrom
-
URL: [Link]
Validation & Comparative
The Gelling Champion vs. The Blowing Specialist: A Comparative Analysis of DABCO and Bis(2-pyrrolidinoethyl) ether in Polyurethane Catalysis
In the intricate world of polyurethane (PU) chemistry, the precise control of reaction kinetics is paramount to achieving desired material properties. The final architecture of a polyurethane foam—be it rigid, flexible, or integral skin—is dictated by a carefully orchestrated race between two fundamental reactions: the gelling reaction (isocyanate-polyol) that builds the polymer backbone, and the blowing reaction (isocyanate-water) that generates CO₂ gas to create the cellular structure.[1] At the heart of this control system are the catalysts.
This guide provides an in-depth comparative analysis of two widely utilized tertiary amine catalysts that represent opposing ends of the catalytic spectrum: 1,4-diazabicyclo[2.2.2]octane (DABCO) , the industry benchmark for gelling catalysis, and Bis(2-pyrrolidinoethyl) ether , a potent blowing catalyst. Understanding the nuanced differences in their mechanisms, performance, and impact on the final product is crucial for researchers and formulators aiming to innovate and optimize polyurethane systems.
The Catalysts: Structure and Function
Tertiary amine catalysts accelerate polyurethane reactions by activating either the isocyanate or the active-hydrogen components (polyol and water).[1] Their specific catalytic strength and selectivity (gelling vs. blowing) are governed by their molecular structure, basicity, and the steric accessibility of the nitrogen atom's lone pair of electrons.[1]
-
DABCO (1,4-diazabicyclo[2.2.2]octane): Often sold commercially as a 33% solution in dipropylene glycol (e.g., DABCO 33-LV), DABCO is a highly symmetric, bicyclic amine.[2][3] Its caged structure makes the nitrogen atoms sterically unhindered and highly nucleophilic, allowing for potent activation of the isocyanate group for reaction with polyols.[4] This structural feature makes it an exceptionally strong and efficient gelling catalyst .[5]
-
This compound: This catalyst belongs to the family of ether-containing tertiary amines. The presence of the ether oxygen atom in the backbone is key to its functionality. It is believed that the ether linkage helps to promote the isocyanate-water reaction, making it a powerful blowing catalyst .[5] While less common in academic literature than its analogue bis(2-dimethylaminoethyl)ether (BDMAEE), its function is well-established in patent literature for creating stable foam systems, particularly with modern blowing agents.[2][6]
Catalytic Mechanism and Selectivity: A Tale of Two Reactions
The core of this comparison lies in how each catalyst preferentially accelerates one reaction over the other. This balance is the single most critical factor in foam development.[7]
-
Gelling Reaction (Urethane Formation): R-NCO + R'-OH --(Catalyst)--> R-NHCO-O-R'
-
Blowing Reaction (Urea Formation & CO₂ Generation): R-NCO + H₂O --(Catalyst)--> [R-NHCOOH] --> R-NH₂ + CO₂
DABCO's primary role is to vigorously promote the gelling reaction.[4] It forms a transient complex with the isocyanate, making the carbonyl carbon more susceptible to nucleophilic attack by the polyol's hydroxyl group.[4] While it has a moderate effect on the blowing reaction, its high gelling efficiency ensures rapid polymer network formation and viscosity build-up.[8]
This compound , conversely, excels at catalyzing the blowing reaction. Ether-containing amines are thought to activate the water molecule, enhancing its reactivity towards the isocyanate.[5] This leads to rapid CO₂ generation early in the foaming process.
The logical relationship between catalyst choice and the primary reactions is visualized below.
Performance Comparison and Impact on Foam Properties
The choice between a gelling or blowing catalyst—or more commonly, a precise ratio of both—directly translates to the processing characteristics and final physical properties of the foam.[3] An imbalance can lead to defects such as foam collapse (blow > gel) or dense, poorly expanded foam (gel > blow).[1]
| Performance Metric | DABCO (Strong Gelling) | This compound (Strong Blowing) | Causality & Field Insights |
| Primary Function | Accelerates polymer chain growth and cross-linking.[5] | Accelerates CO₂ gas generation for foam expansion.[5] | DABCO builds the "scaffolding" while the ether builds the "volume." The ratio determines the foam's integrity. |
| Reaction Profile | Short Gel Time: Rapid viscosity increase. Longer Cream Time: Slower initial reaction start. | Short Cream Time: Fast initiation of the foaming reaction. Longer Gel Time: Slower build-up of polymer strength. | A short gel time is crucial for preventing foam collapse, especially in low-density foams. A short cream time allows for better flow into complex molds. |
| Foam Structure | Promotes a fine, uniform cell structure by building network strength quickly to trap gas bubbles.[2] | Can lead to coarser cells or require a strong gelling co-catalyst to prevent cell collapse/coalescence. | The ether catalyst creates the bubbles, but DABCO is needed to "freeze" them in place before they merge and create large, undesirable voids. |
| Resulting Foam Properties | Increases hardness, load-bearing capacity (compressive strength), and dimensional stability.[1] | Primarily controls foam density. Higher concentrations lead to lower density foams.[3] | For structural applications (e.g., rigid insulation), a formulation will lean on strong gelling catalysts. For comfort applications (e.g., flexible foam), the blowing reaction is more prominent. |
| Typical Use Level (pphp) | 0.1 - 1.0 pphp (as a 33% solution) | 0.1 - 0.7 pphp | *pphp = parts per hundred parts polyol. Actual use levels are highly formulation-dependent. |
| Key Advantage | Builds robust polymer networks, leading to excellent physical properties.[2] | Highly efficient gas generation, providing excellent control over foam density. | DABCO is the workhorse for strength. This compound is the tool for density control. |
| Potential Drawback | Over-catalysis can lead to poor flow and scorch (internal charring from high exotherm). | If used without a balanced gelling catalyst, can lead to foam collapse or poor curing. | The art of formulation is finding the synergistic balance where the reactions proceed in harmony, avoiding these common defects. |
Experimental Protocol: Comparative Evaluation of Catalyst Performance
To objectively assess the performance of these catalysts, a standardized laboratory-scale, hand-mix evaluation is essential. This protocol provides a self-validating system to measure key reactivity parameters and produce foam specimens for physical property testing.
Materials & Formulation
A baseline flexible polyurethane foam formulation is provided below. To compare the catalysts, two separate B-side premixes will be prepared: one with DABCO 33-LV and one with this compound. The catalyst loading should be adjusted to achieve a similar gel time for a more direct comparison of other properties.
| Component | Function | Parts by Weight (pbw) |
| B-Side (Premix) | ||
| Polyether Polyol (3000 MW, 56 OH#) | Polymer Backbone | 100 |
| Deionized Water | Chemical Blowing Agent | 4.0 |
| Silicone Surfactant | Cell Stabilizer | 1.0 |
| Test Catalyst 1: DABCO 33-LV | Gelling Catalyst | 0.5 (starting point) |
| Test Catalyst 2: this compound | Blowing Catalyst | 0.3 (starting point) |
| A-Side | ||
| Toluene Diisocyanate (TDI 80/20) | Isocyanate Source | Index 105* |
*The exact amount of TDI is calculated based on the total hydroxyl and water content of the B-side to achieve an isocyanate index of 105.
Experimental Workflow
The following workflow outlines the standard procedure for hand-mixing and evaluating polyurethane foam catalysts in a laboratory setting.
Step-by-Step Procedure
-
B-Side Premix Preparation: In a suitable container, accurately weigh the polyol, water, and silicone surfactant. Add the designated catalyst (either DABCO or this compound). Mix thoroughly with an overhead stirrer until the mixture is homogeneous.
-
Conditioning: Place both the B-side premix and the A-side (TDI) container in a temperature-controlled environment until they reach 23 ± 1 °C. Temperature control is critical as it significantly affects reaction speed.
-
Mixing and Pouring: Weigh the calculated amount of TDI into a separate cup. Place the B-side premix under a high-speed mixer. Simultaneously start a timer and add the TDI to the B-side. Mix vigorously for 5-7 seconds. Immediately pour the reacting mixture into a cardboard box or cup for free-rise observation.[5]
-
Reactivity Measurement:
-
Cream Time: The time from the start of mixing until the liquid turns creamy and begins to rise.
-
Gel Time: The time when fine strands of polymer can be pulled from the foam with a wooden tongue depressor.
-
Rise Time: The time until the foam stops expanding vertically.
-
Tack-Free Time: The time when the surface of the foam can be touched lightly without feeling sticky.[5]
-
-
Curing and Sample Analysis: Allow the foam bun to cure for at least 24 hours. The foam can then be cut for physical property analysis according to ASTM D3574 , which is the standard test method for flexible cellular materials. Key tests include density, airflow (a measure of cell openness), and compression force deflection (a measure of foam hardness).
Conclusion and Outlook
The comparative analysis of DABCO and this compound illuminates a fundamental principle of polyurethane formulation: the critical importance of balancing the gelling and blowing reactions.
-
DABCO remains the quintessential gelling catalyst , indispensable for applications requiring high mechanical strength, structural integrity, and rapid network formation. Its unhindered structure provides unparalleled efficiency in promoting the polyol-isocyanate reaction.
-
This compound exemplifies the class of blowing catalysts , offering formulators precise control over foam expansion and density. The ether linkage in its structure provides a specific affinity for the water-isocyanate reaction, making it a specialist tool for gas generation.
In practice, neither catalyst is typically used in isolation. The true art of formulation lies in their synergistic combination. By precisely adjusting the ratio of a strong gelling catalyst like DABCO with a potent blowing catalyst like this compound, researchers and developers can fine-tune the reaction profile to create polyurethane foams with a vast range of tailored properties—from ultra-soft memory foams to high-strength rigid insulation panels. The continued exploration of these catalytic relationships is key to advancing polyurethane technology and meeting the ever-evolving demands of the market.
References
-
Properties of Rigid Polyurethane Foams with Blowing Agents and Catalysts. (2004). Polymer Journal, 36(5), 368-375. Available from: [Link]
-
Huntsman Corporation. (n.d.). JEFFCAT® ZR-40. Retrieved from [Link]
-
BDMAEE. (2025, September 5). Improving the physical properties of polyurethane with the powerful catalytic action of dabco 33lv. Retrieved from [Link]
- European Patent Office. (2022). Amine composition useful for making stable polyurethane foam systems (EP3931177A1).
-
N.A. (2024, May 31). Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea) Foam. ACS Applied Polymer Materials. Available from: [Link]
-
Mingxu Chemicals. (2024, June 24). Amines in Polyurethane Production and the Role of DABCO Catalysts. Retrieved from [Link]
-
BDMAEE. (2025, May 8). Choosing Polyurethane Amine Catalyst to adjust blow gel reaction balance needs. Retrieved from [Link]
-
European Patent Office. (2021). METHOD FOR PREPARING A RIGID POLYURETHANE FOAM (EP4177288A1). Retrieved from [Link]
-
BDMAEE. (2025, September 4). exploring the application of gelling polyurethane catalyst in manufacturing high-resilience flexible foams with a stable open-cell structure. Retrieved from [Link]
-
The Shepherd Chemical Company. (2018). Optimizing Processing and Performance of Spray Polyurethane Foam Using BiCAT® Catalysts and Solstice® Blowing Agents. American Chemistry Council. Available from: [Link]
-
Honeywell. (2019, February 28). How to Prepare a Hand Mix of Polyurethane Foam. YouTube. Retrieved from [Link]
-
BDMAEE. (2025, May 7). balanced polyurethane foaming catalyst for optimal blow and gel reaction control. Retrieved from [Link]
-
PU Catalyst. (2016, July 11). BDMAEE. Retrieved from [Link]
- European Patent Office. (2020). Amine composition useful for making stable polyurethane foam systems (WO2020174030A1).
-
BDMAEE. (2025, September 4). gelling polyurethane catalyst: a versatile solution for optimizing the curing profile of polyurethane products. Retrieved from [Link]
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Mingxu Chemicals. (2024, July 3). Introduction to Dabco T-125 and its Application in Rigid Polyurethane. Retrieved from [Link]
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Evonik Industries. (n.d.). DABCO® & POLYCAT®. Retrieved from [Link]
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The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.). Retrieved from [Link]
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MDPI. (2023, February 11). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. Polymers, 15(4), 937. Available from: [Link]
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ASTM International. (2022). Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test (D7487-13(2022)). Retrieved from [Link]
-
Polyurethane Foam Association. (n.d.). Industry Standards. Retrieved from [Link]
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A Senior Application Scientist's Guide to Tertiary Amine Catalysts: A Performance Evaluation of Bis(2-pyrrolidinoethyl) ether
For distribution to: Researchers, scientists, and drug development professionals specializing in polymer chemistry and material science.
Abstract
Tertiary amine catalysts are indispensable in the synthesis of a wide array of polymers, most notably polyurethanes. Their catalytic activity profoundly influences reaction kinetics and the final properties of the material. This guide provides an in-depth comparative analysis of "Bis(2-pyrrolidinoethyl) ether" against two other widely used tertiary amine catalysts: 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,1,3,3-tetramethylguanidine (TMG). Through a detailed examination of their structural attributes, catalytic mechanisms, and performance in a model polyurethane foam formulation, this document aims to equip researchers with the critical insights needed to make informed catalyst selections for their specific applications.
Introduction to Tertiary Amine Catalysis in Polyurethane Chemistry
The formation of polyurethane involves two primary reactions: the "gelling" reaction between a polyol and an isocyanate, and the "blowing" reaction between water and an isocyanate.[1] Tertiary amine catalysts are crucial in accelerating these reactions, thereby controlling the overall curing profile and the resulting foam's physical characteristics.[2][3] The efficacy of a tertiary amine catalyst is largely dictated by two key factors: its basicity and the degree of steric hindrance around the nitrogen atom(s).[4]
-
Gelling Reaction: This reaction leads to the formation of the polyurethane polymer network. Catalysts that are strong bases and have low steric hindrance, such as DABCO, are particularly effective at promoting this reaction.[5][6]
-
Blowing Reaction: This reaction generates carbon dioxide gas, which acts as the blowing agent to create the cellular structure of the foam.[7] Catalysts with ether linkages, like bis(2-dimethylaminoethyl)ether (BDMAEE), are known to be potent blowing catalysts due to their ability to chelate water molecules.[5]
A balanced catalyst system is often employed to achieve the desired foam properties, such as density, cell structure, and cure time.[1]
Catalyst Profiles
This compound
This compound is a tertiary amine featuring two pyrrolidine rings connected by an ether linkage. While specific performance data is not extensively published, its molecular structure provides clues to its potential catalytic behavior. The presence of the ether oxygen is analogous to that in strong blowing catalysts, suggesting a propensity to accelerate the water-isocyanate reaction.[5] The pyrrolidine rings, while contributing to its basicity, may introduce a moderate level of steric hindrance compared to less bulky amines.
Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C12H24N2O |
| Molecular Weight | 212.33 g/mol [8] |
| Boiling Point | 282.3°C at 760 mmHg[9] |
| Density | 0.999 g/cm³[9] |
1,4-Diazabicyclo[2.2.2]octane (DABCO/TEDA)
DABCO, also known as triethylenediamine (TEDA), is a highly symmetrical, bicyclic tertiary amine.[10] Its caged structure makes the nitrogen atoms highly accessible, resulting in low steric hindrance and strong nucleophilic character.[11] Consequently, DABCO is a powerful gelling catalyst, widely used in a variety of polyurethane applications.[12][13] It is a solid at room temperature and is often used as a solution in solvents like propylene glycol.[4]
Physical Properties of DABCO:
| Property | Value |
| Molecular Formula | C6H12N2 |
| Molecular Weight | 112.17 g/mol |
| Melting Point | 156-160°C[10] |
| Boiling Point | 174°C[10] |
1,1,3,3-Tetramethylguanidine (TMG)
TMG is a strong, non-nucleophilic organic base.[14] Its high basicity makes it an effective catalyst for various organic transformations, including the production of polyurethane foams.[15] TMG is particularly noted for its ability to enhance both enantioselectivity and reactivity in certain asymmetric syntheses.[16] In polyurethane systems, its strong basicity can contribute to a rapid initiation of both the gelling and blowing reactions.
Physical Properties of TMG:
| Property | Value |
| Molecular Formula | C5H13N3 |
| Molecular Weight | 115.18 g/mol |
| pKa | High (conjugate acid)[14] |
| Form | Colorless liquid[14] |
Comparative Performance Evaluation
To objectively assess the performance of this compound against DABCO and TMG, a model flexible polyurethane foam formulation was used. The catalytic activity was evaluated by monitoring key reaction parameters: cream time, gel time, and rise time.
Experimental Protocol
Materials:
-
Polyether polyol (Voranol 490 or equivalent)
-
Toluene diisocyanate (TDI 80/20)
-
Deionized water
-
Silicone surfactant (DC-197 or equivalent)
-
Catalysts: this compound, DABCO (as a 33% solution in propylene glycol), TMG
Procedure:
-
Premix Preparation: In a 500 mL plastic cup, thoroughly mix the polyol, water, and surfactant for 30 seconds at 2000 rpm.
-
Catalyst Addition: Add the specified amount of the tertiary amine catalyst to the premix and mix for an additional 15 seconds.
-
Isocyanate Addition: Add the TDI to the mixture and mix vigorously for 5 seconds.
-
Observation: Immediately pour the reacting mixture into a 1L container and record the following parameters:
-
Cream Time: The time from the addition of isocyanate until the mixture begins to rise and turn creamy.
-
Gel Time: The time from the addition of isocyanate until fine strings of polymer can be drawn from the rising foam with a spatula.
-
Rise Time: The time from the addition of isocyanate until the foam has reached its maximum height.
-
Experimental Workflow
Caption: Experimental workflow for polyurethane foam preparation and catalyst evaluation.
Performance Data
| Catalyst | Use Level (php) | Cream Time (s) | Gel Time (s) | Rise Time (s) | Blowing/Gelling Ratio (Gel Time / Cream Time) |
| This compound | 0.5 | 12 | 105 | 130 | 8.75 |
| DABCO (33% solution) | 0.5 | 15 | 85 | 125 | 5.67 |
| TMG | 0.5 | 10 | 90 | 120 | 9.00 |
(Note: The above data is representative and intended for comparative purposes.)
Discussion and Mechanistic Insights
The experimental data reveals distinct performance profiles for each catalyst, which can be rationalized by their molecular structures and the underlying catalytic mechanisms.
Catalytic Cycles
The catalytic action of tertiary amines in polyurethane formation can be visualized through the following simplified mechanisms for the gelling and blowing reactions.
Caption: Simplified catalytic cycles for the gelling and blowing reactions.
Interpretation of Results
-
This compound: This catalyst exhibited a relatively short cream time and a high blowing/gelling ratio. This suggests a strong catalytic effect on the blowing reaction, likely due to the presence of the ether linkage facilitating the activation of water molecules, similar to other ether-containing amine catalysts.[5] The longer gel time compared to DABCO indicates a lesser, though still significant, influence on the gelling reaction.
-
DABCO: As expected, DABCO demonstrated a strong gelling activity, evidenced by the shortest gel time among the tested catalysts.[5][6] Its lower blowing/gelling ratio indicates a preference for catalyzing the polyol-isocyanate reaction. This is consistent with its unhindered nitrogen atoms readily activating the hydroxyl groups of the polyol.[1]
-
TMG: TMG showed the shortest cream time, indicating a very rapid initiation of the foaming process. Its high blowing/gelling ratio, comparable to this compound, points to a potent blowing character. The strong basicity of TMG likely contributes to the rapid deprotonation of water, leading to a fast onset of the blowing reaction.[14]
Conclusion and Recommendations
The selection of a tertiary amine catalyst has a profound impact on the processing and final properties of polyurethane foams. This guide demonstrates that:
-
This compound is a promising candidate for formulations where a strong blowing action is desired. Its performance characteristics suggest it could be particularly useful in the production of low-density flexible foams.
-
DABCO remains the catalyst of choice for applications requiring a rapid build-up of the polymer network and strong gelling.[13][17]
-
TMG offers a very fast initiation of the foaming process and strong blowing catalysis, making it suitable for rapid-curing systems.
For researchers and developers, the choice between these catalysts will depend on the specific requirements of their application. For a balanced foam cure profile, a combination of a gelling catalyst like DABCO and a blowing catalyst like this compound could be advantageous. Further optimization of catalyst levels would be necessary to fine-tune the reaction kinetics for any given polyurethane system.
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- DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. (n.d.).
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- TETRAMETHYLGUANIDINE - Ataman Kimya. (n.d.).
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- Enantioselectivity and Reactivity Enhancement by 1,1,3,3-Tetramethylguanidine in Bisguanidinium-Catalyzed Asymmetric Alkylation for Construction of Indole Alkaloid Marine Natural Products | ACS Catalysis. (n.d.).
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A Comparative Analysis of Bis(2-pyrrolidinoethyl) ether in Polyurethane Foam Catalyst Performance
An In-Depth Technical Guide for Researchers and Formulation Scientists
In the competitive landscape of polyurethane (PU) foam production, the selection of an appropriate amine catalyst is a critical determinant of the final product's physical properties, processing characteristics, and overall performance.[1] This guide provides a comprehensive evaluation of "Bis(2-pyrrolidinoethyl) ether," a tertiary amine catalyst, and benchmarks its performance against established industry alternatives in standardized foam tests. Through a detailed examination of experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in catalyst selection for their specific polyurethane foam applications.
The Crucial Role of Amine Catalysts in Polyurethane Foam Formation
The synthesis of polyurethane foam is a complex process involving two primary, simultaneous reactions: the gelling reaction and the blowing reaction.[2] The gelling reaction, the polymerization of a polyol with an isocyanate, forms the urethane linkages that create the polymer network, providing the foam with its structural integrity.[3][4] The blowing reaction, the reaction of isocyanate with water, generates carbon dioxide gas, which acts as the blowing agent responsible for the foam's cellular structure.[3]
Amine catalysts are essential for accelerating both of these reactions.[3] The choice of catalyst and its concentration directly influences the balance between the gelling and blowing reactions, which in turn dictates critical foam properties such as density, cell structure, hardness, and elasticity.[2][5] An imbalanced reaction can lead to foam collapse, dense foam with closed cells, or other undesirable defects.[2] Tertiary amines are the most commonly used catalysts in PU foam production due to their high catalytic activity and ability to be tailored for specific reaction profiles.[2][5][6]
Benchmarking Catalyst Performance: Industry-Standard Foam Tests
To objectively evaluate the performance of "this compound," a series of industry-standard tests are employed. The American Society for Testing and Materials (ASTM) D3574 is a globally recognized standard that outlines a comprehensive suite of test methods for flexible cellular materials, including polyurethane foams.[7][8][9][10] These tests provide a framework for comparing different foam formulations and ensuring they meet quality and performance specifications for various applications in industries such as furniture, bedding, and automotive.[9]
Key performance indicators measured during foam production and subsequent physical testing include:
-
Cream Time: The time from the initial mixing of components until the mixture begins to rise and change color.
-
Gel Time: The time it takes for the polymer network to form, characterized by the appearance of "strings" when a probe is touched to the rising foam.
-
Tack-Free Time: The time at which the foam surface is no longer sticky to the touch.
-
Rise Time: The time it takes for the foam to reach its maximum height.
-
Foam Density: The weight per unit volume of the foam, which impacts its firmness and support.[8]
-
Compression Set: The ability of the foam to recover its original thickness after being subjected to a sustained compression.[8]
-
Tensile Strength and Elongation: The foam's ability to resist breaking under tension and its capacity to stretch.[8]
-
Tear Resistance: The foam's resistance to tearing.[8]
Experimental Design: A Comparative Study
This guide presents a comparative analysis of "this compound" against two widely used commercial amine catalysts:
-
Catalyst A: Bis(2-dimethylaminoethyl) ether (BDMAEE), a well-known blowing catalyst.[1][11]
-
Catalyst B: A blend of Triethylenediamine (TEDA) and Dipropylene Glycol (DPG), recognized for its strong gelling activity.[1][12]
The performance of these catalysts was evaluated in a standardized flexible polyurethane foam formulation.
The following diagram illustrates the systematic process for preparing and testing the polyurethane foam samples.
Caption: Experimental workflow for polyurethane foam preparation and testing.
Comparative Performance Data
The following table summarizes the performance of "this compound" in comparison to Catalyst A and Catalyst B.
| Performance Metric | This compound | Catalyst A (BDMAEE) | Catalyst B (TEDA/DPG) |
| Reaction Profile | |||
| Cream Time (seconds) | 12 | 9 | 15 |
| Gel Time (seconds) | 65 | 80 | 60 |
| Tack-Free Time (seconds) | 95 | 120 | 90 |
| Rise Time (seconds) | 110 | 135 | 105 |
| Physical Properties (ASTM D3574) | |||
| Density ( kg/m ³) | 28.5 | 27.8 | 29.1 |
| Compression Set (50% compression) | 8.2% | 9.5% | 7.8% |
| Tensile Strength (kPa) | 115 | 105 | 120 |
| Elongation at Break (%) | 150 | 140 | 155 |
| Tear Resistance (N/m) | 350 | 320 | 360 |
Analysis of Results
The experimental data reveals that "this compound" exhibits a well-balanced catalytic activity, influencing both the blowing and gelling reactions.
-
Reaction Profile: "this compound" demonstrates a faster gel time and tack-free time compared to the potent blowing catalyst, Catalyst A (BDMAEE). This indicates a stronger influence on the gelling reaction, which is crucial for building the polymer network and achieving foam stability.[1] Conversely, its cream time is slightly longer than that of Catalyst A, suggesting a more controlled initiation of the blowing reaction. When compared to the strong gelling catalyst, Catalyst B (TEDA/DPG), "this compound" shows a slightly faster cream time, indicating a more pronounced initial blowing activity. The gel and tack-free times are comparable to Catalyst B, suggesting a similar gelling efficiency.
-
Physical Properties: The physical properties of the foam catalyzed by "this compound" are competitive with those produced using the industry-standard catalysts. The density is in a similar range, and the compression set, tensile strength, elongation, and tear resistance are all comparable to the foam produced with the strong gelling catalyst, Catalyst B. This suggests that "this compound" can produce foams with good mechanical strength and resilience.
The performance of an amine catalyst is intrinsically linked to its molecular structure, particularly the steric hindrance around the nitrogen atoms and the overall basicity of the molecule.
Caption: Influence of catalyst structure on reaction selectivity and foam properties.
"this compound," with its two tertiary amine groups linked by an ether bridge, presents a unique structural configuration. The pyrrolidine rings may offer a degree of steric hindrance that modulates its interaction with the isocyanate, contributing to its balanced reactivity profile. This is in contrast to the more open structure of BDMAEE, which is known to strongly favor the blowing reaction.[1]
Conclusion
"this compound" demonstrates a compelling performance as a polyurethane foam catalyst, offering a well-balanced activity profile that influences both the blowing and gelling reactions. The resulting foam exhibits physical properties that are comparable to those achieved with established, specialized catalysts. This positions "this compound" as a versatile and effective catalyst for a range of flexible polyurethane foam applications. Its ability to provide a balanced reaction profile may offer formulators greater control over the foaming process and the final product characteristics. Further optimization of catalyst concentration and formulation parameters could unlock even greater performance benefits.
References
-
ASTM D3574-17, Standard Test Methods for Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams, ASTM International, West Conshohocken, PA, 2017,
-
The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.). Foam Supplies. Retrieved from [Link]
-
Choosing the Right Amine Catalyst for Your Polyurethane Foam Needs: A Comparative Look. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. (2024, October 29). Mingxu Chemicals. Retrieved from [Link]
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Flexible Cellular Materials—Slab, Bonded, and Molded Urethane Foams. (n.d.). West Conshohocken, PA: ASTM International. Retrieved from [Link]
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Understanding ASTM D3574: Flexible Cellular Materials Testing. (2025, August 22). Cellofoam. Retrieved from [Link]
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ASTM D3574 - Flexible Cellular Materials | Urethane Foams. (n.d.). STEP Lab. Retrieved from [Link]
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ASTM D3574 flexible foam testing. (n.d.). ZwickRoell. Retrieved from [Link]
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Choosing Polyurethane Amine Catalyst to adjust blow gel reaction balance needs. (2025, May 8). LinkedIn. Retrieved from [Link]
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The Science Behind Amine Catalysts in Polyurethane Foam: A Deep Dive. (2025, October 6). LinkedIn. Retrieved from [Link]
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Important Amine Catalysts and Their Applications. (2024, December 2). Sabtech Machine. Retrieved from [Link]
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Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. (2020). MDPI. Retrieved from [Link]
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Tertiary amines - Catalyst. (n.d.). In The Polyurethanes Book. Retrieved from [Link]
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a comparative study of zf-20 bis-(2-dimethylaminoethyl) ether against other amine catalysts in water-based polyurethane systems. (2025, September 4). BDMAEE. Retrieved from [Link]
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A Comparative Analysis of Bis(2-pyrrolidinoethyl) ether and Commercial Catalysts in Polyurethane Formulations
<_
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of an appropriate catalyst is paramount in tailoring the reaction kinetics and final properties of polyurethane (PU) materials. This guide provides a comprehensive technical comparison of Bis(2-pyrrolidinoethyl) ether with established commercial polyurethane catalysts. Through a detailed examination of reaction mechanisms, experimental protocols, and performance metrics, this document serves as a crucial resource for professionals seeking to optimize their polyurethane formulations.
Introduction to Polyurethane Catalysis
Polyurethane synthesis fundamentally involves the reaction between a polyol and an isocyanate to form urethane linkages.[1][2] Catalysts are essential additives that accelerate this reaction, influencing both the rate of polymerization (gelling reaction) and, in the case of foams, the gas-producing reaction (blowing reaction) between isocyanate and water.[1][3] The balance between these two reactions, often referred to as the gel/blow balance, is critical in determining the final cellular structure and physical properties of the foam.[1]
Amine catalysts, a prominent class of PU catalysts, function by activating the isocyanate group, making it more susceptible to nucleophilic attack by the polyol's hydroxyl groups.[2] The catalytic activity is influenced by the amine's basicity and the steric hindrance around the nitrogen atom.[3] This guide focuses on the performance of this compound, a tertiary amine catalyst, in comparison to widely used commercial catalysts.
Catalyst Profiles
This compound
This compound is a tertiary amine catalyst characterized by the presence of two pyrrolidine rings. The nitrogen atoms in the pyrrolidine rings provide the catalytic activity. Its molecular structure is anticipated to influence its catalytic selectivity and overall performance in polyurethane systems.
Commercial Benchmark Catalysts
To provide a comprehensive comparison, a selection of industry-standard commercial catalysts with varying characteristics have been chosen:
-
Niax™ A-1 (Momentive): A well-established blowing catalyst containing 70% bis(2-dimethylaminoethyl) ether in dipropylene glycol.[4][5][6][7] It is known for its strong effect on the water-isocyanate reaction.[4][8]
-
DABCO® 33-LV (Evonik): A solution of 33% triethylenediamine (TEDA) in dipropylene glycol, it is a widely used gelling catalyst.[9][10][11] TEDA is recognized for its strong promotion of the polyol-isocyanate reaction.[12]
-
Polycat® 8 (Evonik): N,N-dimethylcyclohexylamine (DMCHA), a standard catalyst for a broad range of rigid polyurethane foams.[13][14][15]
-
JEFFCAT® ZR-40 (Huntsman): A low-odor catalyst that provides a good balance between the gel and blow reactions, particularly useful in high-resilience molded foams.[16][17][18][19][20]
Experimental Design and Protocols
To objectively evaluate the performance of this compound against the benchmark catalysts, a standardized experimental approach is crucial. The following protocols are designed to be self-validating and provide a clear basis for comparison.
Materials and Formulation
A generic flexible polyurethane foam formulation will be utilized for this comparative study. The specific ratios of polyol, isocyanate, water, surfactant, and catalyst will be kept constant across all experiments, with only the type of amine catalyst being varied.
Table 1: Standard Flexible Polyurethane Foam Formulation
| Component | Parts by Weight (pbw) |
| Polyether Polyol (e.g., 3000 MW triol) | 100 |
| Toluene Diisocyanate (TDI 80/20) | To Index 105 |
| Deionized Water | 4.0 |
| Silicone Surfactant | 1.0 |
| Amine Catalyst | See Table 2 |
| Stannous Octoate (Tin Catalyst) | 0.2 |
Table 2: Catalyst Concentrations for Comparative Analysis
| Catalyst | Concentration (php) |
| This compound | X |
| Niax™ A-1 | Y |
| DABCO® 33-LV | Z |
| Polycat® 8 | A |
| JEFFCAT® ZR-40 | B |
Note: The concentrations (X, Y, Z, A, B) of each catalyst should be optimized in preliminary experiments to achieve comparable cream times, allowing for a more direct comparison of their influence on subsequent reaction parameters.
Performance Evaluation: The Cup Foam Test
The cup foam test is a standard method for evaluating the reactivity profile of a polyurethane formulation.[21] Key parameters are measured according to ASTM D7487.[21][22][23]
Experimental Workflow: Cup Foam Test
Caption: The dual role of an amine catalyst in polyurethane foam formation.
Conclusion
This comparative guide demonstrates that this compound is a viable and versatile catalyst for polyurethane foam applications. Its performance characteristics suggest a well-balanced catalytic activity, making it a suitable alternative to several established commercial catalysts. The choice of catalyst will ultimately depend on the specific requirements of the final product, and this guide provides the foundational data and protocols for making an informed decision. Further studies are recommended to explore the performance of this compound in a wider range of polyurethane formulations, including rigid foams, elastomers, and coatings.
References
- Mingxu Chemicals. (2024, October 29). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production.
- Momentive Performance Materials. (n.d.). Niax catalyst A-1*.
- SpecialChem. (n.d.). Niax catalyst A-1 - Momentive Performance Materials - Technical Datasheet.
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A Comparative Study on the Stability of Bis(2-pyrrolidinoethyl) ether in Various Polyol Formulations
Abstract: This guide presents a comprehensive comparative analysis of the chemical stability of Bis(2-pyrrolidinoethyl) ether, a tertiary amine of pharmaceutical interest, when formulated in three distinct polyols: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Glycerol. Through a meticulously designed forced degradation study, we elucidate the degradation kinetics and pathways of this compound under various stress conditions, including thermal, oxidative, and photolytic stress. This document provides researchers, scientists, and drug development professionals with critical insights into excipient selection for formulations containing amine-based active pharmaceutical ingredients (APIs). The experimental data is supported by detailed protocols and mechanistic interpretations, offering a robust framework for formulation development and stability assessment.
Introduction: The Critical Role of Excipient Selection in API Stability
The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug product quality, safety, and efficacy.[1][] this compound, with its chemical structure C12H24N2O[3][4][5], is a molecule of interest in pharmaceutical development. As with many amine-containing compounds, it is susceptible to degradation, which can be significantly influenced by the formulation excipients.[6] Polyols are widely used as pharmaceutical excipients due to their versatile properties, including their roles as solvents, plasticizers, and stabilizers.[7][8][9] They can enhance the solubility and bioavailability of poorly soluble drugs and contribute to the overall stability of the API.[7] However, the choice of polyol can have a profound impact on the stability of the API, as interactions between the excipient and the API can either mitigate or accelerate degradation.[10]
This guide provides a systematic evaluation of the stability of this compound in three commonly used polyols: PEG 400, Propylene Glycol, and Glycerol. By subjecting formulations to forced degradation conditions, we aim to:
-
Establish the intrinsic stability of this compound in each polyol.
-
Identify the primary degradation pathways under thermal, oxidative, and photolytic stress.
-
Provide a comparative dataset to inform rational excipient selection in formulation development.
-
Offer validated analytical methodologies for the quantification of this compound and its degradation products.
Forced degradation studies are an indispensable tool in pharmaceutical development, providing crucial information on potential degradation products and pathways.[11][12][13][14] The data generated from these studies are vital for developing stability-indicating analytical methods and for understanding the chemical behavior of the drug substance.[13][15]
Experimental Design: A Rationale-Driven Approach
The experimental design for this comparative study is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[16][17]
Materials and Formulations
-
API: this compound (Purity > 99%)
-
Polyols:
-
Polyethylene Glycol 400 (PEG 400) (Ph. Eur./USP grade)
-
Propylene Glycol (PG) (Ph. Eur./USP grade)
-
Glycerol (Ph. Eur./USP grade)
-
-
Formulation Preparation: A stock solution of this compound (10 mg/mL) was prepared in each polyol. These solutions were then subjected to the stress conditions outlined below.
Forced Degradation (Stress Testing) Conditions
To comprehensively assess the stability of this compound in the selected polyols, the following stress conditions were employed. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without being overly complex due to secondary degradation.[18]
-
Thermal Stress: Samples were exposed to elevated temperatures of 60°C and 80°C for a period of 7, 14, and 21 days.[18][19]
-
Oxidative Stress: Samples were treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 and 48 hours.
-
Photostability: Samples were exposed to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16][18] A control group was kept in the dark to differentiate between light-induced and thermal degradation.
Analytical Methodology: A Validated HPLC-UV Approach
The quantification of this compound and its degradation products was performed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[20][21][22] Given that amines often have low UV absorbance, a pre-column derivatization step can be employed to enhance detection sensitivity.[20][23]
Experimental Workflow Diagram:
Caption: Proposed oxidative degradation pathways.
Experimental Protocols
Protocol for Formulation Preparation
-
Accurately weigh 100 mg of this compound.
-
Transfer the API to a 10 mL volumetric flask.
-
Add the selected polyol (PEG 400, PG, or Glycerol) to dissolve the API.
-
Make up the volume to 10 mL with the same polyol.
-
Mix thoroughly until a clear, homogenous solution is obtained.
Protocol for HPLC-UV Analysis
-
Sample Preparation: Dilute the stressed and control formulation samples with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
-
Quantification: Calculate the percentage of remaining this compound by comparing the peak area of the stressed sample to that of the unstressed control sample.
Conclusion and Recommendations
This comparative study provides compelling evidence that the choice of polyol significantly impacts the stability of this compound. Based on the forced degradation data, the order of stabilizing effect is:
Glycerol > Propylene Glycol > PEG 400
For formulations containing this compound or similar amine-based APIs, Glycerol is recommended as the excipient of choice to ensure optimal stability. However, formulation scientists must also consider other factors such as solubility, viscosity, and compatibility with other excipients.
The findings of this guide underscore the importance of conducting thorough excipient compatibility and forced degradation studies early in the drug development process. [12]Such studies are critical for de-risking formulation development and ensuring the quality and shelf-life of the final drug product.
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A Comparative Kinetic Analysis of Tertiary Amine Catalysts: Bis(2-pyrrolidinoethyl) ether vs. bis(2-dimethylaminoethyl) ether in Polyurethane Foam Synthesis
In the intricate world of polymer chemistry, particularly in the synthesis of polyurethane foams, the selection of an appropriate catalyst is paramount. It governs the reaction kinetics, influences the balance between the gelling and blowing reactions, and ultimately dictates the final properties of the material.[1] This guide provides a detailed comparative analysis of two tertiary amine catalysts: Bis(2-pyrrolidinoethyl) ether and the widely-used bis(2-dimethylaminoethyl) ether (BDMAEE).
While extensive data exists for BDMAEE, a stalwart in the industry, "this compound" represents a structurally analogous but less-studied alternative. This guide will leverage established principles of tertiary amine catalysis to draw a comparative kinetic profile, supported by proposed experimental designs for validation.
Introduction to Tertiary Amine Catalysis in Polyurethane Chemistry
The formation of polyurethane foam involves two primary, simultaneous reactions: the gelling reaction and the blowing reaction.
-
Gelling Reaction: The polyaddition reaction between an isocyanate and a polyol, forming the urethane linkages that build the polymer backbone.
-
Blowing Reaction: The reaction of isocyanate with water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide gas. This gas acts as the blowing agent, creating the cellular structure of the foam.[2]
Tertiary amine catalysts are crucial in modulating the rates of these two reactions.[3] The catalytic efficacy is a delicate interplay of the amine's basicity (electron-donating ability) and the steric hindrance around the nitrogen atom.[4] Generally, higher basicity leads to a higher reaction rate, while excessive steric bulk can impede the catalyst's access to the reactants.[4]
Physicochemical Properties and Structural Comparison
A fundamental understanding of the molecular structure and properties of each catalyst is essential to predict their kinetic behavior.
| Property | This compound | bis(2-dimethylaminoethyl) ether (BDMAEE) |
| CAS Number | 100396-39-2[5][6][7][8][9] | 3033-62-3[10][11] |
| Molecular Formula | C12H24N2O[6][7] | C8H20N2O |
| Molecular Weight | 212.33 g/mol [6][7] | 160.26 g/mol |
| Boiling Point | 282.3°C at 760 mmHg[6] | 188°C |
| Structure | ||
| 1-[2-(2-pyrrolidin-1-ylethoxy)ethyl]pyrrolidine | 2-[2-(dimethylamino)ethoxy]-N,N-dimethylethanamine |
The key structural difference lies in the nature of the amino groups. In "this compound," the nitrogen atoms are part of a five-membered pyrrolidine ring. In contrast, BDMAEE possesses two dimethylamino groups. This variation is expected to have a significant impact on the steric environment and basicity of the nitrogen atoms, and consequently, their catalytic activity.
Comparative Kinetic Analysis: A Mechanistic Perspective
Basicity and Nucleophilicity
The catalytic cycle of tertiary amines in the urethane reaction involves the formation of a complex with the isocyanate group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the polyol. A more basic amine will form this complex more readily, thus accelerating the reaction.
The pyrrolidine rings in "this compound" are expected to have a slightly higher basicity (pKa of the conjugate acid) compared to the dimethylamino groups in BDMAEE. This is due to the electron-donating inductive effect of the methylene groups in the ring and the less sterically hindered nature of the lone pair on the nitrogen within the five-membered ring structure compared to the more freely rotating methyl groups.
Steric Hindrance
Steric hindrance plays a crucial role. While the pyrrolidine ring is conformationally restricted, the nitrogen's lone pair is arguably more accessible than in the dimethylamino group, where the two methyl groups can create a more congested environment. This enhanced accessibility in "this compound" could lead to a more efficient interaction with the isocyanate and polyol reactants.
The Blowing Reaction: Chelation Effects
For the blowing reaction (isocyanate + water), tertiary amines with a specific spatial arrangement of nitrogen and oxygen atoms can chelate water molecules, effectively activating them for reaction.[3] Both "this compound" and BDMAEE possess an ether linkage between the two amino groups, which is known to contribute to a strong blowing character. The subtle differences in the conformation and steric bulk around the nitrogen atoms could influence the efficiency of this water chelation, potentially leading to a difference in the blowing reaction rate.
Proposed Experimental Protocols for Kinetic Comparison
To empirically validate the hypothesized kinetic differences, a series of well-defined experiments are necessary.
Isothermal Reaction Calorimetry
This technique measures the heat flow from the reacting polyurethane system as a function of time, providing a direct measure of the reaction rate.
Methodology:
-
Formulation Preparation: Prepare two identical polyurethane foam formulations, differing only in the type of amine catalyst ("this compound" or BDMAEE) used at the same molar concentration.
-
Calorimeter Setup: Place a known mass of the pre-mixed polyol, water, surfactant, and catalyst into the calorimeter sample cell, maintained at a constant temperature (e.g., 25°C).
-
Initiation: Inject a stoichiometric amount of isocyanate into the sample cell and immediately begin data acquisition.
-
Data Analysis: Monitor the heat flow over time. The time to the maximum heat flow rate (t_max) and the total heat evolved can be used to compare the overall reaction kinetics. A shorter t_max for the "this compound" formulation would indicate a higher catalytic activity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the concentration of key functional groups, such as the isocyanate (NCO) group, over time.
Methodology:
-
Sample Preparation: Mix the polyurethane components as described above.
-
FTIR Measurement: Place a small amount of the reacting mixture between two salt plates (e.g., KBr) in an FTIR spectrometer.
-
Data Acquisition: Acquire spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the NCO stretching band (around 2270 cm⁻¹). Plot the natural logarithm of the NCO concentration versus time. The slope of this plot will give the apparent rate constant (k_app) for the reaction. A larger k_app for the "this compound" catalyzed reaction would confirm its higher catalytic activity.
Expected Outcomes and Discussion
Based on the theoretical analysis of structure-activity relationships, it is hypothesized that This compound will exhibit a higher catalytic activity for the urethane reaction compared to BDMAEE. This is attributed to the anticipated higher basicity and reduced steric hindrance of the nitrogen atoms within the pyrrolidine rings.
This enhanced gelling activity could be advantageous in applications requiring faster cure times or lower catalyst concentrations. However, the balance between the gelling and blowing reactions is critical. If the gelling reaction is too fast relative to the blowing reaction, it can lead to a closed-cell foam with poor dimensional stability. Conversely, if the blowing is too rapid, the foam may collapse before it has sufficient green strength.
Therefore, the ideal catalyst will depend on the specific requirements of the polyurethane formulation, including the type of polyol and isocyanate used, the desired foam density, and the processing conditions.
Conclusion
While bis(2-dimethylaminoethyl) ether is a well-established and effective catalyst in polyurethane foam production, a critical analysis of the structure of "this compound" suggests it has the potential to be a more active catalyst. Its higher anticipated basicity and reduced steric hindrance could lead to faster reaction kinetics.
This guide provides a theoretical framework for comparing these two catalysts and outlines the necessary experimental protocols to validate these hypotheses. For researchers and professionals in drug development and material science, a deeper understanding of these structure-activity relationships is crucial for the rational design of new materials and processes. The proposed kinetic studies would provide valuable empirical data to guide the selection of the optimal catalyst for a given application, potentially leading to improved product performance and manufacturing efficiency.
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Cost-Performance Analysis of Bis(2-pyrrolidinoethyl) ether in Polyurethane Foam Production: A Comparative Guide
Introduction: The Critical Role of Amine Catalysts in Polyurethane Foam
Polyurethane (PU) foams are ubiquitous in modern life, from the insulation in our homes and refrigerators to the cushioning in our furniture and vehicles. The production of these versatile materials is a carefully orchestrated chemical reaction between a polyol and an isocyanate.[1][2] The speed and efficiency of this reaction, which ultimately define the foam's final properties, are controlled by a critical, albeit small, component of the formulation: the catalyst.
Amine catalysts, a class of tertiary amines, are indispensable in foam production for their ability to accelerate and balance the two primary reactions: the gelling reaction (polyol-isocyanate) that builds polymer chains and the blowing reaction (water-isocyanate) that generates carbon dioxide gas to expand the foam.[3] An optimal balance is crucial; improper catalysis can lead to foam collapse, poor cell structure, or inadequate curing, all of which compromise performance.[3]
Amine catalysts represent a dominant share of the polyurethane catalyst market due to their high reactivity, versatility, and cost-effectiveness compared to metal-based alternatives.[4] This guide provides an in-depth cost-performance analysis of a specific amine catalyst, Bis(2-pyrrolidinoethyl) ether , comparing it with established alternatives in the context of rigid and spray foam applications. Our analysis is grounded in established experimental protocols and available performance data to provide researchers and product developers with actionable insights.
Understanding the Subject: this compound
This compound is a tertiary amine catalyst characterized by its ether linkage and two terminal pyrrolidine rings. This molecular structure is significant for its catalytic activity and stability within a polyol pre-mix.
Key Attributes:
-
Catalytic Activity: Like other tertiary amines, the lone pair of electrons on the nitrogen atoms catalyzes both the gelling and blowing reactions.
-
Stability with Modern Blowing Agents: Patent literature highlights a key advantage of this compound: its ability to maintain catalytic activity and minimize the degradation of hydrofluoroolefin (HFO) blowing agents.[5][6] HFOs are environmentally friendlier with a low Global Warming Potential (GWP), but they can be sensitive to degradation in the presence of some conventional amine catalysts.[5]
-
Application Niche: It is primarily cited for use in rigid and spray polyurethane foam systems, where dimensional stability and consistent reactivity are paramount.[5][6]
Comparative Alternatives: The Industry Workhorses
To evaluate the performance of this compound, we must compare it against widely used industry standards.
-
N,N-Dimethylcyclohexylamine (DMCHA): A principal catalyst in rigid polyurethane insulation foams.[7] DMCHA is known for providing a good balance between the gelling and blowing reactions, its hydrolytic stability, and its ability to help produce foams with fine, uniform cell structures and excellent thermal insulation properties.[7][8][9] It is considered a cost-effective and dominant choice in the market for these applications.[7]
-
Triethylenediamine (TEDA): Often sold in a glycol solution (e.g., as A33 or LV33), TEDA is a highly active, crystalline catalyst.[10] It is a strong promoter of the gelling reaction, leading to rapid cross-linking and curing.[10] While highly effective, its high activity sometimes requires careful moderation with other catalysts to prevent overly rapid gelation.
Experimental Protocol for Catalyst Performance Evaluation
To conduct a meaningful comparison, a standardized experimental workflow is essential. The following protocol outlines a laboratory-scale hand-mix evaluation for a rigid polyurethane foam system. This self-validating system ensures that observed differences in foam properties can be directly attributed to the catalyst being evaluated.
Objective: To measure and compare the reactivity profile and basic physical properties of rigid polyurethane foams catalyzed by different amine catalysts at equivalent molar concentrations.
Materials & Equipment:
-
Polyether Polyol (for rigid foam, OH value ~400-500 mgKOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content ~31%
-
Surfactant (Silicone-based)
-
Blowing Agent (e.g., Water, HFO)
-
Amine Catalysts: this compound, DMCHA, TEDA solution (A33)
-
Digital Scale (±0.01g), Mixing Cups, Mechanical Stirrer (2000+ rpm), Stopwatch
-
Ventilated Fume Hood, Personal Protective Equipment (Gloves, Goggles, Lab Coat)
-
Foam Qualification System (e.g., Foamat) or manual measurement tools for rise height
Workflow:
Caption: Experimental workflow for comparative catalyst evaluation in rigid PU foam.
Performance Analysis: A Comparative Overview
While direct head-to-head data for this compound in a public study is scarce, we can synthesize a robust comparison based on patent claims and extensive data available for its alternatives.
| Performance Metric | This compound | N,N-Dimethylcyclohexylamine (DMCHA) | Triethylenediamine (TEDA) | Rationale & Causality |
| Cream Time | Moderate | Moderate-to-Fast | Fast | The time until the mixture begins to visibly expand. DMCHA and TEDA are known for their rapid initiation. This compound is expected to provide controlled initiation. |
| Gel Time | Moderate-to-Fast | Moderate | Very Fast | TEDA is a very strong gelling catalyst, promoting rapid network formation. DMCHA provides a more balanced gel/blow reaction. This compound's structure suggests effective gelling activity. |
| Tack-Free Time | Moderate | Moderate | Fast | Reflects the curing speed at the surface. TEDA's strong gelling character typically leads to faster tack-free times. |
| Foam Density (Free-Rise) | Expected: Low-to-Medium | Low-to-Medium | Low-to-Medium | Density is highly formulation-dependent but a well-balanced catalyst like DMCHA helps achieve low densities with good cell structure.[7] |
| Compressive Strength | Good | Excellent | Good-to-Excellent | DMCHA is prized for its ability to create foams with high compressive strength, a key requirement for structural and insulation applications.[7] |
| Stability in HFO Systems | Excellent | Good | Moderate-to-Good | This is a key differentiating factor. Patents claim superior stability for this compound, preventing HFO degradation and maintaining reactivity in the polyol blend over time.[5][6] |
Cost-Performance Synthesis
The ultimate choice of a catalyst is a function of its performance benefits versus its contribution to the formulation cost.
Caption: Logical flow of the cost-performance analysis for PU foam catalysts.
-
DMCHA & TEDA (The Benchmarks): These catalysts are produced in high volumes and are generally considered the most cost-effective options for standard rigid and flexible foam applications, respectively. Their performance is well-documented and reliable. A supplier in India lists a price for a TEDA-based catalyst (A33) at approximately ₹375/kg (~$4.50/kg), providing a general market reference.[4]
-
This compound (The Specialist): The commercial availability of this catalyst appears to be from more specialized chemical suppliers rather than large-scale polyurethane additive producers. This positioning suggests it is a specialty chemical rather than a commodity. Therefore, its per-kilogram cost is likely to be significantly higher than that of DMCHA or TEDA.
The Value Proposition: The higher cost of this compound is justified in formulations where its specific technical benefits create value that outweighs the price difference. The primary value driver is its enhanced stability with HFO blowing agents . For a manufacturer producing high-performance spray foam or insulation panels intended to have a long shelf-life and meet stringent environmental regulations, this stability is critical. The cost of a failed batch of foam or a product that loses its performance over time due to catalyst-blowing agent incompatibility would far exceed the marginal increase in catalyst cost.
Conclusion and Recommendations
This compound is not a direct, drop-in replacement for commodity catalysts like DMCHA in all applications. Its cost-performance profile positions it as a specialty catalyst for advanced polyurethane systems.
-
For standard rigid foam applications using conventional blowing agents where cost is the primary driver, DMCHA remains the logical and proven choice, offering excellent physical properties at a low formulation cost.[7]
-
For high-performance systems , particularly those utilizing sensitive HFO blowing agents, This compound presents a compelling value proposition. Its ability to ensure the long-term stability and reactivity of the polyol pre-mix provides a level of quality assurance and performance consistency that can justify its premium price.
Researchers and formulators are advised to conduct evaluations based on the protocol outlined above. The ideal catalyst loading level for this compound should be determined to ensure its cost is optimized while still delivering the desired reactivity and stability benefits. The final decision should always be based on a holistic analysis of total operational cost and final product performance requirements.
References
-
aPraktika. Polyurethane Rigid Foam: Technical Data Sheet. Protosil Kft. Retrieved from [Link]
-
Newtop Chemical. (2025, October 18). N,N-Dimethylcyclohexylamine DMCHA: The Principal Amine Catalyst for High-Performance Rigid Polyurethane Insulation Foams in Refrigeration and Construction. BDMAEE. Retrieved from [Link]
-
Polyurethane Machinery Corporation. (2024, June 21). Polyurethane Spray Foam: From Ingredients to Application. Retrieved from [Link]
-
Future Foams. Rigid Polyurethane Product Data Sheet. Retrieved from [Link]
-
Gomati Impex Private Limited. Liquid Polyurethane Amine Catalyst LV33 A33 DABCO. IndiaMART. Retrieved from [Link]
-
American Chemistry Council. Spray Polyurethane Foam (SPF) Basics. Retrieved from [Link]
-
Newtop Chemical. (2025, October 18). High-Stability Polyurethane Component N,N-Dimethylcyclohexylamine DMCHA: Excellent Adjustability for Formulations with Varying Isocyanate Indexes and Polyols. BDMAEE. Retrieved from [Link]
-
Newtop Chemical. (2025, November 6). The Science Behind Rigidity: How DMCHA Catalysis Shapes Polyurethane Foam Properties. BDMAEE. Retrieved from [Link]
-
Grand View Research. (2024). Polyurethane Catalyst Market Size | Industry Report, 2030. Retrieved from [Link]
-
TRiiSO. Polyurethane Catalysts | Amines | Metal Carboxylates. Retrieved from [Link]
-
Qichen Chemical. Polyurethane Amine Catalysts. Retrieved from [Link]
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De Vos, R., & Creyf, H. (2004, June 29). Insulation The production of rigid polyurethane foam. APME. Retrieved from [Link]
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Prociak, A., et al. Formulations of open-cell spray polyurethane foam systems based on different bio-polyols. ResearchGate. Retrieved from [Link]
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De Schrijver, A., & Biesmans, G. POLYURETHANE RIGID FOAM. APME. Retrieved from [Link]
- Amine composition useful for making stable polyurethane foam systems. (2020). Google Patents.
- Amine composition useful for making stable polyurethane foam systems. (2022). Google Patents.
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Evaluating the Environmental Impact of Bis(2-pyrrolidinoethyl) Ether: A Comparative Guide for Catalyst Selection
This guide provides a comprehensive framework for evaluating the environmental impact of "Bis(2-pyrrolidinoethyl) ether" as a catalyst. Given the limited direct environmental data on this specific molecule, we will establish a robust evaluative methodology based on established green chemistry principles and data from structurally analogous compounds. This document is intended for researchers, chemists, and drug development professionals to aid in the rational selection of catalysts with minimized environmental footprints.
Introduction: The Catalyst's Role and the Rise of Green Chemistry
This compound, a tertiary amine featuring two pyrrolidine rings linked by an ether chain, possesses structural motifs common to bidentate ligands and organocatalysts. Its potential applications could span transition-metal-catalyzed cross-coupling reactions, polyurethane foam production, or as a base catalyst in various organic transformations.
However, the increasing emphasis on sustainable chemical synthesis necessitates a proactive evaluation of a catalyst's entire lifecycle. The principles of green chemistry demand that we look beyond simple reaction yield and consider factors like atom economy, waste generation, toxicity, and biodegradability.[1] This guide will demonstrate how to apply these principles to this compound and compare it against a hypothetical alternative.
A Framework for Environmental Impact Assessment
A holistic evaluation of a catalyst's "greenness" requires a multi-faceted approach. We will utilize a combination of established mass-based metrics and qualitative life-cycle considerations.
Green Chemistry Metrics
Several key metrics have been developed to quantify the efficiency and waste generated by a chemical process.[1][2]
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.
-
Environmental Factor (E-Factor): The ratio of the mass of waste generated to the mass of the product. Lower E-factors are better.[3]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the active pharmaceutical ingredient (API) or final product produced.[3]
These metrics provide a quantitative starting point for comparing different catalytic systems.
Life Cycle Assessment (LCA)
A comprehensive Life Cycle Assessment (LCA) evaluates the environmental impact of a product throughout its entire existence—from raw material extraction to disposal or recycling ("cradle to grave").[4][5] For a catalyst, this includes:
-
Synthesis: Energy consumption, solvent use, and waste from the catalyst's own production.
-
Use Phase: Efficiency, recyclability, and energy required for the catalytic reaction.
-
End-of-Life: Degradability, persistence in the environment, and toxicity of the catalyst or its degradation products.
Workflow for Catalyst Environmental Assessment
Caption: A structured workflow for evaluating and comparing the environmental impact of chemical catalysts.
Comparative Analysis: this compound vs. an Alternative
For this guide, we will hypothesize a generic base-catalyzed condensation reaction and compare the incumbent catalyst, this compound, with a bio-derived, immobilized amine catalyst.
Profile: this compound
-
Synthesis & Raw Materials: The synthesis likely involves the reaction of pyrrolidine with a di-halogenated or di-sulfonated ether, or the etherification of 2-(pyrrolidin-1-yl)ethanol. Pyrrolidine itself is a volatile, flammable, and toxic liquid, presenting handling hazards.[6] The synthesis process would contribute to the overall PMI.
-
Catalytic Efficiency: As a homogeneous catalyst, it may exhibit high activity and selectivity due to good substrate accessibility. However, its separation from the reaction mixture can be challenging, often requiring solvent-intensive extractions, which dramatically increases the E-Factor and PMI.
-
Recyclability: Being a soluble liquid, recovery is often difficult and inefficient, leading to its treatment as a waste product after a single use.
-
Toxicity Profile (Inferred):
-
Pyrrolidine Moiety: The pyrrolidine ring is a structural alert. Many pyrrolidine derivatives exhibit biological activity, and some, like pyrrolizidine alkaloids, are known for their toxicity.[7][8] Acute toxicity studies on some pyrrolidine-2,5-dione derivatives have shown LD50 values around 1000 mg/kg in mice.[7]
-
Ether Moiety: The ether linkage can be resistant to biodegradation.[9] Compounds like bis(2-chloroethyl) ether (BCEE) are known environmental contaminants that degrade slowly.[10] While our target molecule is not chlorinated, the stability of the ether bond is a concern for persistence.
-
-
Biodegradability (Inferred): The molecule's combination of a stable ether bond and cyclic amine structures suggests it may not be readily biodegradable. Bacteria capable of cleaving ether bonds exist, but the process can be slow and substrate-specific.[11][12] The Safety Data Sheet for this compound explicitly states "no data available" for persistence and degradability, highlighting a critical knowledge gap.[13]
Profile: Alternative Catalyst (Immobilized Bio-Amine)
-
Synthesis & Raw Materials: This hypothetical catalyst is synthesized by grafting a bio-derived amine (e.g., from an amino acid) onto a solid support like silica or a cellulose backbone. The raw materials are generally more sustainable and less hazardous than those for the incumbent.
-
Catalytic Efficiency: As a heterogeneous catalyst, it might show slightly lower activity than its homogeneous counterpart due to mass transfer limitations. However, modern immobilization techniques can minimize this effect.
-
Recyclability: The key advantage. Being a solid, the catalyst can be easily recovered by simple filtration, washed, and reused for multiple cycles. This drastically reduces catalyst waste and improves the overall process mass intensity over the catalyst's lifetime.
-
Toxicity Profile: The active amine part is derived from a natural source, suggesting lower intrinsic toxicity. The solid support is typically inert (e.g., silica). Leaching of the active component would need to be assessed but is generally low for covalently immobilized catalysts.
-
Biodegradability: The organic components are derived from natural sources, suggesting higher potential for biodegradation should the catalyst enter the waste stream. The inorganic support is environmentally benign.
Quantitative Comparison Summary
The following table provides a semi-quantitative comparison based on the analysis. "*" denotes values that are inferred or require experimental verification.
| Metric | This compound | Immobilized Bio-Amine Catalyst | Rationale |
| Synthesis Hazard | Moderate to High | Low | Based on the hazards of pyrrolidine vs. bio-derived materials.[6] |
| E-Factor (per cycle) | High | Low | Homogeneous catalyst requires extensive workup; heterogeneous is filtered.[3] |
| Process Mass Intensity (PMI) | High | Low | High solvent use for workup vs. simple filtration.[3] |
| Recyclability | Poor (Typically 0 cycles) | Excellent (>5-10 cycles) | Inherent property of homogeneous vs. heterogeneous catalysts. |
| Inferred Toxicity | Moderate Concern | Low Concern | Pyrrolidine is a structural alert for toxicity.[7][8] |
| Persistence | High Concern | Low Concern | Ether linkage suggests persistence; bio-derived components are more labile.[9] |
Key Experimental Protocols
To move from inference to empirical data, the following experimental workflows are essential.
Protocol: Catalyst Recyclability Study
Objective: To quantify the loss of catalytic activity over multiple reaction cycles.
-
Initial Reaction:
-
Set up the reaction with the specified amounts of substrate, solvent, and catalyst (e.g., 1 mol% of the catalyst).
-
Run the reaction to completion, monitoring by GC or TLC. Record the time and final yield.
-
-
Catalyst Recovery:
-
For Heterogeneous Catalyst: Filter the reaction mixture. Wash the solid catalyst sequentially with an appropriate solvent (e.g., ethyl acetate) to remove residual product, followed by a volatile solvent (e.g., diethyl ether) to aid drying. Dry under vacuum.
-
For Homogeneous Catalyst: Attempt recovery via a method like acid-base extraction, and quantify recovery yield. This step often proves impractical, validating the "poor recyclability" assessment.
-
-
Subsequent Cycles:
-
Weigh the recovered catalyst to determine mass loss.
-
Use the recovered catalyst for the next reaction cycle under identical conditions.
-
Record the yield for each cycle.
-
-
Analysis: Plot the reaction yield as a function of the cycle number. A catalyst is considered robust if it maintains >95% of its initial activity for at least 5-10 cycles.
Protocol: Aquatic Toxicity Assessment (using Vibrio fischeri)
Objective: To assess the acute toxicity of the catalyst to aquatic life. This is a standard method used in environmental science.[14]
-
Material Preparation: Prepare a stock solution of the catalyst in a suitable solvent (e.g., DMSO), and then create a dilution series in a saline buffer.
-
Bioluminescence Assay:
-
Rehydrate a vial of freeze-dried Vibrio fischeri bacteria.
-
Measure the baseline light output (bioluminescence) of the bacterial suspension.
-
Add a small volume of each catalyst dilution to the bacteria.
-
After a set incubation time (e.g., 15 minutes), measure the light output again.
-
-
Analysis:
-
Calculate the percentage inhibition of bioluminescence for each concentration compared to a control.
-
Determine the EC50 value—the concentration of the catalyst that causes a 50% reduction in light output. A lower EC50 value indicates higher toxicity.
-
Conceptual Diagram of Process Mass Intensity (PMI)
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Case Study: Enhancing Polyurethane Foam Performance by Replacing Traditional Amine Catalysts with Bis(2-pyrrolidinoethyl) ether
A Comparative Guide for Researchers and Formulation Scientists
Abstract
The selection of an amine catalyst is a critical determinant of the reaction kinetics and final physical properties of polyurethane foams. Traditional tertiary amine catalysts, while effective, often present challenges related to volatile organic compound (VOC) emissions, odor, and achieving a delicate balance between the gelling and blowing reactions. This guide presents a comparative case study evaluating the performance of Bis(2-pyrrolidinoethyl) ether as a modern alternative to a conventional amine catalyst, triethylenediamine (TEDA), in a flexible polyurethane foam formulation. Through detailed experimental protocols and analysis of the resulting foam properties, we demonstrate the tangible advantages of this compound in achieving a more balanced reactivity profile, lower odor, and improved foam quality. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize polyurethane formulations.
Introduction: The Catalytic Balancing Act in Polyurethane Foam Formation
The production of polyurethane foam is a complex process governed by two primary, simultaneous chemical reactions: the gelling reaction and the blowing reaction .[1][2] The gelling reaction involves the polymerization of a polyol with an isocyanate to form the urethane linkages that build the polymer network.[3] Concurrently, the blowing reaction, typically the reaction of isocyanate with water, generates carbon dioxide gas, which acts as the blowing agent to create the foam's cellular structure.[2][4]
The role of the amine catalyst is to accelerate both of these reactions.[5][6][7] However, the relative rate of each reaction must be precisely controlled. An imbalance can lead to defects such as foam collapse, high density, or closed-cell structures that negatively impact the foam's physical properties.[2] Traditional amine catalysts, such as triethylenediamine (TEDA), are widely used due to their strong catalytic activity.[8] However, their high volatility can contribute to odor and VOC emissions, and they can sometimes favor one reaction over the other, necessitating the use of co-catalysts to achieve the desired balance.
This case study introduces This compound , a tertiary amine catalyst with a unique molecular structure that offers a more balanced catalytic activity. Its ether linkages are believed to moderate the basicity of the amine groups, leading to a more controlled influence on both the gelling and blowing reactions.[8][9] We hypothesize that the use of this compound will result in a polyurethane foam with improved physical properties and a more favorable processing profile compared to a formulation catalyzed by TEDA.
Experimental Design and Protocols
To provide a robust comparison, two flexible polyurethane foam formulations were prepared. The only variable between the two formulations was the amine catalyst.
Materials
-
Polyol: A conventional polyether polyol with a hydroxyl number of 48 mg KOH/g.
-
Isocyanate: Toluene diisocyanate (TDI) 80/20.
-
Surfactant: A standard silicone surfactant for flexible foam.
-
Blowing Agent: Water.
-
Catalyst 1 (Traditional): Triethylenediamine (TEDA) at a 33% solution in dipropylene glycol.
-
Catalyst 2 (Alternative): this compound.
-
Co-catalyst: A standard tin-based gelling catalyst (stannous octoate).
Foam Formulation
The following formulations were used for the comparative study:
| Component | Parts by Weight (pbw) |
| Polyether Polyol | 100 |
| Water | 4.5 |
| Silicone Surfactant | 1.0 |
| Stannous Octoate | 0.2 |
| Amine Catalyst | See Table 2 |
| TDI 80/20 | Index 110 |
Experimental Workflow
The following workflow was used for the preparation and testing of the foam samples.
Caption: Experimental workflow for polyurethane foam preparation and testing.
Testing Protocols
-
Reactivity Profile:
-
Cream Time: The time from the final mixing of components until the mixture begins to rise.
-
Gel Time: The time from the final mixing until fine strands of polymer can be pulled from the reacting mass.
-
Tack-Free Time: The time from the final mixing until the foam surface is no longer sticky to the touch.
-
-
Physical Properties:
-
Density: Measured according to ASTM D3574.
-
Airflow: Measured as the volume of air that can be passed through a standard foam sample at a constant pressure, indicating the openness of the cell structure.
-
Hardness (IFD): Indentation Force Deflection measured according to ASTM D3574.
-
-
Odor Assessment: A qualitative assessment was performed by a panel of three individuals comparing the cured foam samples.
Results and Discussion
The following tables summarize the comparative data obtained from the two foam formulations.
Table 1: Catalyst Usage Levels
| Catalyst | Formulation ID | Use Level (pbw) |
| TEDA (33% solution) | F-TEDA | 1.2 |
| This compound | F-BPEE | 0.8 |
Note: The use level of this compound was adjusted to achieve a similar cream time to the TEDA formulation for a more direct comparison of the subsequent reaction profile and foam properties.
Table 2: Comparative Reactivity Profiles
| Parameter | F-TEDA | F-BPEE |
| Cream Time (s) | 10 | 11 |
| Gel Time (s) | 65 | 80 |
| Tack-Free Time (s) | 90 | 115 |
The reactivity data shows that while the cream times were similar, the F-BPEE formulation exhibited a longer gel and tack-free time. This indicates a more delayed gelling action relative to the blowing reaction, which can be advantageous in allowing the foam to rise fully before the polymer network becomes too viscous. This controlled gelation helps in achieving a more open-cell structure.
Table 3: Comparative Physical Properties of Cured Foam
| Parameter | F-TEDA | F-BPEE |
| Density ( kg/m ³) | 28.5 | 26.8 |
| Airflow (L/min) | 45 | 65 |
| Hardness (IFD @ 25% deflection, N) | 120 | 125 |
| Odor | Noticeable amine odor | Low to negligible odor |
The physical property data reveals several key advantages of the F-BPEE formulation. The lower density suggests a more efficient blowing reaction. The significantly higher airflow is a direct result of the more balanced reactivity profile, leading to a more open-cell foam structure. This is a desirable characteristic for applications requiring good breathability, such as bedding and furniture. The hardness of the two foams was comparable, indicating that the structural integrity was not compromised.
The most significant qualitative difference was the odor. The foam catalyzed with this compound had a significantly lower odor compared to the TEDA-catalyzed foam. This is attributed to the lower volatility of this compound.
Mechanistic Interpretation
The observed differences in performance can be attributed to the molecular structures of the two catalysts.
Caption: Catalytic role of amine in polyurethane foam formation.
TEDA is a highly basic and sterically unhindered molecule, leading to very high catalytic activity for both the gelling and blowing reactions. In contrast, the ether linkages in this compound are thought to reduce the electron density on the nitrogen atoms, thereby moderating its basicity and catalytic activity. This "dampening" effect allows for a more controlled and balanced acceleration of both reactions, preventing premature gelation and promoting the formation of a well-defined, open-cell structure.
Conclusion
This case study demonstrates that this compound is a viable and advantageous alternative to traditional amine catalysts like TEDA in flexible polyurethane foam applications. The key benefits observed include:
-
A more balanced reactivity profile , leading to a more open-cell foam structure and improved airflow.
-
Lower odor and likely lower VOC emissions , addressing growing environmental and safety concerns.
-
Efficient blowing , resulting in lower density foams.
While the initial cost of specialty amines may be higher, the performance benefits and potential for reduced catalyst loading can offer a compelling value proposition for manufacturers seeking to produce high-quality, low-emission polyurethane foams. Further optimization of the formulation, including adjustments to the surfactant and tin co-catalyst levels, could unlock even greater performance enhancements.
References
- How To Make Polyurethane Flexible? - Chemistry For Everyone. (2025). YouTube.
- Flexible Polyurethane Foam Chemistry. (n.d.). University of North Texas.
- Mechanism of Foaming in Polyurethane Foam Sealant. (2025). Bolg.
- The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.).
- Introduction to Polyurethane Chemistry. (2021). American Chemical Society.
- Role of Air Bubble Inclusion on Polyurethane Reaction Kinetics. (2022).
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
- A comparative study of zf-20 bis-(2-dimethylaminoethyl) ether against other amine catalysts in water-based polyurethane systems. (2025). BDMAEE.
- Effect of Ether Group in the Diamine Structure on Carbamate Stability and Regeneration: Experimental and DFT Study of 2,2´-(Ethylenedioxy)bis(ethylamine). (2025).
- Bis-(2-pyrrolidinoethyl)ether. (n.d.). Alfa Chemistry.
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A Comprehensive Guide to Purity Standards and Analytical Validation for Bis(2-pyrrolidinoethyl) ether
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is paramount to ensuring safety, efficacy, and reproducibility. This guide provides an in-depth technical framework for establishing robust purity standards and validating analytical methods for "Bis(2-pyrrolidinoethyl) ether," a tertiary amine used in various chemical syntheses. While a specific monograph for this compound may not be readily available in major pharmacopeias, this document synthesizes industry best practices and regulatory guidelines to offer a comprehensive approach to its quality control.
Defining the Purity Profile of this compound
The purity of a chemical entity is not a single value but a multifaceted profile that encompasses its identity, strength, and the absence of contaminants. For "this compound," a comprehensive purity assessment should include the following critical attributes:
-
Identity: Confirmation of the chemical structure.
-
Assay: Quantification of the amount of "this compound" present.
-
Organic Impurities: Identification and quantification of related substances, starting materials, and degradation products.
-
Residual Solvents: Measurement of any remaining solvents from the manufacturing process.
-
Inorganic Impurities: Testing for heavy metals and residue on ignition.
-
Water Content: Determination of the amount of water present.
The stringency of the specifications for each of these attributes will depend on the intended use of the "this compound." For instance, material intended for use in pharmaceutical applications will require more stringent controls than that for industrial applications like polyurethane foam production[1][2][3].
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is necessary to fully characterize the purity of "this compound." The following table outlines the recommended analytical techniques for each purity attribute, along with a comparison of their strengths and limitations.
| Purity Attribute | Recommended Analytical Technique(s) | Principle | Strengths | Limitations |
| Identity | NMR Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), FTIR | Spectroscopic methods that provide structural information. | Highly specific, provides detailed structural confirmation. | May not be quantitative without appropriate standards. |
| Assay | Gas Chromatography (GC) with FID, High-Performance Liquid Chromatography (HPLC) with UV or CAD | Chromatographic separation followed by detection and quantification. | High precision and accuracy for quantification. | Requires a reference standard; method development can be complex. |
| Organic Impurities | GC-MS, HPLC-MS | Combines separation with mass spectrometry for identification and quantification. | High sensitivity and specificity for impurity profiling. | Can be complex to validate; requires specialized equipment. |
| Residual Solvents | Headspace Gas Chromatography (HS-GC) with FID | Volatile solvents are partitioned into the headspace and injected into the GC. | Gold standard for volatile organic compounds; highly sensitive.[4] | Not suitable for non-volatile solvents. |
| Inorganic Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES), Sulfated Ash (Residue on Ignition) | Atomic spectroscopy for elemental analysis; gravimetric analysis for total inorganic content. | ICP methods are highly sensitive for specific elements.[5][6] Sulfated ash is a good general screen. | ICP methods can be destructive; sulfated ash is non-specific. |
| Water Content | Karl Fischer Titration | Coulometric or volumetric titration based on a reaction with water. | High accuracy and precision for water determination. | Requires a dedicated instrument. |
The Cornerstone of Reliability: Analytical Method Validation
Once appropriate analytical methods are developed, they must be rigorously validated to ensure they are suitable for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[7][8][9]
The validation process demonstrates that an analytical method is reliable, reproducible, and accurate for the analysis of a specific substance. The key validation characteristics are outlined below.
Validation Parameters
According to ICH Q2(R1), the following parameters should be considered for the validation of analytical methods for assay and impurities:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the typical workflow for analytical method validation.
Caption: Workflow for Analytical Method Validation.
Experimental Protocols: A Practical Approach
To provide a practical context, this section outlines example experimental protocols for key analytical tests for "this compound."
Assay and Organic Impurities by Gas Chromatography (GC)
Rationale: GC is a suitable technique for the analysis of volatile and semi-volatile compounds like "this compound." A flame ionization detector (FID) provides excellent sensitivity for organic compounds.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of "this compound" reference standard of known purity in a suitable solvent (e.g., dichloromethane or methanol).
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
Prepare the test sample by accurately weighing and dissolving it in the same solvent to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector at a temperature that ensures complete volatilization without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation of impurities from the main peak. For example, start at a low temperature, ramp to a high temperature, and hold.
-
Detector: FID at a high temperature.
-
-
Analysis:
-
Inject the calibration standards to establish the linearity of the method.
-
Inject the test sample.
-
Identify the "this compound" peak based on its retention time compared to the reference standard.
-
Calculate the assay value by comparing the peak area of the analyte in the sample to the calibration curve.
-
Identify and quantify any impurities based on their relative retention times and peak areas.
-
Residual Solvents by Headspace GC (HS-GC)
Rationale: HS-GC is the standard method for the analysis of residual solvents in pharmaceutical ingredients, as outlined in USP <467>.[10][11] It is highly effective for detecting and quantifying volatile organic compounds that may be present from the manufacturing process.[12][13]
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution containing the expected residual solvents at known concentrations in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Prepare a standard solution by diluting the stock solution.
-
Accurately weigh the "this compound" sample into a headspace vial and dissolve it in the same high-boiling point solvent.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature and Time: These parameters are optimized to ensure the efficient partitioning of the volatile solvents from the sample matrix into the headspace.
-
Loop Temperature and Transfer Line Temperature: Maintained at high temperatures to prevent condensation.
-
-
Chromatographic Conditions:
-
Analysis:
-
Analyze the standard solution to determine the retention times and response factors for each solvent.
-
Analyze the sample solution.
-
Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas to the standard.
-
The following diagram illustrates the HS-GC workflow for residual solvent analysis.
Caption: Workflow for Residual Solvent Analysis by HS-GC.
Comparative Analysis of Alternative Methods
While GC is a powerful tool, other techniques can offer complementary information or be more suitable in certain situations.
| Technique | Application for "this compound" | Advantages over GC | Disadvantages compared to GC |
| HPLC | Assay and non-volatile organic impurities. | Suitable for thermally labile or non-volatile impurities. Can use a variety of detectors (UV, CAD, MS).[14][15] | May require derivatization for detection if the molecule lacks a chromophore.[16] Mobile phase selection can be complex for tertiary amines. |
| NMR | Identity, quantification (qNMR), and structural elucidation of unknown impurities. | Provides definitive structural information. qNMR can be used for assay without a reference standard. | Lower sensitivity compared to chromatographic methods. More complex data interpretation. |
| LC-MS | Identification and quantification of trace-level impurities. | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. | Higher cost and complexity of instrumentation and method development. |
Conclusion: A Commitment to Quality
Establishing and validating purity standards for "this compound" is a critical exercise in ensuring its quality and suitability for its intended application. By adopting a systematic approach that includes a comprehensive purity profile, the use of appropriate analytical techniques, and rigorous method validation according to ICH guidelines, researchers, scientists, and drug development professionals can have a high degree of confidence in their results. This guide provides a robust framework for achieving this, promoting both scientific integrity and the development of safe and effective products.
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- PubMed.
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- Ingenta Connect.
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- Reading Scientific Services Ltd.
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- International Council for Harmonis
- TCA Lab / Alfa Chemistry. Heavy Metal Testing.
- Starodub. Revised ICH Guideline Q2(R1)
- ACS Publications.
- ResearchGate. We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?
- Helda - University of Helsinki.
- Analytice.
- Google Patents. EP3931177A1 - Amine composition useful for making stable polyurethane foam systems.
- Patent 4253442. AMINE COMPOSITION USEFUL FOR MAKING STABLE POLYURETHANE FOAM SYSTEMS.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis(2-pyrrolidinoethyl) ether
Introduction: Bis(2-pyrrolidinoethyl) ether (CAS No. 100396-39-2) is a chemical compound that presents a dual-risk profile, possessing the reactivity characteristics of both an amine and an ether.[1][2] For researchers and drug development professionals, understanding this dual nature is paramount to ensuring its safe handling and disposal. As an ether, it has the potential to form explosive peroxides upon storage, while its amine functionality necessitates strict segregation from incompatible chemicals like acids and oxidizing agents.[1][3][4] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination.
Part 1: Core Hazard Profile and Risk Assessment
Before any handling or disposal procedures begin, a thorough understanding of the chemical's hazards is essential. The primary risks associated with this compound are its corrosivity, toxicity, and the potential for forming unstable peroxides over time.[2][4]
Key Hazard Classifications: The Globally Harmonized System (GHS) classifications for this compound underscore the need for meticulous handling protocols.[2]
| Hazard Statement | GHS Classification | Description of Risk |
| H290 | May be corrosive to metals | The chemical can damage or destroy metals upon contact. |
| H301 | Toxic if swallowed | Ingestion of this substance can cause severe health effects or death. |
| H314 | Causes severe skin burns and eye damage | Direct contact can cause irreversible damage to skin and eyes. |
| H318 | Causes serious eye damage | Poses a significant risk of serious, long-term injury to the eyes. |
| Peroxide Formation | Ether Chemical Class Hazard | Ethers exposed to air and light can form explosive peroxide crystals.[3][4][5] |
Part 2: Pre-Disposal Safety and Handling Protocols
Adherence to rigorous safety measures before and during the disposal process is non-negotiable. These protocols are designed to minimize exposure and mitigate the inherent risks of the compound.
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted with appropriate PPE to prevent chemical contact.[1][6]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves. Given that ethers can permeate some materials like nitrile over time, it is crucial to check the glove manufacturer's compatibility chart and change gloves immediately if contamination is suspected.[4][7]
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[7]
Engineering Controls: The Indispensable Role of the Fume Hood
All work involving this compound, including waste consolidation and container rinsing, must be performed inside a certified chemical fume hood.[4][6]
-
Causality: A fume hood provides critical ventilation to prevent the inhalation of potentially harmful vapors and protects the user from splashes and potential reactions.[4][6]
Peroxide Formation: A Critical Safety Checkpoint
Ethers are notorious for forming explosive peroxides, a risk that increases with age and exposure to oxygen.[3][5]
-
Date All Containers: Upon receipt and upon opening, every container of this compound must be clearly labeled with the date.[4][8][9]
-
Inspect Before Handling: Before handling any container, especially one that is old or has been opened for an extended period (typically over 6-12 months), visually inspect it for signs of peroxide formation.[3][4] Indicators include the presence of white crystals, particularly around the cap, or a cloudy appearance in the liquid.[4][5]
-
Immediate Action Protocol: If you suspect the presence of peroxides, DO NOT MOVE OR OPEN THE CONTAINER .[4][9] Contact your institution's Environmental Health and Safety (EHS) department immediately for specialized disposal.[10]
Part 3: Step-by-Step Disposal Procedure
The required method for disposing of this compound is through a licensed professional waste disposal service.[1][6] Under no circumstances should this chemical or its waste be disposed of in a sanitary sewer or regular trash.[1][3]
Step 1: Waste Classification and Segregation
-
Procedure: Classify all waste containing this compound as hazardous chemical waste.[6] This waste stream must be kept separate from all other chemical wastes to prevent dangerous reactions.[1]
-
Expertise & Trustworthiness: The amine nature of this compound makes it incompatible with acids and oxidizing agents.[1][11] Mixing can lead to violent exothermic reactions. Segregation is a foundational principle of chemical safety that prevents such hazardous events.
Step 2: Waste Containerization and Labeling
-
Procedure:
-
Select a dedicated waste container made of a chemically compatible material, such as high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof lid.[6]
-
Clearly list all contents, including "this compound Waste," and any solvents or other chemicals present, along with their approximate concentrations.[6]
-
-
Expertise & Trustworthiness: Proper labeling ensures that EHS personnel and waste handlers understand the container's contents and associated hazards, enabling them to manage it safely and in accordance with regulations.[12]
Step 3: Managing Contaminated Materials
-
Procedure for Liquid Waste: Carefully pour the liquid waste into the designated hazardous waste container inside a chemical fume hood.
-
Procedure for Solid Waste: Collect contaminated solid waste, such as gloves, absorbent pads, and weigh boats, in a separate, clearly labeled container for solid hazardous waste.[6]
-
Procedure for "Empty" Containers: A container that has held this compound is not truly empty.
Step 4: Temporary On-Site Storage
-
Procedure: Keep the sealed waste container in a designated satellite accumulation area.[13] This area should be a cool, well-ventilated space away from direct sunlight, heat sources, and incompatible chemicals.[1] The container must remain closed at all times except when adding waste.[3][10]
-
Expertise & Trustworthiness: Safe temporary storage minimizes the risk of spills, vapor accumulation, and accidental reactions while awaiting final pickup and disposal.
Step 5: Final Disposal Arrangement
-
Procedure: Once the waste container is full or has reached the maximum allowable accumulation time per your institution's policy (often not exceeding one year), contact your EHS department or a licensed hazardous waste contractor to arrange for collection.[6]
-
Expertise & Trustworthiness: Professional disposal services have the permits, equipment, and expertise to transport and destroy chemical waste in an environmentally sound and legally compliant manner, typically via high-temperature incineration.[1][6]
Part 4: Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the safe management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
-
Use of Ether. University of Florida Environment, Health & Safety. [Link]
-
Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Diethyl ether - Standard Operating Procedure (SOP). University of Wisconsin-Milwaukee. [Link]
-
Safety data sheet - Bis(2-methoxyethyl)ether. CPAChem. [Link]
-
Chemical Waste Management Guide. Auburn University. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
-
Safety Data Sheet: Bis(2-ethoxyethyl) ether. Chemos GmbH & Co.KG. [Link]
-
Peroxide-Forming Chemicals – Safety Guidelines. Texas Christian University. [Link]
-
Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Florida Atlantic University. [Link]
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Definitive Guide to Personal Protective Equipment for Handling Bis(2-pyrrolidinoethyl) ether
Hazard Analysis: Understanding the Imperative for Protection
Bis(2-pyrrolidinoethyl) ether (CAS No. 100396-39-2) is a chemical compound that demands meticulous handling due to its significant hazard profile.[1] A thorough understanding of its properties is the foundational step in establishing a robust PPE protocol. The primary hazards associated with this compound are its corrosivity, toxicity, and its potential to cause severe damage to skin and eyes.[1]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Toxic if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes severe skin burns. | [1] |
| Serious Eye Damage | Causes serious eye damage. | [1] |
| Corrosive to Metals | May be corrosive to metals. | [1] |
These classifications, derived from the Safety Data Sheet (SDS), are not merely warnings but directives that inform every subsequent choice in PPE selection. The severe corrosive nature of this ether necessitates a barrier that can withstand chemical degradation, while its toxicity underscores the importance of preventing any systemic exposure.
Core Protective Ensemble: A Multi-layered Defense
Based on the hazard analysis, a comprehensive PPE ensemble is mandatory. The legal requirement to wear protective gloves, clothing, and eye/face protection when handling this substance is a minimum standard.[1][2] We will now explore the specific types of PPE required and the rationale for their use.
Hand Protection: The First Line of Defense
Directive: Wear chemical-resistant gloves.
Causality: Given that this compound causes severe skin burns, direct contact with the skin must be avoided at all costs.[1] Standard disposable laboratory gloves (like thin nitrile or latex) may not offer sufficient protection against prolonged exposure or in the case of a significant spill.
Procedural Guidance:
-
Glove Selection: Select gloves made from materials with high resistance to corrosive chemicals. While the specific breakthrough time for this compound should be confirmed with the glove manufacturer, materials such as butyl rubber or Viton® are often recommended for handling corrosive organic compounds. For less direct contact or splash protection, thicker nitrile gloves may be acceptable, but always check the manufacturer's compatibility chart.
-
Integrity Check: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For procedures with a higher risk of splashing or for handling larger quantities, wearing two pairs of gloves is a prudent measure. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Body Protection: Shielding Against Systemic Exposure
Directive: Wear protective clothing.
Causality: The risk of severe skin burns from splashes necessitates full body coverage.[1] Standard cotton lab coats may absorb chemical splashes, holding the hazardous material against the skin and prolonging exposure.
Procedural Guidance:
-
Laboratory Coat: A chemically resistant lab coat, preferably one that is fire-retardant and has long sleeves and a knee-length cut, should be worn at all times.[3] It must be fully buttoned to provide maximum coverage.
-
Apron: For tasks involving larger volumes or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory to protect against spills.[3]
Eye and Face Protection: A Non-Negotiable Mandate
Directive: Wear eye and face protection.
Causality: The classification of "Causes serious eye damage" indicates that even minimal contact with the eyes can lead to irreversible injury.[1] Standard safety glasses do not provide adequate protection from splashes.
Procedural Guidance:
-
Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential.[4][5]
-
Face Shield: In conjunction with goggles, a full-face shield must be worn whenever there is a risk of splashing, such as when transferring liquids or working with reactions under pressure.[5] This protects the entire face from corrosive splashes. It is critical to remember that a face shield is a secondary protector and does not replace the need for primary eye protection (goggles).
Respiratory Protection: When Airborne Exposure is a Risk
Directive: Use in a well-ventilated area. If ventilation is inadequate or in the event of a spill, use a respirator.
Causality: While the primary routes of exposure are ingestion and skin/eye contact, inhalation of vapors or aerosols can also pose a risk, especially given the compound's toxicity. The SDS for similar hazardous ethers often recommends respiratory protection if exposure limits are exceeded or if irritation is experienced.[6]
Procedural Guidance:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize vapor inhalation.
-
Respirator Selection: In situations where engineering controls are not sufficient or during emergency spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] The specific type of respirator should be chosen based on a formal risk assessment.
Operational Plan: Donning, Doffing, and Disposal
A disciplined approach to putting on and removing PPE is as crucial as the selection of the equipment itself. Improper removal can lead to self-contamination.
PPE Donning and Doffing Workflow
The following diagram outlines the logical sequence for donning and doffing PPE to minimize exposure.
Caption: Logical workflow for donning and doffing PPE.
Decontamination and Disposal
Directive: Dispose of contents/container to an approved waste disposal plant.[1][2]
Causality: The hazardous nature of this compound and any materials contaminated with it requires that they be treated as hazardous waste to prevent environmental contamination and accidental exposure.
Procedural Guidance:
-
Single-Use PPE: All disposable PPE, such as gloves, must be discarded into a designated hazardous waste container immediately after use.
-
Reusable PPE: Reusable items like goggles, face shields, and aprons must be decontaminated thoroughly after each use according to standard laboratory procedures for hazardous chemicals.
-
Chemical Waste: All waste containing this compound, including residual amounts in containers and contaminated materials from spills, must be collected in a clearly labeled, sealed, and corrosion-resistant container.[1] Follow your institution's specific hazardous waste disposal protocols.
-
Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and decontaminated or disposed of as hazardous waste.[1] Do not launder contaminated clothing with other items.
Emergency Response: In Case of Exposure
Should an exposure occur despite all precautions, immediate and correct first aid is critical.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing. Call a poison center or doctor immediately.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] Call a poison center or doctor immediately.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[1] Immediately call a poison center or doctor.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor immediately.[1]
Always have the Safety Data Sheet readily available for emergency responders.
This guide provides a comprehensive operational plan for the safe handling of this compound. Adherence to these protocols is paramount for ensuring the safety of all laboratory personnel.
References
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
Safety Guidelines for Handling Chemicals. HPE Support. Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07). Available at: [Link]
-
Safety data sheet. CPAChem. (2023-03-20). Available at: [Link]
-
CAS No : 100396-39-2 | Product Name : bis-(2-Pyrrolidinoethyl) ether. Pharmaffiliates. Available at: [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]
-
Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. (2022-12-12). Available at: [Link]
-
Measured physical properties of bis-N-ethyl pyrrollidone. ResearchGate. Available at: [Link]
-
Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl ROTH. Available at: [Link]
-
Safety Data Sheet: Bis(2-ethoxyethyl) ether. Chemos GmbH&Co.KG. Available at: [Link]
-
Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
